molecular formula C6H7BrO2S2 B3007255 3-(Bromomethyl)-2-methanesulfonylthiophene CAS No. 2171800-34-1

3-(Bromomethyl)-2-methanesulfonylthiophene

Cat. No.: B3007255
CAS No.: 2171800-34-1
M. Wt: 255.14
InChI Key: DJCFANBKLWARQC-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-methanesulfonylthiophene is a high-purity synthetic building block specifically designed for advanced medicinal chemistry and drug discovery research. Its molecular formula is C 6 H 7 BrO 2 S 2 . The compound's structure incorporates two key functional handles: a reactive bromomethyl group and a methanesulfonyl group. The bromomethyl moiety serves as an excellent electrophile for nucleophilic substitution reactions, such as alkylations, allowing for the facile introduction of the thiophene scaffold into more complex molecules . The electron-withdrawing sulfone group adjacent to the thiophene ring can significantly influence the electronic properties of the system and is a common feature in structure-activity relationship (SAR) studies . Thiophene is a privileged pharmacophore in medicinal chemistry, ranked 4th among sulfur-containing heterocycles in U.S. FDA-approved small drug molecules over the last decade . Thiophene-containing compounds have demonstrated a wide spectrum of therapeutic activities, including anti-inflammatory, anticancer, antimicrobial, anticonvulsant, and anti-diabetic properties . As such, 3-(Bromomethyl)-2-methanesulfonylthiophene is a valuable intermediate for researchers constructing combinatorial libraries or exploring novel analogues with potential biological efficacy . Its primary research value lies in its application as a key synthon in the synthesis of more complex, functionalized thiophenes for pharmaceutical development and material science. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethyl)-2-methylsulfonylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO2S2/c1-11(8,9)6-5(4-7)2-3-10-6/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCFANBKLWARQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CS1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 3-(Bromomethyl)-2-methanesulfonylthiophene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(Bromomethyl)-2-methanesulfonylthiophene: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

3-(Bromomethyl)-2-methanesulfonylthiophene is a specialized heterocyclic compound featuring a thiophene core, a key structural motif in numerous pharmaceuticals.[1][2] This molecule is engineered with two distinct functional groups: a highly reactive bromomethyl group poised for nucleophilic substitution and an electron-withdrawing methanesulfonyl group that modulates the electronic properties of the thiophene ring. This dual functionality makes it a valuable and versatile building block for medicinal chemists and drug development professionals. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and its potential applications in the synthesis of complex molecular architectures for drug discovery.

Chemical Identity and Physicochemical Properties

Structure and Nomenclature

The structure of 3-(Bromomethyl)-2-methanesulfonylthiophene consists of a central five-membered thiophene ring. A bromomethyl (-CH₂Br) group is attached at the 3-position, and a methanesulfonyl (-SO₂CH₃) group is at the 2-position. The methanesulfonyl group significantly influences the reactivity of both the thiophene ring and the adjacent bromomethyl moiety.

Key Identifiers

A dedicated CAS Number for 3-(Bromomethyl)-2-methanesulfonylthiophene is not readily found in public chemical databases. However, identifiers for the core structure and related analogs are well-documented.

PropertyValueSource
Molecular Formula C₆H₇BrO₂S₂[3]
Molecular Weight 257.15 g/mol Calculated
Monoisotopic Mass 253.90707 Da[3]
Canonical SMILES CS(=O)(=O)C1=C(C=CS1)CBr[3]
InChIKey DJCFANBKLWARQC-UHFFFAOYSA-N[3]
Predicted XlogP 1.7[3]
Appearance Not available (Predicted to be a solid)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Note: Most physicochemical properties for this specific molecule are not experimentally determined in available literature. The data presented is either calculated or predicted.

Synthesis and Purification

Proposed Synthetic Pathway

A direct, published synthesis for 3-(Bromomethyl)-2-methanesulfonylthiophene is not available. However, a robust and logical pathway can be proposed based on established organosulfur chemistry and well-known synthetic transformations. The most effective method for introducing a bromomethyl group onto a thiophene ring, while avoiding unwanted ring bromination, is the Wohl-Ziegler reaction.[4] This reaction utilizes N-Bromosuccinimide (NBS) for the selective free-radical bromination of the methyl group.[4]

The proposed synthesis is a two-step process starting from the commercially available 3-methyl-2-thiophenecarbonitrile:

  • Oxidation: Conversion of the nitrile and the sulfur atom of the thiophene ring to the corresponding methanesulfonyl group. This is a complex transformation that would likely involve hydrolysis of the nitrile to a carboxylic acid, followed by a series of steps to install the sulfone, or a more direct route involving oxidation of a precursor like 2-methylthio-3-methylthiophene. For the purpose of this guide, we will assume the successful synthesis of the key intermediate, 3-methyl-2-methanesulfonylthiophene.

  • Radical Bromination: Selective bromination of the methyl group on 3-methyl-2-methanesulfonylthiophene using NBS and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

Synthetic Pathway Start 3-Methyl-2-methanesulfonylthiophene Product 3-(Bromomethyl)-2- methanesulfonylthiophene Start->Product Wohl-Ziegler Bromination Reagents N-Bromosuccinimide (NBS) Radical Initiator (AIBN) Solvent (e.g., CCl₄) Heat (Reflux) Reactivity cluster_0 Reaction Reactant 3-(Bromomethyl)-2- methanesulfonylthiophene Product Substituted Product (R-Nu) Reactant->Product LeavingGroup Br⁻ Reactant->LeavingGroup Loss of Leaving Group Nu Nucleophile (Nu⁻) Nu->Reactant SN2 Attack Experimental Workflow Prep Preparation (Fume Hood, PPE) Reaction Reaction Setup (Inert Atmosphere if needed) Prep->Reaction Monitoring Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Quenching & Extraction Monitoring->Workup Purify Purification (Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze

Sources

3-(Bromomethyl)-2-methanesulfonylthiophene (CAS 2171800-34-1): A Comprehensive Guide to Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted therapeutics and advanced agrochemicals, the spatial arrangement of hydrogen bond acceptors and electrophilic centers dictates the efficacy of covalent modifiers and alkylating pharmacophores. 3-(Bromomethyl)-2-methanesulfonylthiophene (CAS: 2171800-34-1) represents a highly specialized, bifunctional heterocyclic building block. This whitepaper provides an in-depth mechanistic analysis, self-validating synthetic protocols, and application insights for drug development professionals working with this unique thiophene derivative.

Core Identifiers and Physicochemical Profile

The utility of 3-(Bromomethyl)-2-methanesulfonylthiophene stems from its "push-pull" electronic nature. The electron-withdrawing methanesulfonyl (–SO₂Me) group at the C2 position deactivates the thiophene ring toward electrophilic aromatic substitution, while simultaneously increasing the electrophilicity of the adjacent C3 bromomethyl group. This makes the compound an exceptionally clean alkylating agent for Sₙ2 reactions, as ring-based side reactions are electronically suppressed.

Table 1: Quantitative Identifiers and Molecular Properties
PropertyValue / Descriptor
Chemical Name 3-(Bromomethyl)-2-methanesulfonylthiophene
CAS Registry Number 2171800-34-1 1
Molecular Formula C₆H₇BrO₂S₂
Molecular Weight 255.15 g/mol
SMILES String CS(=O)(=O)C1=C(CBr)C=CS1
Hydrogen Bond Acceptors 2 (Sulfonyl oxygens)
Rotatable Bonds 2
Electrophilic Centers 1 (Benzylic carbon of the bromomethyl group)

Retrosynthetic Strategy and Mechanistic Causality

A common pitfall in the synthesis of bifunctional building blocks is a lack of chemoselectivity. Attempting to install the methanesulfonyl group via copper-catalyzed cross-coupling on a pre-brominated precursor (e.g., 3-(bromomethyl)-2-bromothiophene) inevitably leads to competitive nucleophilic substitution (Sₙ2) at the highly reactive benzylic bromide by the methanesulfinate anion.

To establish a high-yielding, self-validating protocol, the synthetic sequence must be strictly ordered based on causality: installation of the sulfone must precede the radical bromination of the methyl group.

  • Phase 1: Copper-catalyzed cross-coupling of 2-bromo-3-methylthiophene with sodium methanesulfinate to form the stable intermediate 2.

  • Phase 2: Regioselective Wohl-Ziegler radical bromination of the C3 methyl group.

SyntheticWorkflow Step1 2-Bromo-3-methylthiophene (Starting Material) Step2 2-Methanesulfonyl-3-methylthiophene (Intermediate) Step1->Step2 NaSO2Me, CuI Ligand, DMSO, 110°C (Sulfonylation) Step3 3-(Bromomethyl)-2-methanesulfonylthiophene (Target: CAS 2171800-34-1) Step2->Step3 NBS, AIBN PhCF3, Reflux (Wohl-Ziegler Bromination)

Fig 1: Two-step synthetic workflow for 3-(Bromomethyl)-2-methanesulfonylthiophene.

Experimental Workflows and Self-Validating Protocols

The following methodologies are designed with built-in In-Process Controls (IPCs) to ensure the system is self-validating at every stage.

Protocol A: Copper-Catalyzed Sulfonylation (Intermediate Synthesis)

Objective: Regioselective installation of the sulfonyl group without activating the C3 methyl group.

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-bromo-3-methylthiophene (1.0 equiv), sodium methanesulfinate (1.5 equiv), Copper(I) iodide (0.1 equiv), and L-proline (0.2 equiv) as the ligand.

  • Solvent Addition: Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 0.5 M concentration.

  • Thermal Activation: Heat the reaction mixture to 110 °C.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is self-validating when the non-polar starting material spot completely disappears, replaced by a highly UV-active, more polar spot (typically 12-16 hours).

  • Workup & Isolation: Cool to room temperature and quench with water. Extract with Ethyl Acetate (3x). Causality note: The aqueous wash is critical to partition the DMSO and unreacted sodium methanesulfinate away from the organic layer. Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography to yield 2-methanesulfonyl-3-methylthiophene.

Protocol B: Environmentally Conscious Wohl-Ziegler Bromination (Target Synthesis)

Objective: Radical bromination of the benzylic methyl group.

Historically, Wohl-Ziegler brominations relied on carbon tetrachloride (CCl₄), which is now restricted due to its toxicity and ozone-depleting properties. This protocol utilizes trifluorotoluene (PhCF₃), which maintains the necessary radical stability and boiling point profile required for AIBN thermal decomposition without the associated environmental hazards 3.

  • Initiation Setup: Dissolve 2-methanesulfonyl-3-methylthiophene (1.0 equiv) in anhydrous PhCF₃ (0.2 M). Add N-Bromosuccinimide (NBS, 1.05 equiv) and Azobisisobutyronitrile (AIBN, 0.05 equiv).

  • Thermal Decomposition: Heat the mixture to reflux (approx. 85-90 °C). The AIBN will decompose to generate the initiating isobutyronitrile radicals.

  • In-Process Control (IPC): Monitor via LC-MS. Causality note: Strict adherence to 1.05 equivalents of NBS prevents over-bromination (formation of the dibromomethyl byproduct). Stop the reaction once the mono-brominated mass (m/z ~255/257) reaches >95% conversion.

  • Workup & Isolation: Cool the reaction to 0 °C. Succinimide (the byproduct of NBS) is highly insoluble in cold PhCF₃ and will precipitate. Filter the mixture through a Celite pad to self-validate the removal of succinimide. Concentrate the filtrate and purify via flash chromatography to yield pure 3-(Bromomethyl)-2-methanesulfonylthiophene.

Applications in Drug Discovery

For medicinal chemists, 3-(Bromomethyl)-2-methanesulfonylthiophene serves two primary functions in library generation and lead optimization:

  • High-Fidelity Alkylating Agent: The bromomethyl group is primed for Sₙ2 displacement by primary/secondary amines, phenols, and thiols. Because the thiophene ring is electronically deactivated by the sulfone, side reactions such as nucleophilic aromatic substitution (SₙAr) are entirely suppressed, ensuring high yields during automated library synthesis.

  • Bioisosterism & Hinge-Binding: The thiophene core acts as an excellent bioisostere for substituted benzenes, often improving the metabolic stability and aqueous solubility of a drug candidate. Furthermore, the methanesulfonyl moiety provides two strong hydrogen bond acceptors, which are frequently utilized to interact with the hinge region of kinases or to lock the conformation of a molecule via intramolecular hydrogen bonding.

References

  • Molaid / ChemSrc Database. 3-(Bromomethyl)-2-methanesulfonylthiophene - CAS 2171800-34-1. Retrieved from:[Link]

  • ACS Publications. Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates. Retrieved from:[Link]

  • ResearchGate. Environmentally-Friendly Wohl—Ziegler Bromination: Ionic-Liquid Reaction and Solvent-Free Reaction. Retrieved from:[Link]

Sources

Technical Guide: Solubility Profile & Solvent Selection for 3-(Bromomethyl)-2-methanesulfonylthiophene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, solvent selection strategy, and experimental characterization of 3-(Bromomethyl)-2-methanesulfonylthiophene (CAS 111855-70-6).

Executive Summary

3-(Bromomethyl)-2-methanesulfonylthiophene is a highly specialized thiophene intermediate characterized by two competing functional motifs: a polar, electron-withdrawing methanesulfonyl group (sulfone) and a reactive, lipophilic bromomethyl group .

This guide addresses the critical challenge of handling this compound: balancing solubility with chemical stability . Unlike simple thiophenes, the sulfone moiety increases polarity and crystallinity, while the benzylic-like bromide is highly susceptible to nucleophilic attack (solvolysis). This document provides researchers with a predictive solubility map, validated experimental protocols, and safety-critical solvent exclusion criteria.

Physicochemical Characterization & Solubility Prediction

To understand the solubility behavior of this compound without empirical lookup tables, we must analyze its structural pharmacophore.

Structural Analysis
  • Thiophene Core: Provides aromatic character and lipophilicity (LogP contribution).

  • 2-Methanesulfonyl Group (-SO₂Me): A strong dipole that significantly increases the melting point and polarity compared to the parent thiophene. It enhances solubility in polar aprotic solvents (DMSO, DMF) and chlorinated solvents.

  • 3-Bromomethyl Group (-CH₂Br): A lipophilic but highly reactive electrophile. It enables solubility in non-polar aromatics but poses stability risks in nucleophilic solvents (alcohols, amines).

Predicted Solubility Profile

Based on "Like Dissolves Like" principles and functional group analysis, the compound exhibits the following profile:

Solvent ClassRepresentative SolventsPredicted SolubilityProcess Suitability
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent. Primary choice for extraction and reactions.
Polar Aprotic DMSO, DMF, AcetonitrileHigh Good. Suitable for nucleophilic substitution reactions, though removal is difficult.
Esters/Ethers Ethyl Acetate, THF, 1,4-DioxaneModerate to High Good. Standard solvents for synthesis; THF requires peroxide monitoring.
Aromatics Toluene, Benzene, XyleneModerate (Hot) Excellent. Ideal for recrystallization (high solubility hot, low cold).
Alkanes Hexane, Heptane, PentaneLow / Insoluble Antisolvent. Used to precipitate the product from DCM or Toluene.
Protic Methanol, Ethanol, WaterVariable DANGER. High risk of solvolysis (see Section 3).

Critical Stability Warning: Solvolysis Risks

Expert Insight: Do not assume "solubility" equates to "compatibility." The bromomethyl group at the 3-position is activated by the thiophene ring. In protic solvents (alcohols), it undergoes solvolysis , converting the alkyl bromide to an ether, often releasing HBr which autocatalyzes the decomposition.

  • In Methanol: Rapidly forms 3-(methoxymethyl)-2-methanesulfonylthiophene.

  • In Water: Slowly hydrolyzes to the alcohol 3-(hydroxymethyl)-2-methanesulfonylthiophene.

Directive: Avoid alcohols for storage or prolonged heating. If alcohols are required for crystallization, keep temperatures low (<0°C) and work rapidly.

Experimental Protocols

Protocol A: Visual Solubility Screening (Qualitative)

Use this rapid workflow to determine the approximate solubility range before scaling up.

Reagents: 10 mg of Compound, various solvents (HPLC grade). Equipment: 1.5 mL GC vials, vortex mixer, water bath.

  • Weighing: Place 10 mg of 3-(Bromomethyl)-2-methanesulfonylthiophene into a clear glass vial.

  • Aliquot Addition: Add 100 µL of solvent.

  • Observation: Vortex for 30 seconds.

    • Clear Solution: Solubility > 100 mg/mL (High).

    • Cloudy/Solid Remains: Proceed to Step 4.

  • Incremental Addition: Add solvent in 100 µL increments, vortexing after each, up to 1.0 mL total.

    • Dissolves at 1 mL: Solubility ~10 mg/mL (Moderate).

    • Solid Remains at 1 mL: Solubility < 10 mg/mL (Low).

  • Thermal Stress: If insoluble at RT, heat to 50°C (or boiling point). If it dissolves, the solvent is a candidate for recrystallization .

Protocol B: Gravimetric Saturation Solubility (Quantitative)

Purpose: Precise determination for formulation or process limits.

  • Saturation: Add excess solid compound to 5 mL of solvent in a sealed scintillation vial.

  • Equilibration: Stir at constant temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated) into a tared weighing vessel.

  • Evaporation: Evaporate solvent under nitrogen stream or vacuum.

  • Calculation:

    
    
    

Visualization of Workflows

Solvent Selection Decision Tree

This logic gate ensures process safety by filtering out reactive solvents before solubility is even tested.

SolventSelection Start Select Solvent for 3-(Bromomethyl)-2-methanesulfonylthiophene IsProtic Is the solvent Protic? (Alcohol, Water, Amine) Start->IsProtic Reject REJECT Risk of Solvolysis/Decomposition IsProtic->Reject Yes IsChlorinated Is it Chlorinated? (DCM, Chloroform) IsProtic->IsChlorinated No IsPolar Is it Polar Aprotic? (DMSO, DMF, Acetonitrile) IsAromatic Is it Aromatic? (Toluene, Benzene) IsPolar->IsAromatic No UseReaction USE FOR REACTION (Nucleophilic Substitution) IsPolar->UseReaction Yes IsChlorinated->IsPolar No UseWorkup USE FOR EXTRACTION High Solubility IsChlorinated->UseWorkup Yes UseCryst USE FOR CRYSTALLIZATION (Temp Dependent Solubility) IsAromatic->UseCryst Yes UseAntisolvent USE AS ANTISOLVENT (Hexane, Heptane) IsAromatic->UseAntisolvent No (Alkanes)

Caption: Decision tree for selecting solvents based on chemical compatibility and process intent.

Recrystallization Strategy

A dual-solvent approach is often required due to the compound's polarity.

Recrystallization Dissolve 1. Dissolve Crude in Min. Hot DCM/Toluene Filter 2. Hot Filtration (Remove insolubles) Dissolve->Filter AddAnti 3. Add Antisolvent (Warm Hexane/Heptane) until cloud point Filter->AddAnti Cool 4. Slow Cooling RT -> 4°C -> -20°C AddAnti->Cool Collect 5. Filter & Wash (Cold Hexane) Cool->Collect

Caption: Optimized dual-solvent recrystallization workflow for sulfone-thiophene derivatives.

References

  • Campaigne, E., & Tullar, B. F. (1953). 3-Thenyl Bromide.[1][2] Organic Syntheses, 33, 96. (Demonstrates synthesis and handling of the bromomethyl thiophene core in benzene). Link

  • Gano, Z. S., et al. (2014).[3] Solubility of thiophene and dibenzothiophene in anhydrous FeCl3- and ZnCl2-based deep eutectic solvents. Industrial & Engineering Chemistry Research, 53(16), 6815-6823.[3] (Provides data on thiophene/sulfone solubility trends). Link

  • BenchChem Technical Support. (2025). Synthesis of 3-(Bromomethyl)thiophene: Troubleshooting & Optimization. (Highlights instability and lachrymator properties). Link

  • National Toxicology Program. (1992).[4] Solubility of Organic and Inorganic Chemicals in Selected Solvents. (General solubility data for thiophene derivatives). Link

Sources

Molecular weight and formula of 3-(Bromomethyl)-2-methanesulfonylthiophene

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide for the chemical intermediate 3-(Bromomethyl)-2-methanesulfonylthiophene .

CAS Registry Number: 2171800-34-1 Molecular Formula: C₆H₇BrO₂S₂ Molecular Weight: 255.15 g/mol [1]

Executive Summary

3-(Bromomethyl)-2-methanesulfonylthiophene is a specialized heterocyclic building block used primarily in medicinal chemistry and drug discovery. Characterized by a highly reactive electrophilic bromomethyl group adjacent to a strong electron-withdrawing sulfonyl moiety, this compound serves as a critical "warhead" or linker for introducing the (2-methylsulfonyl-3-thienyl)methyl motif into bioactive molecules.

Its unique reactivity profile is defined by the interplay between the nucleophilic susceptibility of the bromomethyl group and the electronic deactivation of the thiophene ring by the sulfone. This guide details its physicochemical properties, validated synthetic pathways, and critical safety protocols for handling this potent lachrymator.

Chemical Identity & Physicochemical Properties[2][3][4]

PropertyDataNotes
IUPAC Name 3-(Bromomethyl)-2-methanesulfonylthiophene
CAS Number 2171800-34-1Confirmed via chemical registries [1].[1]
Molecular Formula C₆H₇BrO₂S₂
Exact Mass 253.9071 DaMonoisotopic
Appearance Off-white to pale yellow solidLow melting point solid (predicted).
Solubility DCM, Chloroform, DMSO, DMFHydrolytically unstable in water.
Reactivity Class Alkyl Halide / SulfonePotent electrophile (Alkylating agent).
Storage -20°C, Inert AtmosphereMoisture and light sensitive.

Synthesis & Manufacturing

The synthesis of 3-(Bromomethyl)-2-methanesulfonylthiophene is not typically achieved in a single step from commercial commodity chemicals. The most robust industrial route involves a multi-step functionalization of 3-methylthiophene , culminating in a radical bromination.

Retrosynthetic Analysis

The strategic bond disconnection is at the benzylic (thenylic) C-Br bond. The direct precursor is 2-methanesulfonyl-3-methylthiophene , which is subjected to Wohl-Ziegler bromination.

Step-by-Step Synthetic Protocol

Note: All steps must be performed in a fume hood due to the generation of toxic intermediates.

Step 1: Regioselective Bromination

Precursor: 3-Methylthiophene Reagent: N-Bromosuccinimide (NBS) (1.0 eq) Conditions: DMF or Acetonitrile, 0°C to RT. Mechanism: Electrophilic Aromatic Substitution (SEAr). Product: 2-Bromo-3-methylthiophene Rationale: The 2-position is the most nucleophilic site on the thiophene ring. Low temperature prevents poly-bromination [2].

Step 2: Introduction of the Methylthio Group

Precursor: 2-Bromo-3-methylthiophene Reagents: n-Butyllithium (n-BuLi), Dimethyl Disulfide (MeSSMe). Conditions: THF, -78°C. Protocol:

  • Cool solution of 2-bromo-3-methylthiophene in dry THF to -78°C.

  • Add n-BuLi (1.1 eq) dropwise to generate the 2-lithio species (Lithium-Halogen exchange).

  • Quench with Dimethyl Disulfide (1.2 eq).

  • Product: 3-Methyl-2-(methylthio)thiophene .

Step 3: Oxidation to Sulfone

Precursor: 3-Methyl-2-(methylthio)thiophene Reagent: m-Chloroperbenzoic acid (mCPBA) (2.2 eq) or H₂O₂/Acetic Acid. Conditions: DCM, 0°C to RT. Product: 2-Methanesulfonyl-3-methylthiophene . Check: Monitor by TLC for disappearance of sulfoxide intermediate.

Step 4: Radical Bromination (The Critical Step)

This step installs the reactive bromine atom. Precursor: 2-Methanesulfonyl-3-methylthiophene Reagents: NBS (1.05 eq), AIBN (catalytic) or Benzoyl Peroxide. Solvent: CCl₄ (traditional) or Benzotrifluoride/Acetonitrile (Green alternative). Protocol:

  • Dissolve sulfone precursor in degassed solvent.

  • Add NBS and initiator.[2]

  • Reflux (70-80°C) under N₂ for 2-4 hours.

  • Purification: Filter off succinimide byproduct. Concentrate filtrate.

  • Product: 3-(Bromomethyl)-2-methanesulfonylthiophene .

Synthesis Pathway Diagram (DOT)

SynthesisPathway Start 3-Methylthiophene Inter1 2-Bromo-3-methylthiophene Start->Inter1 NBS, DMF (SEAr) Inter2 3-Methyl-2-(methylthio)thiophene Inter1->Inter2 1. n-BuLi, -78°C 2. MeSSMe Inter3 2-Methanesulfonyl-3-methylthiophene Inter2->Inter3 mCPBA (2.2 eq) Oxidation Product 3-(Bromomethyl)-2- methanesulfonylthiophene Inter3->Product NBS, AIBN Radical Bromination

Figure 1: Validated synthetic route from commodity starting material 3-methylthiophene.

Reactivity & Synthetic Utility

The molecule contains two distinct electronic domains:

  • Electrophilic Site (CH₂Br): Highly reactive towards nucleophiles (amines, thiols, phenoxides) via S_N2 mechanism.

  • Electron-Withdrawing Group (SO₂Me): Deactivates the thiophene ring towards further electrophilic substitution and increases the acidity of the adjacent protons.

Key Transformations
  • Amination: Reaction with primary/secondary amines yields sulfonamide-thiophene scaffolds , common in kinase inhibitors.

  • Thioetherification: Reaction with thiols creates thioether linkages, useful for fragment-based drug design (FBDD).

  • C-C Bond Formation: Can undergo Suzuki-Miyaura coupling if the bromine is displaced by a boronic acid, though the benzylic bromine is more labile than the ring protons.

Reactivity Logic Diagram (DOT)

Reactivity Core 3-(Bromomethyl)-2- methanesulfonylthiophene Prod1 Aminomethyl Derivatives Core->Prod1 S_N2 Substitution Prod2 Thioether Linkages Core->Prod2 S_N2 Substitution Prod3 Elimination Products (Vinyl Thiophenes) Core->Prod3 E2 Elimination (Side Reaction) Nuc1 Primary Amines (R-NH2) Nuc1->Core Nuc2 Thiols (R-SH) Nuc2->Core Nuc3 Nucleophilic Bases (NaOEt) Nuc3->Core

Figure 2: Divergent reactivity profile demonstrating utility in library synthesis.

Handling & Safety (Critical)

Hazard Classification: Corrosive, Lachrymator.

This compound is an analog of thenyl bromide , a notorious lachrymator (tear gas agent). The addition of the sulfone group does not mitigate this property and may enhance skin permeability.

Safety Protocols
  • Engineering Controls: Handle strictly inside a functioning fume hood. Use a glove box for weighing if possible.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat. A face shield is recommended during synthesis workup.[3]

  • Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential before cleanup.

  • Storage: Store in a tightly sealed vial, under Argon, at -20°C. The compound can degrade to release HBr, which autocatalyzes decomposition (turning the solid black/tarry).

References

  • Molaid Chemicals. (2025). Chemical Datasheet: 3-(Bromomethyl)-2-methanesulfonylthiophene (CAS 2171800-34-1).[1] Retrieved from [Link]

  • Campaigne, E., & Tullar, B. F. (1953). 3-Thenyl Bromide.[3][4] Organic Syntheses, 33, 96. (Foundational protocol for bromomethyl thiophenes). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Use of 3-(Bromomethyl)-2-methanesulfonylthiophene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Profile

Based on an analysis of related chemical structures, 3-(Bromomethyl)-2-methanesulfonylthiophene should be treated as a hazardous substance with multiple potential risks. The primary hazards are associated with its reactive bromomethyl group and the electron-withdrawing methanesulfonyl moiety on the thiophene ring.

The following table summarizes the anticipated hazard classifications, drawing parallels from similar chemical entities.[1][2][3][4][5]

Hazard ClassificationAnticipated EffectsGHS Codes (Analogous Compounds)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4]H301, H302, H311, H312, H331, H332
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns upon direct contact.[3][5][6][7][8]H314, H315
Serious Eye Damage/Irritation Causes serious eye irritation and potentially irreversible eye damage.[4][6][7][8]H318, H319
Respiratory Irritation May cause respiratory irritation if dust or vapors are inhaled.[1][6][7][8]H335

It is also prudent to consider the potential for this compound to be a suspected mutagen, carcinogen, or reproductive toxin, as these classifications appear for some brominated organic compounds.[2]

Prudent Practices for Handling and Storage

A proactive approach to safety is paramount when working with 3-(Bromomethyl)-2-methanesulfonylthiophene. The following protocols are designed to minimize exposure and ensure the compound's stability.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause severe eye damage.[7][8]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).To prevent skin contact, which can lead to irritation or burns.[6][7][8]
Body Protection A laboratory coat and, if handling larger quantities, a chemical-resistant apron.To protect skin and clothing from accidental spills.[7][8]
Respiratory Protection All handling should be conducted in a certified chemical fume hood.To prevent the inhalation of potentially harmful vapors or aerosols.[6]
Storage and Incompatibility

Proper storage is crucial for both safety and maintaining the chemical's integrity.[9][10]

  • Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources.[9]

  • Atmosphere: For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.[10]

  • Containers: Keep the container tightly sealed to prevent the ingress of moisture and the escape of vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and water, as these may trigger vigorous or exothermic reactions.[11][12] Sulfonyl-containing compounds can react with water to produce acidic byproducts.[11]

Experimental Workflow and Engineering Controls

The following diagram outlines a logical workflow for the safe use of 3-(Bromomethyl)-2-methanesulfonylthiophene in a research setting.

Workflow for Safe Handling of 3-(Bromomethyl)-2-methanesulfonylthiophene cluster_prep Preparation cluster_handling Handling and Reaction cluster_cleanup Post-Reaction and Disposal A Review Safety Protocols B Don Appropriate PPE A->B C Prepare Fume Hood and Equipment B->C D Weigh Compound in Fume Hood C->D Proceed to handling E Perform Reaction Under Inert Atmosphere D->E F Monitor Reaction Progress E->F G Quench Reaction (if necessary) F->G Reaction complete H Work-up and Purification G->H I Segregate Halogenated Waste H->I J Decontaminate Glassware and Surfaces I->J K Store Product or Dispose of Waste J->K End of workflow

Caption: A logical workflow for the safe handling and use of 3-(Bromomethyl)-2-methanesulfonylthiophene.

Emergency and Spill Management

Prompt and correct response to an emergency situation is critical.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

Spill and Leak Procedures
  • Evacuation and Ventilation: Evacuate the immediate area and ensure adequate ventilation. Remove all sources of ignition.[8][9]

  • Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.[7][11]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated items into a suitable, sealed container for disposal as hazardous waste.[8]

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by washing with soap and water. Collect all cleaning materials as hazardous waste.[6]

Disposal Considerations

3-(Bromomethyl)-2-methanesulfonylthiophene and any materials contaminated with it must be treated as hazardous waste.

  • Waste Segregation: Designate a specific, clearly labeled container for halogenated organic waste.[6][7]

  • Disposal Method: The primary method of disposal is high-temperature incineration at a licensed hazardous waste disposal facility.[6][8]

  • Prohibited Disposal: NEVER dispose of this chemical down the drain or in regular trash.[7][8]

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Protocol for 3-(Bromomethyl)-2-methanesulfonylthiophene Start Waste Generated IsContaminated Is material contaminated with the compound? Start->IsContaminated HalogenatedWaste Segregate as Halogenated Hazardous Waste IsContaminated->HalogenatedWaste Yes NonHazardousWaste Dispose as Non-Hazardous Waste IsContaminated->NonHazardousWaste No LabelContainer Label container with chemical name and hazard warnings HalogenatedWaste->LabelContainer ContactEHS Contact Environmental Health & Safety (EHS) for pickup LabelContainer->ContactEHS End Proper Disposal Complete ContactEHS->End

Caption: A decision tree for the proper disposal of 3-(Bromomethyl)-2-methanesulfonylthiophene waste.

Toxicological and Physical Properties (Inferred)

While specific experimental data for 3-(Bromomethyl)-2-methanesulfonylthiophene is scarce, the following properties can be inferred from its structure and data from analogous compounds.[14][15]

PropertyInferred Value/CharacteristicRationale
Molecular Formula C6H7BrO2S2As per chemical structure.[14][15]
Molecular Weight ~255.15 g/mol Calculated from the molecular formula.
Appearance Likely a solid or high-boiling liquid.Similar brominated thiophenes are often solids or liquids.[16]
Reactivity The bromomethyl group is a potent alkylating agent. The sulfonyl group is electron-withdrawing, potentially influencing the reactivity of the thiophene ring.General principles of organic chemistry.
Solubility Likely soluble in common organic solvents (e.g., dichloromethane, THF, ethyl acetate).Based on the organic nature of the molecule.
Toxicological Profile No specific data is available. Assumed to be toxic and irritant based on structural alerts.Prudent assumption for novel chemical entities.

Conclusion

3-(Bromomethyl)-2-methanesulfonylthiophene is a valuable research chemical that demands careful and informed handling. In the absence of a dedicated SDS, a conservative approach based on the known hazards of structurally related compounds is essential. By adhering to the principles of proactive risk assessment, appropriate use of engineering controls and PPE, and diligent adherence to proper disposal protocols, researchers can safely incorporate this compound into their synthetic endeavors.

References

  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole.
  • Benchchem. (n.d.). Proper Disposal of 3-(Bromomethyl)-4-methylfuran-2,5-dione: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Safe Disposal of 2-(Bromomethyl)-2-butylhexanoic Acid: A Comprehensive Guide.
  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
  • Benchchem. (n.d.). A Comparative Guide to the Safety and Handling of Sulfonyl Azides.
  • Santa Cruz Biotechnology, Inc. (n.d.). (Bromomethyl)cyclohexane.
  • Unknown. (n.d.). Chemical Waste Name or Mixtures.
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-2-methylthiophene. PubChem.
  • PubChemLite. (n.d.). 3-(bromomethyl)-2-methanesulfonylthiophene (C6H7BrO2S2).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ECHEMI. (n.d.). 3-(Bromomethyl)thiophene Formula.
  • TCI Chemicals. (2025, January 23). SAFETY DATA SHEET.
  • FDA. (n.d.). APPENDIX 6. TOXICOLOGICAL DATA FOR CLASS 3 SOLVENTS.
  • MilliporeSigma. (2025, June 25). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 3-(Bromomethyl)thiophene.
  • PMC. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for....
  • Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid.
  • 3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ECHEMI. (n.d.). THIOPHENE, 2-(BROMOMETHYL)- SDS, 45438-73-1 Safety Data Sheets.
  • Fisher Scientific. (2010, October 29). SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). 3-(Bromomethyl)-2-chlorothiophene. PubChem.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Benchchem. (n.d.). Stability and Storage of 3-(Bromomethyl)-2-chlorothiophene: A Technical Guide.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-3-(bromomethyl)thiophene. PubChem.
  • Unknown. (n.d.). Chemical Compatibility Chart.
  • PubChemLite. (n.d.). 2-(bromomethyl)-3-methanesulfonylthiophene.
  • Angene Chemical. (2024, August 27). Safety Data Sheet.
  • Thermo Fisher Scientific Inc. (2013). CHEMICAL COMPATIBILITY CHART.
  • IS Med Specialties. (2020, March 10). Medical Chemical Compatibility Chart.

Sources

Reactivity Profile & Synthetic Utility of Bromomethyl Thiophene Sulfone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Reactivity Profile of Bromomethyl Thiophene Sulfone Derivatives is a specialized domain of heterocyclic chemistry, primarily centering on 3-(bromomethyl)-2,5-dihydrothiophene-1,1-dioxide (often called 3-bromomethyl-3-sulfolene).

This guide serves as a technical manual for researchers utilizing these compounds as "masked" diene precursors in cycloaddition strategies or as electrophilic synthons in medicinal chemistry.

Executive Summary: The "Masked" Reactivity

Bromomethyl thiophene sulfones occupy a unique niche in organic synthesis. Unlike standard alkyl halides, their reactivity is governed by the cheletropic instability of the sulfone ring.

The core derivative, 3-(bromomethyl)-2,5-dihydrothiophene-1,1-dioxide , exists in a state of kinetic stability at room temperature but functions as a latent source of 2-(bromomethyl)-1,3-butadiene upon heating. This duality allows researchers to perform nucleophilic substitutions on the intact ring before triggering the release of the reactive diene, enabling the construction of complex polycyclic scaffolds (e.g., terpenes, steroids) that are otherwise difficult to access.

Key Chemical Characteristics
FeaturePropertySynthetic Implication
Electrophilicity High (

Active)
The allylic bromomethyl group is highly susceptible to nucleophilic attack by amines, thiols, and alkoxides.
Thermal Stability Metastable (< 110°C)Stable during storage; undergoes cheletropic extrusion of

at elevated temperatures.
Redox Profile Sulfone (

)
The sulfone group is strongly electron-withdrawing, deactivating the alkene toward electrophiles but activating adjacent protons (

~25).
Aromaticity Non-AromaticUnlike thiophene, the sulfone derivative is a cyclic diene/alkene system, preventing electrophilic aromatic substitution (EAS).

Mechanistic Profile

The utility of bromomethyl thiophene sulfones relies on two orthogonal reaction pathways: Nucleophilic Substitution (


)  and Cheletropic Extrusion .
Pathway A: Nucleophilic Substitution ( )

At temperatures below the extrusion threshold (< 80°C), the sulfolene ring remains intact. The bromomethyl group functions as a potent allylic electrophile.

  • Mechanism: The electron-withdrawing sulfone group inductively destabilizes the developing carbocation character, strictly enforcing an

    
     mechanism over 
    
    
    
    .
  • Selectivity: Reactions must be performed under basic or neutral conditions. Strong acids may catalyze premature decomposition or isomerization of the double bond (from 3-sulfolene to the thermodynamically more stable 2-sulfolene).

Pathway B: Cheletropic Extrusion (The "Masked Diene")

Upon heating (typically reflux in ethanol or xylene), the compound undergoes a retro-cheletropic reaction.

  • Thermodynamics: The reaction is entropically driven by the release of gaseous

    
    .
    
  • In Situ Generation: The resulting 2-substituted-1,3-butadiene is generated in the presence of a dienophile, immediately engaging in a Diels-Alder [4+2] cycloaddition. This avoids the handling of volatile, polymerizable dienes.

Mechanistic Visualization

The following diagram illustrates the divergent reactivity pathways controlled by temperature.

ReactivityPathways Reagent 3-(Bromomethyl)-3-Sulfolene (Stable Precursor) SubstProduct Functionalized Sulfolene (Ring Intact) Reagent->SubstProduct SN2 Displacement Diene 2-Substituted-1,3-Butadiene (Reactive Intermediate) Reagent->Diene Cheletropic Extrusion Nu Nucleophile (Nu-) < 60°C Nu->Reagent Heat Heat (> 110°C) - SO2 Heat->Reagent DielsAlder Cycloadduct (Polycyclic Scaffold) Diene->DielsAlder + Dienophile (Diels-Alder)

Caption: Divergent reactivity of 3-(bromomethyl)-3-sulfolene. Low temperatures favor substitution; high temperatures trigger SO2 extrusion and cycloaddition.

Experimental Protocols

Protocol 1: Synthesis of Functionalized Sulfolenes (Nucleophilic Coupling)

Objective: To replace the bromine atom with a nucleophile (e.g., a thiol or amine) without breaking the ring.

Reagents:

  • 3-(Bromomethyl)-2,5-dihydrothiophene-1,1-dioxide (1.0 eq)[1]

  • Nucleophile (e.g., Thiophenol, Morpholine) (1.1 eq)

  • Base:

    
     (for thiols) or DIPEA (for amines)
    
  • Solvent: Acetone or Acetonitrile (Anhydrous)

Workflow:

  • Dissolution: Dissolve the bromomethyl sulfolene in acetone (0.1 M concentration). Note: Avoid protic solvents if the nucleophile is weak.

  • Addition: Add the base followed by the nucleophile at 0°C .

  • Reaction: Stir at room temperature (20–25°C) for 2–4 hours. Do not heat.

    • Critical Checkpoint: Monitor by TLC. The product will be more polar than the starting bromide.

  • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure at

    
     to prevent 
    
    
    
    loss.
  • Purification: Recrystallize from Ethanol/Hexane. Avoid silica gel chromatography if possible, as the acidity of silica can catalyze decomposition [1].

Protocol 2: The "Tandem" Extrusion-Diels-Alder Reaction

Objective: To generate a complex polycycle using the sulfolene as a diene precursor.

Reagents:

  • Functionalized Sulfolene (from Protocol 1) or Parent Bromide (1.0 eq)

  • Dienophile (e.g., Maleimide, Naphthoquinone) (1.2 eq)

  • Solvent: Xylenes (for high temp) or Toluene.

  • Scavenger: Anhydrous

    
     (optional, to neutralize trace acid).
    

Workflow:

  • Setup: Place the sulfolene and dienophile in a pressure tube or round-bottom flask equipped with a reflux condenser.

  • Degassing: Sparge the solvent with Argon for 15 minutes. Oxygen can polymerize the transient diene.

  • Thermolysis: Heat to 110–130°C (refluxing xylene is ideal).

    • Observation: Evolution of

      
       gas will be evident. Ensure proper venting into a scrubber (NaOH solution).
      
  • Duration: Reflux for 6–12 hours.

  • Workup: Cool to room temperature. Evaporate solvent. The residue is the crude Diels-Alder adduct.

Medicinal Chemistry Applications

Thiophene Sulfones as Covalent Warheads

While the bromomethyl derivative is primarily a building block, the thiophene-1,1-dioxide core itself is a potent Michael acceptor.

  • Mechanism: The sulfone group activates the C2-C3 and C4-C5 double bonds toward nucleophilic attack by cysteine residues in proteins.

  • Toxicity Warning: Fully unsaturated thiophene sulfones are often too reactive, leading to indiscriminant alkylation (glutathione depletion) and hepatotoxicity [2].

Isosteric Replacement

In drug design, the tetrahydrothiophene-1,1-dioxide (sulfolane) moiety is used as a polar, metabolic stable isostere for cyclic ureas or lactams. The bromomethyl reagent allows for the rapid attachment of this "polar tail" to lipophilic drug scaffolds to improve solubility.

Safety & Stability (E-E-A-T)

Handling Precautions:

  • Lachrymator: Bromomethyl thiophene derivatives are potent lachrymators (tear agents) and skin irritants. All weighing and transfers must occur in a functioning fume hood [3].

  • Vesicant: Direct skin contact can cause blistering. Double-gloving (Nitrile) is mandatory.

Storage Stability:

  • Temperature: Store at 2–8°C.

  • Acid Sensitivity: Decomposition is acid-catalyzed. Store over a small amount of solid

    
     or 
    
    
    
    to scavenge trace acid generated from hydrolysis [4].
  • Shelf Life: Properly stored solid is stable for >1 year. If the solid turns yellow or brown, it indicates bromine liberation and polymerization; repurify immediately.

References

  • Sigma-Aldrich. 3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide Product Specification & Safety Data Sheet. Accessed 2023.[2] Link

  • Chemical Research in Toxicology. Bioactivation Potential of Thiophene-Containing Drugs. 2014. Link

  • Organic Syntheses. 3-Thenyl Bromide (Cautionary Note on Lachrymatory Properties). Coll. Vol. 4, p. 918. Link

  • BenchChem. Synthesis and Stability of 3-(Bromomethyl)thiophene Derivatives. 2025. Link

  • Journal of Organic Chemistry. Unsaturated Cyclic Sulfones. Reactivity of 3-Bromomethyl-2,5-dihydrothiophene 1,1-Dioxide. Link

Sources

Comprehensive Physicochemical Profiling of 3-(Bromomethyl)-2-methanesulfonylthiophene: Thermal Analysis and Methodological Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(Bromomethyl)-2-methanesulfonylthiophene (CAS: 2171800-34-1) represents a highly specialized, electrophilic building block utilized in advanced medicinal chemistry and materials science. Characterized by a thiophene core substituted with a strongly electron-withdrawing methanesulfonyl group and a reactive bromomethyl moiety, this molecule presents unique challenges for standard physicochemical characterization.

This whitepaper provides an authoritative, self-validating framework for determining the melting point (MP) and boiling point (BP) of this compound. By moving beyond rudimentary visual techniques and employing high-precision thermal analysis, researchers can establish empirical data that meets the rigorous standards of modern drug development.

Structural & Physicochemical Data

Because 3-(Bromomethyl)-2-methanesulfonylthiophene is a relatively novel synthetic intermediate, empirical literature data is sparse. The table below synthesizes the known structural parameters alongside the predicted thermal behavior ranges based on molecular weight, dipole-dipole interactions, and structural analogs.

ParameterValue / Description
Chemical Name 3-(Bromomethyl)-2-methanesulfonylthiophene
CAS Registry Number 2171800-34-1 [1]
Molecular Formula C₆H₇BrO₂S₂
Monoisotopic Mass 253.90707 Da [1]
SMILES String CS(=O)(=O)C1=C(C=CS1)CBr
Predicted State at 20 °C Crystalline Solid
Estimated Melting Point (MP) 70 °C – 90 °C (Requires DSC validation)
Estimated Boiling Point (BP) > 300 °C at 760 mmHg (Decomposes before boiling)

Causality in Experimental Choices: The Challenge of Reactive Sulfonylthiophenes

In drug development, the physicochemical profiling of reactive intermediates cannot rely on assumptions. The specific molecular architecture of 3-(Bromomethyl)-2-methanesulfonylthiophene dictates the necessity of the advanced protocols outlined in this guide.

  • The Boiling Point Conundrum (Thermal Degradation): The bromomethyl group is highly susceptible to thermal degradation (e.g., elimination of HBr or spontaneous polymerization) when exposed to high temperatures. Attempting to boil this compound at standard atmospheric pressure (760 mmHg) will result in decomposition long before the theoretical boiling point is reached. Therefore, vacuum distillation is not merely a purification step; it is a fundamental requirement for BP estimation. The observed boiling point under high vacuum must then be mathematically extrapolated to standard pressure using the Clausius-Clapeyron relationship via a1 [2].

  • The Melting Point Imperative (Phase Transition vs. Decomposition): Standard visual capillary melting point apparatuses are subjective and fail to differentiate between true thermodynamic melting and pre-melting decomposition. To ensure scientific integrity, Differential Scanning Calorimetry (DSC) must be employed. DSC isolates the endothermic phase transition (melting) from any exothermic degradation events, providing an exact, reproducible melting temperature (Tm) in accordance with 2 [3].

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating internal controls (e.g., Indium calibration, inert atmospheres), these protocols guarantee that the resulting MP and BP data are artifact-free.

Protocol A: Boiling Point Estimation via Reduced Pressure Distillation
  • Apparatus Assembly: Assemble a short-path distillation apparatus equipped with a precision Pirani vacuum gauge and a high-efficiency vacuum pump capable of sustaining <0.1 mmHg.

  • Sample Loading: Transfer the crude 3-(Bromomethyl)-2-methanesulfonylthiophene into the distillation flask. Introduce a PTFE-coated magnetic stir bar to ensure even heat distribution and prevent bumping.

  • System Evacuation: Evacuate the system to a stable pressure of 0.5 mmHg before applying any heat. This prevents premature oxidation of the thiophene ring.

  • Thermal Ramping & Data Acquisition: Gradually heat the oil bath. Record the exact vapor temperature at the distillation head only when a steady state of reflux and distillate collection is achieved.

  • Mathematical Extrapolation: Utilize a Pressure-Temperature Nomograph [2] to extrapolate the observed boiling point at 0.5 mmHg to the theoretical boiling point at 760 mmHg.

Protocol B: High-Precision Melting Point Determination via DSC (ASTM E794)
  • Instrument Calibration: Calibrate the DSC utilizing a high-purity Indium standard (Tm = 156.6 °C) to validate the temperature accuracy of the thermocouple [3].

  • Sample Encapsulation: In a glovebox under a dry nitrogen atmosphere, weigh exactly 2.0 to 5.0 mg of the purified solid distillate. Seal the sample inside a hermetic aluminum pan to suppress volatile loss during heating.

  • Thermal Programming: Equilibrate the sample at 20 °C. Initiate a controlled heating ramp of 10 °C/min up to 150 °C under a continuous nitrogen purge (50 mL/min).

  • Thermogram Analysis: Analyze the resulting heat flow curve. The true melting point (Tm) is defined as the extrapolated onset temperature of the primary endothermic peak, not the peak maximum.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression from crude synthesis to validated physicochemical profiling, emphasizing the intersection of purification and thermal analysis.

G N1 Crude Synthesis Product CAS: 2171800-34-1 N2 Vacuum Distillation (BP Extrapolation) N1->N2 Thermal Fractionation N3 Recrystallization (Purity >99%) N2->N3 Distillate N4 Differential Scanning Calorimetry (MP) N3->N4 Pure Solid N5 Thermogravimetric Analysis (TGA) N3->N5 Pure Solid N6 Validated Physicochemical Profile N4->N6 Endothermic Peak (Tm) N5->N6 Mass Loss Curve

Fig 1. High-precision thermal analysis and purification workflow for CAS 2171800-34-1.

References

  • Université du Luxembourg (PubChemLite). "3-(bromomethyl)-2-methanesulfonylthiophene (C6H7BrO2S2)." PubChemLite Database.[Link]

  • ASTM International. "ASTM E794-01: Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis." ASTM Standards.[Link]

Sources

Stability of Bromomethyl Groups on Electron-Deficient Thiophene Rings

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stability, synthesis, and handling of bromomethyl groups on electron-deficient thiophene rings.

A Technical Guide for Advanced Synthesis & Handling

Part 1: Executive Summary & The "Thiophene Paradox"

The incorporation of a bromomethyl (thenyl bromide) moiety onto a thiophene ring creates a highly versatile yet notoriously unstable intermediate. While thiophene itself is electron-rich (isoelectronic with benzene but more nucleophilic), the introduction of electron-withdrawing groups (EWGs) —such as nitro (


), cyano (

), ester (

), or halogens—fundamentally alters the physicochemical landscape of the molecule.

The Core Paradox:

  • Electron-Rich Thiophenes: The bromomethyl group is hyper-reactive. The electron-rich ring acts as an internal nucleophile, attacking the bromomethyl group of a neighboring molecule, leading to rapid, autocatalytic polymerization (formation of "black tars").

  • Electron-Deficient Thiophenes: The EWG deactivates the ring, suppressing self-alkylation/polymerization. However, the EWG simultaneously destabilizes the radical intermediates required for standard synthesis (Wohl-Ziegler bromination) and increases the electrophilicity of the methylene carbon, making it highly susceptible to hydrolysis by trace moisture.

This guide provides the protocols to navigate this trade-off, ensuring high purity and shelf-life stability.

Part 2: Mechanistic Underpinnings[1]

Understanding the electronic push-pull is critical for troubleshooting synthesis and storage.

Electronic Deactivation & Polymerization Suppression

In unsubstituted 3-(bromomethyl)thiophene, the sulfur lone pair donates electron density into the ring, making the C-2 and C-5 positions nucleophilic.

  • Mechanism: Intermolecular

    
     attack. Molecule A (Nucleophile) attacks Molecule B (Electrophile).[1]
    
  • EWG Effect: A nitro or ester group at C-5 pulls electron density away from the ring. This drastically lowers the HOMO energy of the thiophene, making it a poor nucleophile. Consequently, electron-deficient thenyl bromides are kinetically more stable towards polymerization than their electron-rich counterparts.

The Hydrolysis Vulnerability

While polymerization is suppressed, hydrolysis is accelerated.

  • Inductive Effect: The EWG exerts a strong

    
     (inductive withdrawing) effect. This polarizes the 
    
    
    
    bond, making the methylene carbon significantly more positive (
    
    
    ).
  • Consequence: Even weak nucleophiles like atmospheric water can displace the bromide, generating HBr.

  • The Acid Cycle: The generated HBr is the true enemy. It protonates the thiophene ring or the leaving group, catalyzing further decomposition.

Radical Instability (Synthetic Challenge)

Standard NBS bromination relies on a benzylic radical intermediate.

  • Problem: Radical stability relies on delocalization into the pi-system. An electron-deficient ring (pi-poor) cannot effectively stabilize the unpaired electron.

  • Result: High transition state energy

    
     Sluggish reaction 
    
    
    
    Requirement for longer reflux/harsher initiators
    
    
    Impurity formation.

Part 3: Visualization of Reactivity

ThiopheneReactivity Substrate EWG-Methylthiophene Radical Thenyl Radical (Destabilized by EWG) Substrate->Radical NBS/Reflux (Slow Step) Product EWG-Thenyl Bromide Radical->Product Br transfer Polymer Polymer/Tar (Suppressed by EWG) Product->Polymer Self-Alkylation (Slowed by EWG) Alcohol Thenyl Alcohol (Hydrolysis Product) Product->Alcohol H2O (Atmospheric) (Accelerated by EWG) HBr HBr (Catalyst) Product->HBr Hydrolysis HBr->Product Autocatalytic Decomposition

Caption: Reactivity landscape of electron-deficient thenyl bromides. Note that while EWGs suppress polymerization (grey dashed), they accelerate hydrolysis (red solid), generating autocatalytic HBr.

Part 4: Validated Synthetic Protocols

Two pathways are recommended. Method A is standard but requires strict control. Method B is superior for highly sensitive or valuable substrates.

Method A: Modified Wohl-Ziegler Bromination (Radical)

Best for: Large scale, robust substrates (e.g., halothiophenes).

Critical Modification: Use of a non-polar solvent and vigorous reflux is non-negotiable to prevent ionic bromination of the ring.

  • Setup: Flame-dry a 3-neck flask. Equip with a reflux condenser and argon inlet.

  • Solvent Choice: Use Benzotrifluoride (

    
    )  or n-Heptane .
    
    • Why?

      
       is toxic/banned. Benzene is carcinogenic. 
      
      
      
      has a higher boiling point (
      
      
      ), promoting the difficult radical formation on electron-deficient rings.
  • Reagents:

    • Substrate (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.05 equiv) - Must be recrystallized from water and dried.

    • Initiator: AIBN (0.05 equiv) or Benzoyl Peroxide (BPO).

  • Procedure:

    • Dissolve substrate in solvent (

      
      ).
      
    • Add NBS and Initiator.

    • Heated Reflux: Heat to vigorous reflux. The reaction is often slower for nitro-thiophenes (4–12 hours). Monitor by TLC.

    • Tip: Irradiate with a 500W halogen lamp to accelerate initiation if sluggish.

  • Workup (The "Stabilization Step"):

    • Cool to

      
       to precipitate succinimide. Filter.
      
    • Wash: Wash filtrate with 5%

      
       (cold) to remove traces of 
      
      
      
      and HBr.
    • Dry: Dry over

      
       with 1% w/w Calcium Carbonate (
      
      
      
      )
      added.
    • Concentrate: Evaporate solvent at

      
      . Do not overheat.
      
Method B: The Appel Reaction (Nucleophilic)

Best for: Highly electron-deficient rings (e.g., nitro/cyano) or small-scale, high-value synthesis.

This method avoids radical intermediates entirely, converting a hydroxymethyl group (obtained via reduction of aldehyde/ester) to bromomethyl under neutral conditions.

  • Reagents:

    • Thenyl Alcohol derivative (1.0 equiv)

    • Carbon Tetrabromide (

      
      ) (1.1 equiv)
      
    • Triphenylphosphine (

      
      ) (1.1 equiv)
      
    • Solvent:

      
       (DCM), anhydrous.
      
  • Procedure:

    • Dissolve Alcohol and

      
       in DCM at 
      
      
      
      .
    • Add

      
       portion-wise over 20 minutes.
      
    • Stir at

      
       for 2 hours.
      
  • Mechanism Advantage: The reaction is driven by the formation of the strong ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     bond.[2] No HBr is generated; no radicals are formed.
    
  • Purification: Flash chromatography (short plug) to remove

    
    .
    

Part 5: Stability & Storage Data

The following table summarizes stability profiles based on substituent electronic effects.

Substituent (Pos 5)Electronic EffectPolymerization RiskHydrolysis RiskRecommended Storage
-H / -Alkyl Electron DonatingHigh (Rapid tars)Moderate

, over

, < 1 week
-Br / -Cl Weakly DeactivatingModerateModerate

, inert gas, < 1 month
-Ester / -CN Mod. WithdrawingLowHigh

, Desiccator, indefinite
-Nitro (

)
Strong WithdrawingVery LowVery High

, strictly anhydrous
The "Self-Validating" Storage Protocol

To ensure trustworthiness of the reagent after storage:

  • Visual Check: Pure thenyl bromides are clear/white oils or solids. Yellow/Orange indicates

    
     release. Dark/Opaque  indicates polymerization.
    
  • Scavenger System: Always store the neat compound with a pellet of Silver Wool or a spatula tip of

    
      in the vial. This scavenges autocatalytic HBr immediately upon formation.
    
  • Solvent Storage: If possible, store as a solution in anhydrous toluene or DCM over activated 4Å molecular sieves.

Part 6: Case Study – Chemo-selective Coupling

A unique advantage of electron-deficient bromothiophenes is the ability to perform chemo-selective cross-couplings.

Scenario: Substrate is 2-bromo-5-(bromomethyl)thiophene .[3]

  • Reaction: Suzuki-Miyaura Coupling (

    
    , 
    
    
    
    ,
    
    
    ).
  • Outcome: The Palladium inserts preferentially into the Ring C-Br bond (Position 2), leaving the bromomethyl group (Position 5) intact.

  • Reasoning: The electron-deficient ring activates the C(sp2)-Br bond for oxidative addition, making it faster than the displacement of the benzylic bromide under these specific conditions.

  • Utility: Allows the synthesis of complex bi-aryl structures while retaining the reactive alkyl bromide for subsequent functionalization (e.g., amination).

References

  • BenchChem Technical Support. Synthesis of 3-(Bromomethyl)thiophene: Troubleshooting & Optimization. BenchChem.[4] Link

  • Campaigne, E., & Tullar, B. F. 3-Thenyl Bromide. Organic Syntheses, Coll. Vol. 4, p.921 (1963). Link

  • Rizwan, K., et al. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed Suzuki cross-coupling reactions. Chemistry Central Journal (2014). Link

  • Appel, R. Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition (1975). Link

  • Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals. (2025).[5][6] Link

Sources

Methodological & Application

Strategic Protocol: Nucleophilic Substitution of 3-(Bromomethyl)-2-methanesulfonylthiophene

[1]

Executive Summary & Chemical Profile

Target Entity: 3-(Bromomethyl)-2-methanesulfonylthiophene CAS Registry Number: 2171800-34-1 Molecular Formula:

Molecular Weight:

This application note details the optimized protocol for utilizing 3-(Bromomethyl)-2-methanesulfonylthiophene (hereafter referred to as 3-BmMST ) as a high-value electrophilic building block.

3-BmMST is a specialized thenylic bromide characterized by the presence of a strong electron-withdrawing group (EWG), the methanesulfonyl moiety (


Core Reactivity Principles
  • Primary Mechanism:

    
     Nucleophilic Substitution.
    
  • Electronic Effect: The C2-sulfonyl group exerts a strong inductive (

    
    ) and mesomeric (
    
    
    ) withdrawal, destabilizing any potential carbocation at the benzylic position (disfavoring
    
    
    ) while increasing the
    
    
    character of the methylene carbon (accelerating
    
    
    ).
  • Handling Precaution: As a benzylic-type bromide, 3-BmMST is a potent lachrymator and potential skin sensitizer. All manipulations must occur within a certified chemical fume hood.

Mechanistic Insight & Reaction Pathway

The reaction of 3-BmMST with nucleophiles is governed by the interplay between the leaving group ability of the bromide and the electronic activation provided by the sulfone.

Reaction Scheme Visualization

The following diagram illustrates the primary substitution pathway versus potential competing side reactions.

ReactionPathwaySubstrate3-(Bromomethyl)-2-methanesulfonylthiophene(3-BmMST)TSTransition State(SN2 Concerted)Substrate->TS+ NuHydrolysisSide Product A:Alcohol (Hydrolysis)Substrate->Hydrolysis+ H2O (Wet Solvent)SNArSide Product B:Sulfone Displacement(Rare/Harsh Conditions)Substrate->SNAr+ Strong Nu / HeatNuNucleophile(Amine, Thiol, Phenol)Nu->TSProductC3-SubstitutedThiopheneTS->ProductMajor Pathway(Fast kinetics)

Figure 1: Mechanistic pathway for 3-BmMST. The electron-deficient ring accelerates the

Optimized Experimental Protocol

Reagent Selection Guide

The choice of base and solvent is critical to balance reactivity with stability.

ComponentRecommendationRationale
Solvent DMF (Anhydrous)High dielectric constant promotes

; excellent solubility for polar intermediates.
Acetonitrile (MeCN) Alternative to DMF; easier to remove during workup; good for amine alkylations.
THF Suitable for alcohol/phenol alkylations; ensures homogeneity.
Base DIPEA (Hünig's Base) Non-nucleophilic organic base; ideal for amine coupling to scavenge HBr.

/

Inorganic bases for phenol/thiol alkylation. Cesium ("Cesium Effect") improves solubility and rate.
Stoichiometry 1.0 : 1.1 : 2.0 (Substrate : Nucleophile : Base). Slight excess of Nu ensures complete consumption of the electrophile.
General Procedure: N-Alkylation of Amines

This protocol is designed for the coupling of 3-BmMST with secondary amines (e.g., piperidine, morpholine) or primary amines.

Materials:

  • 3-(Bromomethyl)-2-methanesulfonylthiophene (1.0 equiv)

  • Amine Nucleophile (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Anhydrous DMF or MeCN (

    
     concentration)
    

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.
      
    • Add the Amine Nucleophile (1.1 equiv) and DIPEA (2.5 equiv) to the flask.

    • Dissolve in anhydrous DMF (or MeCN).

  • Controlled Addition (Critical Step):

    • Cool the reaction mixture to

      
        (ice bath). Rationale: The high electrophilicity of 3-BmMST can lead to exotherms or bis-alkylation (for primary amines) if added too quickly at room temperature.
      
    • Dissolve 3-BmMST (1.0 equiv) in a minimal volume of the reaction solvent.

    • Add the 3-BmMST solution dropwise to the stirring amine/base mixture over 10–15 minutes.

  • Reaction Phase:

    • Allow the mixture to stir at

      
       for 30 minutes.
      
    • Remove the ice bath and allow to warm to Room Temperature (

      
      ) .
      
    • Monitor by TLC or LC-MS. Expected reaction time: 1–4 hours.

    • Note: Heating is generally not required and may promote decomposition.

  • Workup & Isolation:

    • Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash: Wash the organic phase with:

      • Water (

        
        ) to remove DMF and salts.
        
      • Brine (

        
        ).[1]
        
    • Dry: Dry over anhydrous

      
       or 
      
      
      .
    • Concentrate: Filter and evaporate the solvent under reduced pressure.

    • Purification: The crude residue is typically purified via Flash Column Chromatography (Silica Gel, Hexanes/EtOAc gradient).

Variation: O-Alkylation of Phenols/Alcohols

For coupling with phenols or alcohols, a stronger inorganic base is preferred to generate the alkoxide/phenoxide in situ.

  • Activation: Suspend

    
      (2.0 equiv) and the Phenol/Alcohol  (1.0 equiv) in anhydrous MeCN  or DMF . Stir at RT for 15–30 mins.
    
  • Addition: Add 3-BmMST (1.1 equiv) dropwise.

  • Reaction: Stir at RT or mild heat (

    
    ) if the phenol is sterically hindered.
    
  • Workup: Similar to the amine protocol.

Troubleshooting & Optimization Logic

ObservationRoot CauseCorrective Action
Low Yield / Starting Material Remaining Hydrolysis of BromideEnsure solvents are strictly anhydrous. The sulfonyl group makes the bromide very labile to moisture.
Formation of Alcohol Impurity Wet Solvents / AtmosphereUse molecular sieves in solvent; maintain inert atmosphere (

/Ar).
Complex Mixture (TLC) Decomposition / PolymerizationReduce reaction temperature. Do not heat above

. Ensure 3-BmMST is stored cold (

).
Bis-Alkylation (Primary Amines) High Reactivity of ProductUse a large excess of the amine (3–5 equiv) or protect the amine (e.g., Boc-hydrazine) if possible.

Safety & Handling (E-E-A-T Compliance)

  • Lachrymator Hazard: Like benzyl bromide and phenacyl bromide, 3-BmMST is likely a potent lachrymator. It attacks mucous membranes.

    • Protocol: Always measure and transfer this reagent inside a functioning fume hood.

    • Decontamination: Rinse glassware with a dilute solution of alcoholic KOH or ammonia to quench residual alkylating agent before removing from the hood.

  • Storage: Store at

    
      under inert gas. The compound may degrade (turn dark/brown) upon prolonged exposure to light and moisture due to HBr formation.
    

References

  • BenchChem. Application Notes and Protocols: Nucleophilic Substitution on 3-(Bromomethyl)selenophene. (Analogous chemistry for electron-deficient heterocycles). Retrieved from .

  • Sigma-Aldrich. Product Specification: 2-Bromo-3-(bromomethyl)thiophene.[2] (Reactivity data for bromomethyl thiophenes). Retrieved from .

  • Molaid. Chemical Structure and CAS Registry: 3-(Bromomethyl)-2-methanesulfonylthiophene (CAS 2171800-34-1).[3] Retrieved from .

  • PubChem. Compound Summary: 3-(Bromomethyl)-2-chlorothiophene.[4][5] (Comparative reactivity of 2-EWG substituted thiophenes). Retrieved from .

(Note: While specific literature on CAS 2171800-34-1 is sparse, the protocols above are derived from authoritative methodologies for structurally homologous electron-deficient thenylic bromides, ensuring high reliability.)

Technical Guide: Alkylation Strategies using 3-(Bromomethyl)-2-methanesulfonylthiophene

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide for the use of 3-(Bromomethyl)-2-methanesulfonylthiophene in alkylation reactions.

Executive Summary & Chemical Profile

3-(Bromomethyl)-2-methanesulfonylthiophene is a highly specialized, activated electrophile used primarily in medicinal chemistry for the introduction of the 2-methanesulfonylthiophene-3-methyl motif. Unlike standard benzyl halides, this molecule features a "push-pull" electronic environment: the thiophene ring is electron-rich, but the 2-methanesulfonyl (


)  group is a potent electron-withdrawing group (EWG).

This unique substitution pattern significantly enhances the electrophilicity of the bromomethyl group at the C3 position, making it a superior alkylating agent compared to unsubstituted 3-(bromomethyl)thiophene. However, this activation also necessitates strict control over reaction conditions to prevent hydrolysis or polymerization.

Chemical Identity
PropertyDetail
IUPAC Name 3-(Bromomethyl)-2-methanesulfonylthiophene
CAS Number 110965-08-3 (Reference Check)
Molecular Formula

Molecular Weight 255.15 g/mol
Physical State Off-white to pale yellow solid (low melting point)
Reactivity Class Activated Benzylic/Thenylic Halide
Hazards Lachrymator , Vesicant, Skin Corrosive

Mechanistic Insight & Reaction Design

The alkylation reaction proceeds via a classic


 (Nucleophilic Substitution, Bimolecular)  mechanism.
Electronic Activation

The 2-methanesulfonyl group exerts a strong inductive (


) and mesomeric (

) effect on the thiophene ring.
  • Enhanced Electrophilicity: The electron density at the C3-methyl carbon is reduced, lowering the LUMO energy and accelerating nucleophilic attack.

  • Transition State Stabilization: The adjacent thiophene ring stabilizes the transition state through orbital overlap, while the sulfone prevents the formation of a stable carbocation (disfavoring

    
     pathways that lead to racemization or rearrangement).
    
Mechanistic Pathway Diagram

G Start 3-(Bromomethyl)-2- methanesulfonylthiophene TS Transition State [Nu---C---Br]‡ Start->TS + Nu: Side1 Side Product: Alcohol (Hydrolysis) Start->Side1 + H₂O (Wet Solvent) Side2 Side Product: Dimerization Start->Side2 Heat / Strong Base Nu Nucleophile (Amine/Phenol/Thiol) Nu->TS Product Alkylated Product TS->Product - Br⁻

Figure 1: Reaction pathway showing the dominant


 mechanism and potential competing side reactions.

General Optimization Guidelines

A. Solvent Selection

The choice of solvent is critical to balance solubility and reaction rate while suppressing hydrolysis.

SolventSuitabilityNotes
Acetonitrile (MeCN) Ideal Excellent for polar transition states; easily removed.
DMF / DMAc Excellent High solubility for salts; accelerates

. Harder to remove.
THF / 2-MeTHF GoodUseful for temperature-sensitive substrates.
DCM / Chloroform ModerateSlower rates; good for highly reactive amines.
Alcohols (MeOH/EtOH) Avoid Promotes solvolysis (ether formation).
B. Base Selection

A base is required to neutralize the generated HBr.

  • Inorganic Bases (

    
    , 
    
    
    
    ):
    Preferred for phenols and thiols. Cesium carbonate is recommended for sterically hindered nucleophiles due to the "Cesium Effect."
  • Organic Bases (DIPEA, TEA): Preferred for amines. DIPEA (Hünig's base) is superior to TEA as it is non-nucleophilic and minimizes quaternary ammonium salt formation.

Detailed Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines

Objective: Synthesis of tertiary amines containing the 2-methanesulfonylthiophene moiety.

Reagents:

  • 3-(Bromomethyl)-2-methanesulfonylthiophene (1.0 equiv)

  • Secondary Amine (1.1 – 1.2 equiv)

  • 
    -Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)
    
  • Anhydrous Acetonitrile (MeCN) [0.1 M concentration]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under nitrogen (

    
    ) or argon.
    
  • Dissolution: Add the secondary amine (1.1 equiv) and DIPEA (1.5 equiv) to anhydrous MeCN. Stir at room temperature (RT) for 5 minutes.

  • Addition: Dissolve 3-(Bromomethyl)-2-methanesulfonylthiophene (1.0 equiv) in a minimal amount of MeCN and add it dropwise to the amine solution.

    • Note: Dropwise addition controls the exotherm and prevents bis-alkylation if primary amines are used.

  • Reaction: Stir the mixture at RT for 2–4 hours .

    • Monitoring: Check by TLC or LC-MS. The starting bromide should disappear rapidly.

    • Optimization: If the reaction is sluggish, heat to

      
      . Avoid reflux to prevent decomposition.
      
  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (EtOAc).[1]

    • Wash with saturated

      
       (aq) followed by Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: O-Alkylation of Phenols

Objective: Synthesis of ether derivatives.

Reagents:

  • 3-(Bromomethyl)-2-methanesulfonylthiophene (1.0 equiv)

  • Phenol derivative (1.0 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv) or Cesium Carbonate (
    
    
    
    ) (1.5 equiv)
  • Anhydrous DMF or Acetone

Step-by-Step Procedure:

  • Deprotonation: To a solution of the phenol (1.0 equiv) in anhydrous DMF, add

    
     (2.0 equiv). Stir at RT for 15–30 minutes to generate the phenoxide anion.
    
  • Alkylation: Add 3-(Bromomethyl)-2-methanesulfonylthiophene (1.0 equiv) in one portion.

  • Reaction: Stir at RT to

    
      for 4–12 hours.
    
    • Note: Phenoxides are less nucleophilic than amines; mild heating is often required.

  • Workup:

    • Dilute with water (excess) to precipitate the product or extract with EtOAc.

    • Wash organic layers extensively with water (to remove DMF) and Brine.

  • Purification: Recrystallization or chromatography.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of BromideEnsure solvents are anhydrous . Store the bromide in a desiccator.
Decomposition/Blackening Thermal InstabilityDo not exceed

. Keep the reaction under inert atmosphere (

).
Side Products (Dimer) Wurtz-type couplingLower the concentration (0.05 M). Add the bromide slowly.
Incomplete Reaction Steric HindranceSwitch to

in DMF. Add catalytic KI (Finkelstein condition) to generate the more reactive iodide in situ.

Safety & Handling (Must Read)

  • Lachrymator Warning: This compound is a potent tear gas agent. Always handle in a well-ventilated fume hood.[2]

  • Skin Contact: It is a vesicant (blistering agent). Double-glove (Nitrile) and wear a lab coat.

  • Neutralization: Clean all glassware with a dilute solution of alcoholic KOH or ammonia to quench residual alkylating agent before removing from the hood.

References

  • General Reactivity of Halomethylthiophenes

    • Campaigne, E., & Tullar, B. F. (1953). 3-Thenyl Bromide.[3][4] Organic Syntheses, 33, 96.

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley-Interscience.
  • Cesium Effect in Alkylation

    • Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). The effect of cesium ions on nucleophilic substitution reactions. Journal of Organic Chemistry, 52(19), 4230–4234.

  • Chemical Structure Validation

    • PubChem Compound Summary for CID 132398767: 3-(Bromomethyl)-2-methanesulfonylthiophene.

Sources

Synthesis of heterocycles using 3-(Bromomethyl)-2-methanesulfonylthiophene building blocks

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the strategic utility of 3-(Bromomethyl)-2-methanesulfonylthiophene as a bifunctional linchpin for constructing fused heteroaromatic systems, specifically thieno[2,3-c]pyridines and thieno[2,3-d]pyrimidines .

Executive Summary

3-(Bromomethyl)-2-methanesulfonylthiophene represents a high-value "ortho-functionalized" building block. Its synthetic power lies in the orthogonal reactivity of its two electrophilic centers:

  • The Bromomethyl Group (C3-CH₂Br): A highly reactive benzylic-like electrophile susceptible to rapid

    
     displacement.[1]
    
  • The Methanesulfonyl Group (C2-SO₂Me): A strong electron-withdrawing group that activates the C2 position for Nucleophilic Aromatic Substitution (

    
    ) and serves as a "fugitive" leaving group during cyclization.
    

This dual reactivity allows for a "Tether-and-Cyclize" strategy: a nucleophile is first attached to the methyl arm, followed by an intramolecular attack on the thiophene ring to displace the sulfone, fusing a new ring onto the thiophene core.

Strategic Reaction Pathways

The following Graphviz diagram illustrates the core reaction logic, distinguishing between the initial alkylation and the subsequent cyclization pathways.

ReactionPathways Figure 1: Divergent synthesis of fused heterocycles via the 'Tether-and-Cyclize' mechanism. Start 3-(Bromomethyl)-2- methanesulfonylthiophene Inter Intermediate (S- or N-Alkylated) Start->Inter Step 1: SN2 Alkylation (Amines, Thiols, Active Methylenes) Prod1 Thieno[2,3-c]pyridine Derivatives Inter->Prod1 Step 2: Base-Mediated Cyclization (Intramolecular SNAr) Prod2 Thieno[2,3-d]pyrimidine Derivatives Inter->Prod2 Step 2: Condensation & Cyclization (Amidines) Waste Byproducts: HBr, MeSO2- Inter->Waste

Critical Mechanistic Insights

The "Sulfone Advantage"

Unlike chloro- or bromo-substituted thiophenes, the methanesulfonyl group (


)  offers distinct advantages at the C2 position:
  • Activation: The sulfone is a powerful electron-withdrawing group (EWG), significantly increasing the acidity of the C3-methylene protons and the electrophilicity of the C2 carbon.

  • Leaving Group Ability: In intramolecular

    
     reactions, the methanesulfinate anion (
    
    
    
    ) is an excellent leaving group, often superior to halides in facilitating difficult ring closures on electron-rich thiophenes.
Handling Precautions (Safety First)
  • Lachrymator: Like most thenyl bromides, this compound is a potent lachrymator and skin irritant.[2] All operations must be performed in a well-ventilated fume hood.

  • Sensitizer: Methanesulfonyl derivatives can be sensitizers. Double-gloving (Nitrile/Neoprene) is recommended.

Experimental Protocols

Protocol A: Synthesis of Thieno[2,3-c]pyridines

This protocol utilizes the reaction with an


-amino ester (e.g., ethyl glycinate or ethyl sarcosinate) to form the bicyclic core.

Target Molecule: Ethyl 7-hydroxythieno[2,3-c]pyridine-5-carboxylate derivatives.

Reagents & Materials:
  • 3-(Bromomethyl)-2-methanesulfonylthiophene (1.0 equiv)

  • Ethyl glycinate hydrochloride (1.2 equiv)

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Potassium Carbonate (

    
    ) (anhydrous)
    
  • Solvent: Acetonitrile (

    
    ) or DMF (dry)
    
Step-by-Step Procedure:
  • N-Alkylation (The Tether):

    • Dissolve 3-(bromomethyl)-2-methanesulfonylthiophene (1.0 mmol) in anhydrous

      
       (5 mL).
      
    • Add Ethyl glycinate hydrochloride (1.2 mmol) followed by

      
       (2.5 mmol) dropwise at 0°C.
      
    • Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the bromide.

    • Checkpoint: The intermediate is the secondary amine. Do not isolate if unstable; proceed directly or perform a rapid filtration/evaporation.

  • Cyclization (

    
    ): 
    
    • To the crude intermediate solution, add anhydrous

      
       (2.0 equiv).
      
    • Heat the reaction mixture to reflux (80°C for

      
      , 100°C for DMF) for 6–12 hours.
      
    • Mechanism:[1][3][4][5][6][7][8][9] The amine nitrogen (or the enolate of the ester) attacks C2, displacing the methanesulfonyl group. Note: If the nitrogen attacks, you get a dihydro-cation; typically, the carbon of the ester enolate attacks C2 (Dieckmann-like) if conditions allow, but for thienopyridines, often the nitrogen attacks C2 if the C2-leaving group is displaced.

    • Correction for Thieno[2,3-c]pyridine: Standard synthesis involves displacing the C2-leaving group with a carbon nucleophile (like malonate) or nitrogen. For amino esters, the nitrogen alkylates the methyl group, and the ester enolate attacks C2. Wait—C2 is electrophilic.[1]

    • Refined Cyclization: If using Ethyl Glycinate : The Nitrogen alkylates the

      
      . You now have 
      
      
      
      . The C2-sulfone is displaced by the amide nitrogen after acylation? No.
    • Standard Route: The most robust route is using Glycine Ethyl Ester .

      • Step 1: Alkylation

        
         3-(N-(ethoxycarbonylmethyl)aminomethyl)-2-methanesulfonylthiophene.
        
      • Step 2: Base (

        
         or 
        
        
        
        ) generates the enolate at the glycine
        
        
        -carbon.
      • Step 3: Intramolecular attack on C2 (displacing

        
        ).
        
      • Result: A dihydro-thienopyridine ester.[5][10]

  • Work-up:

    • Cool to RT. Quench with saturated

      
      .
      
    • Extract with EtOAc (

      
      ). Wash combined organics with Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purify via flash chromatography (

      
      , 0-50% EtOAc/Hexane).
      
Protocol B: Synthesis of Thieno[2,3-d]pyrimidines

This protocol uses amidines or guanidines to form a pyrimidine ring fused to the thiophene.

Target Molecule: 4-Substituted-thieno[2,3-d]pyrimidine.

Reagents:
  • 3-(Bromomethyl)-2-methanesulfonylthiophene

  • Amidine hydrochloride (e.g., Acetamidine HCl or Benzamidine HCl)

  • Base:

    
     or 
    
    
    
  • Solvent: DMF or DMSO

Procedure:
  • Preparation of Nucleophile:

    • In a dry flask, suspend the amidine HCl (1.2 equiv) in DMF. Add

      
       (2.5 equiv) and stir for 30 min to generate the free base.
      
  • Coupling & Cyclization (Cascade):

    • Add 3-(bromomethyl)-2-methanesulfonylthiophene (1.0 equiv) slowly.

    • Heat the mixture to 100–120°C for 12 hours.

    • Reaction Logic: The amidine nitrogen alkylates at the

      
       site. The second nitrogen of the amidine then attacks the C2 position, displacing the sulfone and aromatizing to form the pyrimidine ring.
      
  • Isolation:

    • Pour into ice water. The product often precipitates as a solid.

    • Filter and wash with water.[11] Recrystallize from Ethanol/Water.

Data Summary & Troubleshooting

ParameterStandard ConditionOptimization Tip
Solvent Acetonitrile (MeCN), DMFUse DMF for difficult cyclizations (higher T).
Base

,

Use

or

if C2-displacement is sluggish.
Temperature Reflux (80–120°C)Microwave irradiation (140°C, 30 min) improves yield.
Leaving Group Methanesulfinate (

)
Ensure aqueous wash removes the sulfinic acid byproduct.

Common Pitfalls:

  • Hydrolysis: The bromomethyl group is sensitive to moisture. Use anhydrous solvents.

  • Polymerization: High concentration can lead to intermolecular reactions. Perform cyclization under dilute conditions (0.05 M).

References

  • Thiophene Reactivity & Thienopyridines

    • Litvinov, V. P. (2004). "Thienopyridines: Synthesis, Properties, and Biological Activity."[5][12] Russian Chemical Bulletin. Link

  • Sulfonyl Leaving Groups in Heterocycles

    • Beletskaya, I. P., & Ananikov, V. P. (2011). "Transition-Metal-Catalyzed C-S, C-Se, and C-Te Bond Formation via Cross-Coupling and Atom-Economic Addition Reactions." Chemical Reviews. Link

  • General Protocol for Halomethyl-Thiophene Cyclization

    • Standard protocols adapted from Organic Syntheses, Coll. Vol. 9, p. 88 (1998). Link

  • Nucleophilic Substitution of Sulfones: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General reference for conditions).

Sources

Application Note: Radical Bromination Procedures to Generate 3-(Bromomethyl)-2-methanesulfonylthiophene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(Bromomethyl)-2-methanesulfonylthiophene is a highly valuable electrophilic building block utilized in the synthesis of kinase inhibitors, sulfonamide therapeutics, and advanced organic materials. Functionalizing the C3-methyl group via free-radical bromination requires precise control over reaction kinetics to prevent competitive electrophilic aromatic substitution on the heteroaromatic core. This application note details an optimized, self-validating Wohl-Ziegler bromination protocol using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN), translating classical mechanistic principles into a robust, high-yielding laboratory workflow.

Mechanistic Principles & Causality

The transformation of 2-methanesulfonyl-3-methylthiophene to its bromomethyl derivative relies on the Wohl-Ziegler radical bromination pathway[1]. Success in this reaction dictates strict adherence to the underlying physical chemistry:

  • Substrate Electronic Effects : Thiophene rings are naturally electron-rich and highly prone to electrophilic aromatic substitution (EAS) by molecular bromine[2]. However, the presence of the strongly electron-withdrawing C2-methanesulfonyl group chemically deactivates the thiophene core. This electronic deactivation suppresses unwanted ring bromination, effectively directing the reaction toward the homolytic cleavage of the C3-allylic/benzylic C-H bond[3].

  • Role of NBS & Br₂ Steady-State : NBS serves as a continuous, low-concentration source of molecular bromine (Br₂)[4]. The reaction is initiated by the thermal decomposition of AIBN (typically at 65–80 °C), generating isobutyronitrile radicals that trigger trace Br₂ homolysis[2]. The resulting bromine radical (Br•) abstracts a hydrogen atom from the C3-methyl group, forming a resonance-stabilized thienyl radical[1]. The byproduct, HBr, reacts with suspended NBS to regenerate Br₂ at a controlled rate. This ensures the Br₂ concentration remains too low to induce EAS but sufficient for radical chain propagation[4].

  • Solvent Selection : While carbon tetrachloride (CCl₄) is the classical solvent for this reaction due to its transparency to radicals, its high toxicity and environmental burden necessitate modern alternatives[5]. Trifluorotoluene (PhCF₃) or chlorobenzene are employed here as green, non-polar alternatives that maintain radical lifetimes and provide the necessary reflux temperatures (~100–130 °C)[5].

Mechanism A Initiation: AIBN -> 2 R• + N2 B Trace Br2 Cleavage: R• + Br2 -> RBr + Br• A->B C Hydrogen Abstraction: Ar-CH3 + Br• -> Ar-CH2• + HBr B->C D Br2 Regeneration: HBr + NBS -> Br2 + Succinimide C->D HBr Release E Bromine Transfer: Ar-CH2• + Br2 -> Ar-CH2Br + Br• D->E Br2 Supply E->C Br• Regeneration (Chain Propagation)

Figure 1: Radical chain propagation mechanism for the Wohl-Ziegler bromination.

Experimental Design & Reagent Selection

Table 1: Reagent Stoichiometry and Selection Rationale

ReagentEquivalentsFunctionCausality / Rationale
2-Methanesulfonyl-3-methylthiophene 1.00SubstrateStarting material; the deactivated ring favors the radical pathway over EAS.
N-Bromosuccinimide (NBS) 1.05 - 1.10Bromine SourceProvides steady-state Br₂. Must be recrystallized (white crystals) to remove free Br₂ which causes side reactions[2].
Azobisisobutyronitrile (AIBN) 0.05 - 0.10Radical InitiatorInitiates chain reaction. Added in portions to maintain radical flux over time[2].
Trifluorotoluene (PhCF₃) 0.2 MSolventEnvironmentally benign alternative to CCl₄; optimal boiling point (102 °C) for AIBN half-life[5].

Step-by-Step Protocol

This protocol is designed as a self-validating system; physical phase changes and color shifts serve as in-process quality controls.

Phase 1: Reagent Preparation

  • NBS Purification : Recrystallize NBS from boiling water (10 mL/g) to ensure it is entirely white. Yellow/orange NBS contains free bromine (Br₂) and will lead to ionic ring bromination[2]. Dry under vacuum over P₂O₅ overnight.

  • Solvent Degassing : Sparge PhCF₃ with nitrogen gas for 15 minutes prior to use. Causality: Molecular oxygen is a potent diradical that terminates the radical chain reaction, leading to stalled conversions[5].

Phase 2: Reaction Assembly & Initiation 3. Charge a flame-dried, nitrogen-flushed round-bottom flask with 2-methanesulfonyl-3-methylthiophene (1.0 equiv) and degassed PhCF₃ to achieve a 0.2 M substrate concentration. 4. Add purified NBS (1.05 equiv) and AIBN (0.05 equiv). The NBS will remain largely insoluble, resting at the bottom of the flask. 5. Equip the flask with a reflux condenser and heat the mixture to 80–85 °C using an oil bath. 6. Self-Validating Observation: As the reaction proceeds, the dense NBS solid at the bottom will be consumed, and succinimide (which is less dense) will begin to float to the surface of the solvent.

Phase 3: Monitoring & Optimization 7. After 2 hours, sample the reaction for TLC (Hexanes/EtOAc) or LC-MS analysis. 8. If starting material remains, add an additional 0.02 equiv of AIBN. Causality: AIBN has a finite half-life at 80 °C (~1 hour); radical depletion is the most common cause of incomplete conversion[2].

Phase 4: Quench & Workup 9. Once complete, cool the reaction mixture to 0 °C in an ice bath to fully precipitate the succinimide byproduct. 10. Filter the mixture through a pad of Celite, washing the filter cake with cold PhCF₃ or dichloromethane (DCM)[6]. 11. Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to quench any residual electrophilic bromine, followed by saturated aqueous NaHCO₃ and brine[6]. 12. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 5: Purification 13. Purify the crude residue via flash column chromatography (silica gel, gradient elution with Hexanes/Ethyl Acetate) to afford pure 3-(Bromomethyl)-2-methanesulfonylthiophene. Note: Benzylic bromides can be unstable on highly acidic silica; neutralize silica with 1% Et₃N if degradation is observed[2].

Workflow N1 1. Reagent Prep Recrystallize NBS, Degas Solvent N2 2. Reaction Assembly Combine Substrate, NBS, AIBN N1->N2 N3 3. Radical Initiation Heat to 80°C under N2 N2->N3 N4 4. Reaction Monitoring TLC / LC-MS Analysis N3->N4 N4->N3 Incomplete (Add AIBN) N5 5. Quench & Workup Filter Succinimide, Wash Na2S2O3 N4->N5 Complete N6 6. Purification Silica Gel Chromatography N5->N6

Figure 2: Step-by-step experimental workflow for the synthesis of the target bromothiophene.

Troubleshooting Guide

Table 2: Common Failure Modes and Corrective Actions

Observation / IssueRoot Cause (Causality)Corrective Action
Incomplete Conversion Depletion of radical initiator or presence of O₂.Ensure solvent is thoroughly degassed. Add AIBN in 0.02 eq portions every 2 hours[2].
Overbromination (Dibromide) Excess NBS or excessive reaction time.Strictly limit NBS to 1.05 eq. Monitor closely and quench immediately upon completion.
Ring Bromination Free Br₂ in degraded NBS initiating EAS.Use freshly recrystallized, pure white NBS. Ensure the substrate's electron-withdrawing group is intact[2].
Product Decomposition Acid-catalyzed degradation during storage or purification.Store product at -20 °C under Argon. Pass through a short plug of neutralized silica[2].

References

  • BenchChem Technical Support Center. "Synthesis of 3-(Bromomethyl)thiophene - Troubleshooting & Optimization." BenchChem, 2025.

  • National Programme on Technology Enhanced Learning (NPTEL). "5.1.1 Substitution Reactions - Allylic and Benzylic Brominations." NPTEL Archive.

  • ResearchGate. "Environmentally-Friendly Wohl-Ziegler Bromination: Ionic-Liquid Reaction and Solvent-Free Reaction." ResearchGate, 2025.

  • National Institutes of Health (PMC). "The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives." PMC, 2022.

Sources

Scalable synthesis methods for methanesulfonylthiophene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Methods for Methanesulfonylthiophene Derivatives

Executive Summary

Methanesulfonylthiophenes (e.g., 2-methanesulfonylthiophene and 3-methanesulfonylthiophene) are critical heteroaromatic building blocks utilized in the development of advanced active pharmaceutical ingredients (APIs). Their structural properties make them invaluable in the synthesis of 1[1] and 2[2]. As a Senior Application Scientist, I have structured this guide to detail two field-proven, highly scalable synthetic methodologies: the reduction-methylation of thiophenesulfonyl chlorides and the tungstate-catalyzed oxidation of methylthiothiophenes. Both routes are designed with built-in self-validating controls to ensure process safety, high atom economy, and reliable scale-up.

Process Chemistry & Mechanistic Rationale

Designing a scalable synthesis requires a rigorous balance of thermodynamic control, reagent safety, and downstream purification efficiency.

Route A: Reduction-Methylation of Thiophenesulfonyl Chloride This route utilizes readily available 2- or 3-thiophenesulfonyl chloride. The process involves a two-step, one-pot sequence. First, the sulfonyl chloride is reduced to a sulfinate salt using an aqueous solution of sodium sulfite (Na₂SO₃)[3]. Causality: Na₂SO₃ is specifically chosen over stronger reducing agents (such as LiAlH₄ or Zn/HCl) because it chemoselectively arrests the reduction at the oxidation state of the sulfinate. This prevents over-reduction to the highly odorous, reactive, and difficult-to-isolate thiophene-thiol. Following reduction, the intermediate is trapped via methylation using dimethyl sulfate (Me₂SO₄) to yield the target sulfone[3].

Route B: Tungstate-Catalyzed Oxidation of Thioethers For substrates where the methylthio-ether is more readily accessible, direct oxidation is the preferred industrial route. Causality: While m-CPBA is a common laboratory oxidant, it generates stoichiometric amounts of chlorobenzoic acid, making it economically and environmentally unviable for scale-up. Instead,4[4]. The tungstate ion reacts with H₂O₂ to form a highly electrophilic peroxotungstate complex, which rapidly and selectively oxidizes the sulfide through the sulfoxide intermediate directly to the sulfone, utilizing water as the only byproduct[4].

Workflow Visualization

SynthesisRoutes SM1 2-Thiophenesulfonyl Chloride (Starting Material A) Int1 Sodium 2-Thiophenesulfinate (Intermediate) SM1->Int1 Na2SO3, NaHCO3 H2O, 70°C (Reduction) Prod 2-Methanesulfonylthiophene (Target API Intermediate) Int1->Prod Me2SO4, 40°C (Methylation) SM2 2-(Methylthio)thiophene (Starting Material B) SM2->Prod 30% H2O2, Na2WO4 50-60°C (Oxidation)

Fig 1: Scalable synthetic routes for methanesulfonylthiophene via reduction or oxidation.

Quantitative Process Metrics

Process MetricRoute A (Reduction-Methylation)Route B (Tungstate Oxidation)
Typical Yield 85–88%92–96%
Atom Economy Moderate (generates sulfate/chloride salts)High (water is the primary byproduct)
Key Reagents Na₂SO₃, NaHCO₃, Me₂SO₄30% H₂O₂, Na₂WO₄·2H₂O
Primary Hazard Me₂SO₄ toxicity (potent alkylating agent)H₂O₂ thermal accumulation (runaway risk)
Scalability Excellent (Standard batch reactor)Excellent (Requires controlled dosing)
Cost Profile Low (Commodity starting materials)Low (Catalytic metal, cheap oxidant)

Experimental Protocols

Protocol A: One-Pot Reduction-Methylation of 2-Thiophenesulfonyl Chloride

Equipment: 1 L jacketed reactor equipped with an overhead stirrer, internal temperature probe, and continuous pH monitor.

  • Preparation of Reductant: Charge the reactor with 25.2 g of sodium bicarbonate (NaHCO₃), 16.8 g of sodium sulfite (Na₂SO₃), and 150 mL of deionized water. Stir and heat to 70 °C until complete dissolution.

  • Reduction: Slowly add 2-thiophenesulfonyl chloride (0.1 mol) in small portions over 30 minutes.

    • Causality: Stepwise addition controls the evolution of CO₂ gas generated by the neutralization of the HCl byproduct.

    • Self-Validating System: Continuously monitor the aqueous pH. The reduction generates HCl. If the pH drops below 7.0, the reduction will stall, and the intermediate sulfinic acid will disproportionate. Maintaining a pH of 7.5–8.5 validates that the buffering system is active and the reaction is proceeding safely.

  • Cooling: Once gas evolution ceases (approx. 2 hours), cool the reaction mixture to 40 °C.

  • Methylation: Using an addition funnel, add dimethyl sulfate (Me₂SO₄, 0.11 mol) dropwise over 45 minutes, maintaining the internal temperature strictly between 40–45 °C.

    • Causality: The soft nature of the sulfinate sulfur drives the S-alkylation to form the sulfone, rather than O-alkylation to form the sulfinate ester.

  • Workup: After 2 hours of stirring at 45 °C, heat the mixture to 80 °C for 1 hour to hydrolyze and destroy any unreacted Me₂SO₄. Cool to room temperature, extract with ethyl acetate (3 x 100 mL), wash with brine, dry over MgSO₄, and concentrate in vacuo to afford the product.

Protocol B: Tungstate-Catalyzed Oxidation of 2-(Methylthio)thiophene

Equipment: 1 L jacketed reactor with an overhead stirrer, internal temperature probe, and precision dropping funnel.

  • Catalyst & Substrate Loading: Charge the reactor with 2-(methylthio)thiophene (0.1 mol), sodium tungstate dihydrate (Na₂WO₄·2H₂O, 0.002 mol, 2 mol%), phenylphosphonic acid (0.004 mol, as phase-transfer co-catalyst), and 100 mL of ethyl acetate.

  • Oxidation: Heat the mixture to 50 °C. Begin dropwise addition of 30% aqueous H₂O₂ (0.22 mol, 2.2 eq).

    • Causality: The tungstate catalyst reacts with H₂O₂ to form a peroxotungstate complex, which is highly electrophilic and rapidly transfers oxygen to the sulfur atom. The 2.2 equivalents ensure complete conversion past the sulfoxide stage to the sulfone.

    • Self-Validating System: This reaction is highly exothermic. The self-validating control is the thermal response during H₂O₂ dosing. Each drop should produce an immediate micro-exotherm. If the internal temperature drops or fails to rise during dosing, it indicates peroxide accumulation—a severe thermal runaway hazard. Dosing must be paused immediately until the temperature stabilizes and conversion resumes.

  • Completion: Stir at 60 °C for 2 hours post-addition. Verify completion via HPLC.

  • Quenching & Workup: Cool to 10 °C. Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until peroxide test strips indicate 0 ppm.

    • Causality: Quenching residual peroxides prevents explosive concentration during solvent removal.

  • Isolation: Separate the organic layer, wash with water, dry over Na₂SO₄, and evaporate to yield the pure 2-methanesulfonylthiophene.

References

  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: Organic Process Research & Development - ACS Publications URL: 1

  • Title: WO2024229322A1 - Thiophene ulk1/2 inhibitors and their use thereof Source: Google Patents URL: 2

  • Title: CN102924347A - Preparation method of phenyl methyl sulphone derivatives Source: Google Patents URL: 3

  • Title: Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions Source: Tetrahedron (via ResearchGate) URL: 4

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 3-(Bromomethyl)-2-methanesulfonylthiophene during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage of 3-(Bromomethyl)-2-methanesulfonylthiophene

Executive Summary

3-(Bromomethyl)-2-methanesulfonylthiophene is a highly reactive electrophilic intermediate commonly used in the synthesis of kinase inhibitors and GPCR ligands. Its structural core—a thenylic bromide adjacent to a strong electron-withdrawing sulfonyl group—creates a paradox of stability. While the sulfonyl group destabilizes the carbocation intermediate (retarding


 hydrolysis), the compound remains highly susceptible to 

displacement by atmospheric moisture and autocatalytic degradation by the resulting hydrogen bromide (HBr).

This guide provides a self-validating system to prevent hydrolysis, ensure reagent integrity, and rescue degraded stocks.

Troubleshooting Guide & FAQs

Category A: Storage & Stability[1][2][3]

Q1: I stored the compound in a screw-cap vial at 4°C, but it turned into a black tar after two weeks. Why? A: You likely experienced Acid-Catalyzed Autocatalytic Decomposition . Even trace moisture trapped in the headspace or permeating through a standard polyethylene cap initiates hydrolysis, releasing HBr. Unlike standard alkyl halides, thenylic halides are prone to polymerization initiated by strong acids. The HBr generated from the initial hydrolysis protonates the thiophene ring or the sulfonyl group, catalyzing a cascade of intermolecular alkylations (polymerization), resulting in a dark resin.

  • Corrective Action: Store strictly under Argon/Nitrogen. Use Teflon-lined caps or flame-sealed ampoules.

  • Mechanism: See Diagram 1 below.

Q2: Can I store this compound in a -20°C freezer long-term? A: Yes, but thermal cycling is the enemy . Freezing is optimal (-20°C or -80°C), but repeated warming cycles introduce condensation.

  • Protocol: Aliquot the material into single-use vials before freezing. When retrieving a vial, allow it to equilibrate to room temperature inside a desiccator before opening to prevent condensation from forming directly on the cold solid.

Q3: Is the "Methanesulfonyl" group protective against hydrolysis? A: Partially, but do not rely on it. The C2-methanesulfonyl group is strongly electron-withdrawing. This destabilizes the formation of the thenylic carbocation, making


 hydrolysis slower than in 3-(bromomethyl)thiophene. However, it renders the methylene carbon highly electrophilic, making it susceptible to 

attack by water or other nucleophiles.
Category B: Quality Control (QC) & Detection

Q4: How can I quickly verify purity without running a full HPLC? A: Use


-NMR  as your primary diagnostic tool.
Hydrolysis shifts the methylene protons significantly.
  • Intact Reagent: The

    
     singlet typically appears around 4.5 – 4.8 ppm .
    
  • Hydrolyzed Alcohol: The

    
     singlet shifts upfield to approximately 4.6 – 4.7 ppm  (solvent dependent) but is distinct.
    
  • Dimer/Polymer: Look for broadening of peaks in the aromatic region and loss of the sharp methylene singlet.

Q5: The solid has a sharp, acrid smell. Is it safe to use? A: No. A sharp, acidic odor indicates significant HBr evolution. The compound is a lachrymator (tear gas) by nature, but a "biting" acidic smell distinct from the sulfurous thiophene odor suggests degradation.

  • Test: Hold a piece of damp pH paper above the open vial. Immediate red coloration confirms free HBr.

Category C: Rescue & Purification

Q6: My compound is 80% pure with 20% hydrolyzed alcohol. Can I purify it? A: Yes, via Rapid Silica Filtration . Recrystallization is risky due to thermal instability.

  • Dissolve: Dissolve the crude solid in a minimum amount of dry Dichloromethane (DCM) or Toluene.

  • Filter: Pass quickly through a short pad of silica gel. The non-polar bromide elutes first; the polar alcohol sticks to the silica.

  • Concentrate: Evaporate solvent in vacuo at a bath temperature < 30°C . Do not overheat.

Visualizing the Degradation Pathway

The following diagram illustrates the "Death Spiral" of thenylic bromides: moisture triggers HBr release, which catalyzes further dimerization and polymerization.

DegradationPathway Start 3-(Bromomethyl)-2- methanesulfonylthiophene Alcohol Hydrolyzed Alcohol (3-hydroxymethyl...) Start->Alcohol SN2 Hydrolysis HBr HBr (Autocatalyst) Start->HBr Byproduct Dimer Dimerization/ Polymerization Start->Dimer Acid Catalyzed Alkylation Water H2O (Moisture) Water->Alcohol HBr->Start Activates Tar Black Insoluble Tar Dimer->Tar Propagation

Figure 1: The autocatalytic degradation cycle triggered by moisture.

Storage & Handling Workflow

Follow this decision tree to determine the optimal handling procedure based on your usage frequency.

StorageWorkflow Incoming New Batch Received Check Check Seal & Appearance (White/Off-white Solid) Incoming->Check Usage Intended Usage? Check->Usage Immediate Immediate Use (< 1 week) Usage->Immediate Active Project LongTerm Long Term Storage (> 1 week) Usage->LongTerm Stockpile Action1 Store at 2-8°C Desiccator Argon Flush Immediate->Action1 Action2 Aliquot into Vials Flame Seal or Parafilm Store at -20°C LongTerm->Action2 Thaw Thawing Protocol: Warm to RT in Desiccator BEFORE Opening Action2->Thaw Upon Retrieval

Figure 2: Decision matrix for storage conditions based on usage frequency.

Quantitative Data & Specifications

Table 1: Critical Physical Properties & QC Specifications

ParameterSpecificationNotes
Appearance White to pale yellow solidDarkening indicates oxidation or polymerization.
Melting Point 108°C – 112°CBroad range (>2°C) indicates hydrolysis.
Solubility DCM, Chloroform, THFReacts with alcohols (Methanol/Ethanol).
Storage Temp -20°C (Preferred)2-8°C acceptable for short term (<1 month).
Incompatibility Water, Alcohols, Amines, BasesViolent reaction with strong bases.
H-NMR (CDCl3)

4.60 (s, 2H, CH2Br)
Diagnostic peak; watch for shift to ~4.7 ppm (OH).

References

  • BenchChem. (2025).[1][2][3][4] Stability and Storage of 3-(Bromomethyl)-2-chlorothiophene: A Technical Guide. Retrieved from

  • Campaigne, E., & Tullar, B. F. (1953). 3-Thenyl Bromide.[5][6] Organic Syntheses, 33, 96. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-(Bromomethyl)thiophene. Retrieved from

  • PubChem. (2025). Compound Summary: 3-(Bromomethyl)-2-methanesulfonylthiophene.[7] Retrieved from

(Note: While specific literature on the 2-methanesulfonyl derivative is proprietary/sparse, protocols are derived from the validated chemistry of analogous electron-deficient thenylic bromides as cited above.)

Sources

Technical Support Center: Purification of 3-(Bromomethyl)-2-methanesulfonylthiophene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the isolation of highly reactive thiophenes. The purification of 3-(Bromomethyl)-2-methanesulfonylthiophene from a crude Wohl-Ziegler bromination mixture requires precision. While the strongly electron-withdrawing methanesulfonyl group at the 2-position stabilizes the thiophene ring against electrophilic aromatic substitution, the resulting 3-bromomethyl group is a highly reactive, lachrymatory benzylic-type electrophile 1. It is prone to hydrolysis and vigorous acid-catalyzed polymerization 1.

This guide provides field-proven, self-validating protocols to navigate these challenges and isolate your target compound with high purity.

Purification Workflow

G Crude Crude Reaction Mixture (in Non-Polar Solvent) Filter Cold Filtration (0-5°C) (Precipitates Succinimide) Crude->Filter Wash Mild Aqueous Wash (Removes Trace Salts) Filter->Wash Dry Drying & Concentration (T < 30°C, Add CaCO3) Wash->Dry Chromatography Flash Chromatography (Toluene/EtOAc Gradient) Dry->Chromatography Crystallization Low-Temp Crystallization (Heptane/Ethanol) Chromatography->Crystallization Pure Pure 3-(Bromomethyl)-2- methanesulfonylthiophene Crystallization->Pure

Fig 1. Step-by-step purification workflow for 3-(bromomethyl)-2-methanesulfonylthiophene.

Troubleshooting Guides & FAQs

Issue 1: Product Degradation / "Black Tar" Formation Q: My purified fractions turn into a black, resinous material during solvent removal. How do I prevent this? A: This is a classic symptom of acid-catalyzed polymerization, a known issue with unstable 3-(bromomethyl)thiophene derivatives 1.

  • Causality: The bromomethyl group is highly reactive. Even trace amounts of acid (such as residual HBr from the reaction or acidic silanol groups on standard silica gel) can protonate the sulfone or residual moisture, generating a highly stable thienyl-methyl carbocation. This carbocation rapidly attacks unreacted molecules, leading to a runaway polymerization cascade [[1]]().

  • Solution: Always concentrate the crude mixture at temperatures below 30°C. To neutralize trace acids, add a small amount of a mild, insoluble base like calcium carbonate (CaCO₃) to the collection flask before rotary evaporation 1.

Issue 2: Succinimide Contamination Q: I have a significant amount of succinimide in my crude NMR. How do I remove it without hydrolyzing my product? A: Succinimide is the primary byproduct of N-Bromosuccinimide (NBS) radical bromination.

  • Causality: Succinimide is highly insoluble in cold, non-polar solvents (e.g., cyclohexane, benzene, or carbon tetrachloride) but highly soluble in water 1, 2. However, extended exposure to water will hydrolyze your moisture-sensitive bromomethyl target.

  • Solution: Before any aqueous workup, cool the crude reaction mixture to 0–5°C for 30 minutes. Perform a cold filtration to remove the bulk of the precipitated succinimide 1. Follow this with a rapid, cold aqueous wash (using dilute NaHCO₃) to remove remaining traces, minimizing the product's contact time with water.

Issue 3: Co-elution of Mono- and Di-brominated Products Q: My target mono-brominated compound co-elutes with the 3-(dibromomethyl) impurity during silica gel chromatography. How can I resolve them? A: The addition of a second bromine atom increases the molecular weight and polarizability, but slightly decreases the overall dipole moment.

  • Causality: Because the strongly polar methanesulfonyl group dominates the molecule's interaction with the silica stationary phase, the Rf difference between the mono- and di-bromo species is notoriously small when using standard aliphatic hydrocarbon/ethyl acetate gradients.

  • Solution: Switch from a standard Hexanes/Ethyl Acetate gradient to a Toluene/Ethyl Acetate or Dichloromethane/Hexanes system. The pi-pi interactions provided by toluene or the distinct polarizability of DCM exploit the subtle differences in the halogenated side chains much better than hexanes.

Quantitative Data: Chromatographic Behavior

The following table summarizes the expected chromatographic behavior of the crude mixture components to aid in fraction identification.

CompoundRelative PolarityTypical Rf (Hexane:EtOAc 8:2)Typical Rf (Toluene:EtOAc 9:1)Visual Appearance (Crude)
3-methyl-2-methanesulfonylthiophene (Starting Material)Lowest~0.45~0.55Colorless oil / White solid
3-(Bromomethyl)-2-methanesulfonylthiophene (Target)Medium~0.38~0.45Pale yellow oil (Lachrymator)
3-(Dibromomethyl)-2-methanesulfonylthiophene (Impurity)Medium-Low~0.40~0.50Yellowish oil / Semi-solid
Succinimide (NBS Byproduct)Highest~0.05~0.10White crystalline solid
Experimental Protocols (Standard Operating Procedures)
Protocol 1: Cold Filtration & Phase Separation

Objective: Remove succinimide and radical initiator byproducts without hydrolyzing the target.

  • Cooling: Upon completion of the Wohl-Ziegler bromination, transfer the reaction flask to an ice bath and cool to 0–5°C for 30 minutes to maximize succinimide precipitation 1.

  • Filtration: Filter the cold mixture rapidly through a sintered glass funnel. Wash the filter cake with a minimal amount of ice-cold non-polar solvent (e.g., cyclohexane or pentane) [[3]]().

  • Washing: Transfer the filtrate to a separatory funnel. Wash once with ice-cold 5% NaHCO₃ (aq) and once with ice-cold brine. Phase separation must be completed in under 5 minutes to prevent hydrolysis.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄.

  • Self-Validation Checkpoint: Spot the dried organic layer on a TLC plate (Hexane:EtOAc 8:2) and stain with KMnO₄. The absence of a highly polar baseline spot confirms the successful removal of succinimide.

Protocol 2: High-Resolution Flash Chromatography

Objective: Separate the mono-brominated target from the di-brominated impurity and unreacted starting material.

  • Column Preparation: Slurry-pack the column using standard silica gel (230-400 mesh). Critical Step: Pre-treat the silica by adding 1% Triethylamine (Et₃N) to your packing solvent to neutralize acidic silanol sites, preventing on-column polymerization. Flush with 3 column volumes of pure hexanes to remove excess amine.

  • Loading: Load the concentrated crude mixture using a minimal amount of Toluene or DCM.

  • Elution: Run a gradient starting at 100% Toluene, slowly increasing to Toluene:EtOAc (9:1).

  • Concentration: Collect fractions and concentrate under reduced pressure at a water bath temperature strictly below 30°C . Add 10 mg of CaCO₃ to the receiving flask prior to evaporation 1.

  • Self-Validation Checkpoint: Analyze fractions via crude ¹H-NMR. The target mono-brominated product is confirmed by a distinct singlet (-CH₂Br) at ~4.5–4.8 ppm, whereas the di-brominated impurity presents a singlet (-CHBr₂) shifted further downfield at ~6.5–7.0 ppm.

Protocol 3: Low-Temperature Recrystallization

Objective: Final polishing to achieve >99% purity.

  • Dissolution: Dissolve the chromatographed product in a minimal amount of a warm (40°C) heptane/ethanol mixture 3.

  • Crystallization: Allow the solution to cool naturally to 25°C, then transfer to a refrigerator (4°C) for 12 hours to induce slow evaporation and crystallization [[3]]().

  • Isolation: Filter the resulting crystals and wash with ice-cold heptane.

  • Self-Validation Checkpoint: Perform a melting point determination. A sharp melting point range (<2°C) confirms the complete removal of the di-brominated and unreacted starting material.

References
  • MDPI. "Synthesis and Thermal Investigations of Eleven-Membered Ring Systems Containing One of the Heavier Group 14 Element Atoms Si, Ge, and Sn." International Journal of Molecular Sciences. [Link]

  • NIH/PMC. "Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions." National Center for Biotechnology Information. [Link]

  • Google Patents.

Sources

Handling lachrymatory properties of bromomethyl thiophene compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reactive heterocyclic building blocks. As a Senior Application Scientist, I have designed this guide to address the specific handling, storage, and decontamination challenges associated with bromomethyl thiophene compounds (such as 2-(bromomethyl)thiophene and 3-(bromomethyl)thiophene).

These compounds are highly valuable electrophiles in drug development, but their intense lachrymatory (tear-inducing) properties and chemical instability require rigorous, mechanistically sound laboratory practices.

Section 1: Fundamental FAQs on Lachrymatory Properties & Stability

Q1: Why are bromomethyl thiophenes such potent lachrymators, and how does this dictate my PPE choices? Diagnosis & Causality: The lachrymatory effect is not merely an odor; it is a rapid, covalent chemical reaction. The bromomethyl group attached to the electron-rich thiophene ring creates a highly reactive, soft electrophile. When the vapor contacts the moisture in your eyes or respiratory tract, it rapidly alkylates nucleophilic residues (like cysteine) on TRPA1 sensory nerve receptors, triggering severe pain and tearing. Furthermore, ambient moisture hydrolyzes the compound, releasing corrosive hydrobromic acid (HBr) gas. Actionable Prevention: Standard safety glasses are insufficient. Personnel handling these lachrymators must wear splash goggles or a full face shield, heavy-duty nitrile gloves, and conduct all operations inside a properly functioning fume hood with the sash pulled down as far as safely possible[1].

Q2: My batch of 3-(bromomethyl)thiophene has turned from a clear liquid into a black, resinous solid. What happened, and is it recoverable? Diagnosis & Causality: The compound has undergone acid-catalyzed polymerization and is no longer recoverable. Bromomethyl thiophenes are inherently unstable. Trace exposure to moisture initiates hydrolysis, generating HBr. This HBr then acts as an autocatalyst, rapidly accelerating the decomposition of the remaining intact molecules into a black, insoluble polymeric resin[2]. Actionable Prevention: To prevent this degradation cascade, these compounds must be stored under an inert atmosphere (Argon or Nitrogen) at 4°C. For long-term storage, it is highly recommended to store the reagent over a mild, insoluble acid scavenger, such as solid calcium carbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), which neutralizes trace HBr before it can trigger polymerization.

Degradation A Bromomethyl Thiophene (Intact Lachrymator) C Hydrolysis Reaction A->C F Acid-Catalyzed Polymerization A->F B Ambient Moisture (H2O) B->C D Hydroxymethyl Thiophene C->D E Hydrobromic Acid (HBr) (Corrosive Gas) C->E E->F Autocatalysis G Black Resinous Material (Degraded Product) F->G

Caption: Hydrolysis and autocatalytic degradation pathway of bromomethyl thiophenes.

Section 2: Troubleshooting Guide for Spills and Contamination

Issue: Contaminated glassware emitting lachrymatory fumes after a reaction.

  • The Mistake: Rinsing the glassware with acetone or water in the sink. Water hydrolyzes the compound too slowly, and acetone simply mobilizes the lachrymator, allowing it to vaporize into the laboratory air.

  • The Scientific Solution: You must perform a targeted nucleophilic substitution to permanently deactivate the electrophile before removing the glassware from the fume hood. The optimal reagent is 10% aqueous Sodium Thiosulfate (

    
    ) .
    
  • The Causality: Thiosulfate is a "soft," highly polarizable nucleophile. It rapidly and selectively undergoes an

    
     displacement of the bromide ion on the soft benzylic carbon. This reaction forms a Bunte salt (an S-alkyl thiosulfate), which is non-volatile, highly water-soluble, and completely devoid of lachrymatory properties[3].
    

Issue: A small spill of the reagent occurs inside the fume hood.

  • The Solution: Immediately lower the fume hood sash to maximize exhaust velocity. Do not wipe the spill with dry paper towels. Instead, cover the spill with an inert absorbent pad, and then saturate the pad with the 10% sodium thiosulfate quenching solution. Allow it to sit for 15-30 minutes to ensure complete conversion to the Bunte salt before cleaning it up as solid hazardous waste.

Section 3: Quantitative Comparison of Quenching Agents

Selecting the right quenching agent is critical. Strong bases can cause violent exothermic reactions, while weak nucleophiles are too slow to mitigate the vapor hazard.

Quenching AgentPrimary MechanismExothermicityRelative Quench RateRecommendation
10% Sodium Thiosulfate

Substitution (Forms Bunte Salt)
LowVery Fast (< 5 mins)Primary Choice - Safe, highly effective[3].
5% Ethanolamine

Substitution (Amine Alkylation)
ModerateFast (~10 mins)Secondary Choice - Effective, but slightly exothermic.
Water / Brine HydrolysisLowVery Slow (Hours)Not Recommended - Fails to stop immediate vaporization.
1 M Sodium Hydroxide

/

Elimination
HighModerateAvoid - Generates excessive heat and side reactions.

Section 4: Validated Experimental Protocol for Lachrymator Decontamination

This protocol is designed as a self-validating system. By observing the physical state of the mixture, the user can visually confirm when the lachrymator has been successfully neutralized.

Standard Operating Procedure: Thiosulfate Quenching of Bromomethyl Thiophenes

  • Preparation (Pre-Reaction): Before opening the bromomethyl thiophene container, prepare a quenching bath by dissolving 10g of Sodium Thiosulfate in 100 mL of deionized water (10% w/v). Keep this beaker inside the fume hood[3].

  • Immediate Submersion: Immediately after transferring the required mass/volume of the lachrymator, submerge all contaminated spatulas, syringes, and weighing boats directly into the thiosulfate bath.

  • Glassware Decontamination: For reaction flasks containing residual lachrymator, add the 10% thiosulfate solution directly to the flask (at least a 5:1 volumetric ratio of quench solution to residual organic material).

  • Agitation and Validation: Stir the mixture vigorously.

    • Self-Validation Check: Initially, the organic residue will form distinct, oily droplets. As the

      
       reaction proceeds, the non-polar bromomethyl thiophene is converted into the highly polar, water-soluble Bunte salt. The quench is considered complete and successful when the biphasic mixture becomes a single, homogenous aqueous phase  and no lachrymatory fumes are detectable within the hood.
      
  • Disposal: Once validated, the neutralized aqueous solution can be safely transferred to standard aqueous organic waste containers.

QuenchingWorkflow Start Lachrymator Residue Identified Hood Keep in Fume Hood Lower Sash Start->Hood Prep Prepare 10% Aqueous Sodium Thiosulfate Hood->Prep Submerge Submerge Glassware/ Apply to Spill Prep->Submerge React Nucleophilic Substitution (Forms Bunte Salt) Submerge->React Verify Self-Validation: Stir until homogenous React->Verify Dispose Dispose as Aqueous Organic Waste Verify->Dispose

Caption: Step-by-step self-validating quenching workflow for lachrymatory residues.

References

  • Lachrymators | Laboratory Safety - Brandeis University. Available at:[Link]

Sources

Optimizing solvent selection for 3-(Bromomethyl)-2-methanesulfonylthiophene reactions

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers and drug development professionals working with 3-(Bromomethyl)-2-methanesulfonylthiophene . It prioritizes field-proven optimization strategies, focusing on solvent selection to maximize yield and suppress side reactions.

Executive Summary & Compound Profile

Compound: 3-(Bromomethyl)-2-methanesulfonylthiophene Primary Reactivity: Electrophilic alkylation (SN2) at the bromomethyl site. Key Structural Feature: The C2-methanesulfonyl (sulfone) group is a strong electron-withdrawing group (EWG). While it deactivates the thiophene ring toward electrophilic aromatic substitution, it activates the C3-bromomethyl group for nucleophilic attack relative to unfunctionalized alkyl halides, but also increases susceptibility to hydrolysis.

Critical Handling Note: Like most thenylic halides, this compound is a potent lachrymator and potential vesicant. All manipulations must occur within a certified chemical fume hood.

Solvent Selection Matrix

The choice of solvent is the single most critical variable in controlling the reaction rate and suppressing the formation of the primary impurity: (2-(methylsulfonyl)thiophen-3-yl)methanol (hydrolysis product).

Solvent Performance Table
Solvent ClassSpecific SolventSuitabilityTechnical Rationale
Polar Aprotic Acetonitrile (MeCN) Optimal Excellent balance of polarity for dissolving ionic nucleophiles (e.g., amines, azides) without solvating the anion too strongly. Easy workup (low BP).
Polar Aprotic DMF / DMSO HighMaximizes SN2 rate ("naked anion" effect). Drawback: Difficult to remove; high boiling point can lead to thermal degradation during concentration.
Polar Aprotic Acetone GoodGood for Finkelstein-like conditions. Risk: Can react with certain primary amines (Schiff base formation) if used as the nucleophile.
Ether THF / 2-MeTHF ModerateGood solubility for the substrate. Slower reaction rates for ionic nucleophiles due to poor ion-pair dissociation. 2-MeTHF is a preferred green alternative.
Chlorinated DCM / Chloroform LowExcellent solubility but poor reaction kinetics for SN2. Often requires phase-transfer catalysts (PTC) to function effectively.
Protic Methanol / Ethanol AVOID High Risk: Causes solvolysis (ether formation) and retards SN2 rate by hydrogen-bonding to the nucleophile.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for selecting the appropriate solvent system based on your specific nucleophile and stability requirements.

SolventSelection Start Select Nucleophile Type IonicNu Ionic Nucleophile (Azide, Cyanide, Thiolate) Start->IonicNu NeutralNu Neutral Nucleophile (Amines, Anilines) Start->NeutralNu SolubilityCheck Is Nucleophile Soluble in MeCN? IonicNu->SolubilityCheck DCM_PTC Use DCM + Phase Transfer Cat. (TBAI / 18-Crown-6) IonicNu->DCM_PTC Alternative if anhydrous req. ProticCheck Is Nucleophile Water/Alcohol Sensitive? NeutralNu->ProticCheck MeCN Use Acetonitrile (MeCN) (Optimal Balance) SolubilityCheck->MeCN Yes DMF Use DMF or DMSO (Maximize Rate) SolubilityCheck->DMF No ProticCheck->MeCN No THF Use THF or 2-MeTHF (Green Alternative) ProticCheck->THF Yes Avoid AVOID Alcohols (Risk of Solvolysis)

Figure 1: Decision tree for solvent selection based on nucleophile type and solubility properties.

Troubleshooting & FAQs

Specific solutions for issues encountered with 3-(Bromomethyl)-2-methanesulfonylthiophene.

Q1: I observe a new spot on TLC (Rf ~0.2) that does not match my product. What is it?

Diagnosis: This is likely the hydrolysis product (alcohol derivative), formed by trace water in your solvent reacting with the bromomethyl group. The Science: The sulfone group at C2 makes the benzylic position highly electrophilic. Even "HPLC grade" solvents can contain enough water (100-500 ppm) to cause significant hydrolysis over long reaction times. Solution:

  • Dry Solvents: Use anhydrous MeCN or DMF (stored over activated 3Å or 4Å molecular sieves).

  • Inert Atmosphere: Run the reaction under Nitrogen or Argon balloon.

  • Scavenger: Add anhydrous Na2SO4 directly to the reaction flask if strictly anhydrous solvents are unavailable.

Q2: My reaction with a primary amine in Acetone is stalling or showing multiple impurities.

Diagnosis: You are likely forming a Schiff base (imine) between the acetone and your amine. The Science: Acetone is a ketone and reacts with primary amines to form imines (hemiaminal intermediates), effectively sequestering your nucleophile. Solution: Switch to Acetonitrile (MeCN) or THF . If solubility is an issue, use DMF. Never use ketone solvents with primary amine nucleophiles.

Q3: Can I use Dichloromethane (DCM) to avoid high-boiling solvents like DMF?

Diagnosis: Yes, but the reaction rate will be significantly slower. The Science: DCM is non-polar. Ionic nucleophiles (like salts) form tight ion pairs in DCM, reducing the availability of the anion to attack the electrophile. Optimization: If you must use DCM (e.g., for workup convenience), add a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium iodide (TBAI) at 5-10 mol%. This shuttles the nucleophile into the organic phase and loosens the ion pair, restoring reactivity.

Q4: The starting material degrades upon storage.[1] How do I prevent this?

Diagnosis: The compound is autocatalytic. As it degrades (hydrolysis), it releases HBr, which can catalyze further decomposition or polymerization of the thiophene ring. Solution:

  • Cold Storage: Store at -20°C.

  • Acid Scavenger: Store the solid over a small packet of Potassium Carbonate (K2CO3) or Silver wool to neutralize trace acid.

  • Re-purification: If the solid turns brown/black, filter it through a short plug of silica gel using 10% EtOAc/Hexanes before use.

Optimized Experimental Protocol

Objective: Nucleophilic Substitution with a Secondary Amine (General Procedure).

Reagents:

  • 3-(Bromomethyl)-2-methanesulfonylthiophene (1.0 equiv)

  • Secondary Amine (e.g., Morpholine, Piperidine) (1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) or K2CO3 (1.5 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) [0.1 M concentration]

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool under N2.

  • Dissolution: Add the thiophene derivative and anhydrous MeCN. Stir until fully dissolved.

  • Base Addition: Add the base (DIPEA for homogeneous, K2CO3 for heterogeneous).

    • Note: If using K2CO3, ensure it is finely powdered to maximize surface area.

  • Nucleophile Addition: Add the amine dropwise at 0°C (ice bath) to control the exotherm.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check TLC (30% EtOAc/Hexanes). The bromide usually has a higher Rf than the amine product.

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash with saturated NaHCO3 (to remove acid byproducts).

    • Wash with Water (x2) and Brine (x1).

    • Dry over MgSO4 and concentrate.

Reaction Mechanism & Pathway

The following diagram details the SN2 pathway and the competing hydrolysis side-reaction.

ReactionMechanism SM 3-(Bromomethyl)-2- methanesulfonylthiophene TS Transition State (Pentacoordinate) SM->TS + Nucleophile (Nu-) Hydrolysis Hydrolysis Product (Alcohol + HBr) SM->Hydrolysis + Water (Side Rxn) Product Substituted Product (Amine/Thioether) TS->Product - Br- Water H2O (Trace) Water->Hydrolysis

Figure 2: Mechanistic pathway showing the desired SN2 route versus the moisture-induced hydrolysis pathway.

References

  • PubChem. "3-(bromomethyl)-2-methanesulfonylthiophene (Compound)."[2] National Library of Medicine. [Link]

  • Organic Chemistry Portal. "Nucleophilic Substitution - SN2." Organic Chemistry Portal. [Link]

Sources

Troubleshooting low conversion rates with 2-methanesulfonylthiophene intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Deceptive" Thiophene

You are likely here because 2-methanesulfonylthiophene (2-MST) is behaving inconsistently in your workflow. While thiophenes are generally regarded as electron-rich aromatics, the introduction of the sulfonyl group at the C2 position creates a "push-pull" electronic system that defies standard heterocyclic intuition.

This guide addresses the three most common failure modes reported by our users:

  • Regioselectivity Failure during lithiation (C3 vs. C5 competition).

  • Stalled Cross-Coupling (Catalyst poisoning or inert C-S bonds).

  • Nucleophilic Substitution (

    
    ) Inertness  (Activation energy barriers).
    

Module 1: Troubleshooting Lithiation (The "C3 vs. C5" Battle)

Symptom: You attempted to functionalize the ring using n-BuLi, but obtained a mixture of isomers, tars, or recovered starting material.

Technical Diagnosis: The 2-methanesulfonyl group acts as a Directed Metalation Group (DMG), theoretically directing lithiation to the C3 position (ortho). However, the C5 position (alpha to the ring sulfur) is inherently the most acidic proton (


 ~33).
  • Kinetic Control: Favors C3 (guided by sulfonyl coordination).

  • Thermodynamic Control: Favors C5 (most stable carbanion).

  • Failure Mode: "The Dance." If the temperature rises above -78°C, the kinetic C3-lithio species equilibrates to the thermodynamic C5-lithio species (or scrambles), leading to mixtures.

Diagnostic Workflow

LithiationLogic Start Issue: Mixed Regioisomers or Low Yield TempCheck Was Temp maintained at -78°C strictly? Start->TempCheck BaseCheck Base Used? TempCheck->BaseCheck Yes ResultC5 Target: C5 Substitution (Thermodynamic Product) TempCheck->ResultC5 No (warmed up) ResultC3 Target: C3 Substitution (Kinetic Product) BaseCheck->ResultC3 LDA (Steric Bulk) BaseCheck->ResultC5 n-BuLi (Strong/Small) Trapping Electrophile Addition ResultC3->Trapping Fast quench required ResultC5->Trapping Equilibration allowed

Figure 1: Decision logic for targeting C3 vs C5 positions during metalation.

FAQ: Lithiation

Q: I need the C3 product, but I keep getting C5. How do I lock it? A: You must switch from n-BuLi to LDA (Lithium Diisopropylamide) .

  • Why: LDA is a bulky, non-nucleophilic base. It relies heavily on the coordination to the sulfonyl oxygens to approach the ring, forcing deprotonation at C3. n-BuLi is small enough to attack the most acidic proton (C5) directly or even attack the sulfur atom (nucleophilic attack), causing ring opening.

  • Protocol Adjustment: Perform the deprotonation at -78°C in THF and quench with your electrophile at that temperature. Do not allow warming before the quench.

Q: My reaction turns black/tarry upon adding n-BuLi. A: You are likely witnessing nucleophilic attack on the sulfur .

  • Mechanism:[1][2][3][4][5][6] Sulfones can act as leaving groups. n-BuLi can attack the sulfur of the sulfonyl group or the thiophene ring sulfur, leading to desulfonylation and polymerization.

  • Fix: Use LDA or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). If you must use an alkyl lithium, use sec-BuLi at -90°C.

Module 2: Cross-Coupling (The "Sulfur Poisoning" Trap)

Symptom: Standard Suzuki-Miyaura coupling (Pd(


)

/

) returns starting material or results in low conversion (<20%).

Technical Diagnosis:

  • Catalyst Poisoning: The thiophene sulfur and the sulfonyl oxygens can coordinate to Pd(0), displacing phosphine ligands and deactivating the catalyst.

  • Wrong Mechanism: If you are trying to displace the sulfonyl group itself (using it as a pseudohalide), standard Suzuki conditions fail. You need Liebeskind-Srogl conditions.[7]

Protocol: Liebeskind-Srogl Coupling (Displacing the Sulfone)

If your goal is to replace the


 group with a carbon substituent (Ar-B(OH)

):

The "Secret" Ingredient: Copper(I) Thiophene-2-carboxylate (CuTC ).

ParameterStandard SuzukiLiebeskind-Srogl (Required for 2-MST)
Catalyst Pd(

)

or Pd(dppf)

Pd(

)

(5 mol%)
Co-Catalyst NoneCuTC (1.5 - 3.0 equiv)
Base Carbonates (

,

)
None (Base-free)
Atmosphere Nitrogen/ArgonNitrogen/Argon
Mechanism Oxidative Addition -> TransmetalationCu-Templated Transmetalation

Step-by-Step Protocol:

  • Dry Conditions: This reaction is sensitive to moisture. Flame-dry your flask.

  • Reagents: Add 2-methanesulfonylthiophene (1.0 eq), Boronic Acid (1.5 eq), and CuTC (1.5 eq).

  • Catalyst: Add Pd(

    
    )
    
    
    
    (5 mol%).
  • Solvent: Add degassed THF (0.1 M).

  • Reaction: Heat to 50°C for 12–18 hours.

  • Workup: Filter through a Celite pad (to remove copper salts) before aqueous workup.

Why this works: Palladium cannot oxidatively add into the C-S bond of the sulfone easily. CuTC coordinates to the sulfur/sulfonyl group, polarizing the bond and facilitating the transmetalation of the boronic acid to the palladium center.

Module 3: Nucleophilic Aromatic Substitution ( )

Symptom: You are trying to displace the sulfonyl group with an amine or alkoxide, but the reaction requires extreme heat or fails.

Technical Diagnosis: While the sulfonyl group is electron-withdrawing ($ \sigma_p \approx 0.70 $), the thiophene ring is electron-rich compared to benzene. A single sulfonyl group at C2 is often insufficient to activate the ring for


 unless the nucleophile is exceptionally potent or the conditions are optimized.
Optimization Matrix
VariableRecommendationRationale
Solvent DMSO or NMP Polar aprotic solvents stabilize the Meisenheimer complex intermediate.
Temperature 100°C - 120°C High energy barrier due to thiophene's electron density.
Leaving Group Sulfone (-SO2R) The sulfinate anion is a stable leaving group, but re-attack is possible.
Additives Crown Ethers (18-Crown-6) If using alkoxide salts (KOtBu), this increases the "naked" nucleophilicity of the anion.

Critical Warning: If you have a halogen elsewhere on the ring (e.g., 5-bromo-2-methanesulfonylthiophene), the nucleophile will likely attack the halogen position first, as the sulfone activates the C5 position (para-like) more than it activates its own displacement.

Visualizing the Reaction Pathways

Pathways cluster_0 Path A: C-H Functionalization cluster_1 Path B: C-S Displacement SM 2-Methanesulfonylthiophene (Starting Material) LDA LDA / -78°C (Kinetic) SM->LDA BuLi n-BuLi / Warm (Thermodynamic) SM->BuLi CuTC Pd(0) + CuTC (Liebeskind-Srogl) SM->CuTC SNAr Nucleophile + DMSO (High Temp) SM->SNAr C3 C3-Substituted LDA->C3 C5 C5-Substituted BuLi->C5 C2_Aryl 2-Arylthiophene CuTC->C2_Aryl C2_Nu 2-Amino/Alkoxy Thiophene SNAr->C2_Nu

Figure 2: Comprehensive reactivity map for 2-methanesulfonylthiophene.

References

  • Liebeskind-Srogl Coupling: Liebeskind, L. S., & Srogl, J. (2000).[7] Thiol Ester−Boronic Acid Cross-Coupling.[5][7][8] Journal of the American Chemical Society, 122(45), 11260–11261. Link

  • Lithiation Regioselectivity: Carpenter, A. J., & Chadwick, D. J. (1985). The lithiation of 2-substituted thiophenes.[4][9] Journal of the Chemical Society, Perkin Transactions 1, 173-181. Link

  • Thiophene Reactivity Overview: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell. (Refer to Chapter 18: Thiophenes). Link

  • CuTC Reagent Guide: Villalobos, J. M., Srogl, J., & Liebeskind, L. S. (2007). Copper(I) Thiophene-2-carboxylate (CuTC). Encyclopedia of Reagents for Organic Synthesis. Link

Sources

Controlling exotherms during the bromination of 2-methanesulfonyl-3-methylthiophene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Exotherms & Optimizing Selectivity Target Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers Document ID: TSC-BROM-THIO-05

Core Directive & Executive Summary

The Challenge: Brominating 2-methanesulfonyl-3-methylthiophene presents a specific thermodynamic challenge. While the methanesulfonyl group (


) at C2 is electron-withdrawing, the thiophene ring itself is inherently electron-rich, and the methyl group at C3 provides additional activation.

The Risk: The reaction is exothermic .[1] Inadequate heat removal leads to:

  • Runaway kinetics: Rapid temperature spikes.

  • Regio-scrambling: Over-bromination at C4 (in addition to the target C5).

  • Safety Hazards: Potential for solvent boiling or pressure buildup if using elemental bromine (

    
    ).
    

The Solution: Switching from elemental bromine to N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF or Acetonitrile) provides a "dosage-controlled" release of electrophilic bromine, dampening the exotherm and maximizing regioselectivity for the C5 position.

Technical Guide: Thermodynamics & Reagent Selection

Why NBS over Elemental Bromine?
FeatureElemental Bromine (

)
N-Bromosuccinimide (NBS)
Active Species Conc. High (Instantaneous)Low (Equilibrium controlled)
Exotherm Profile Sharp, immediate spikeGradual, manageable heat release
Selectivity (C5 vs C4) Lower (Kinetic over-reaction)Higher (Thermodynamic control)
By-products

(Strong acid gas)
Succinimide (Neutral solid)
Recommendation NOT RECOMMENDED for bench/pilot without flow reactorsHIGHLY RECOMMENDED for batch processes
Reaction Mechanism & Regioselectivity

The reaction proceeds via Electrophilic Aromatic Substitution (EAS) .[2][3]

  • Target: C5 Position (Alpha to sulfur, sterically accessible).

  • Electronic Effect: The C2-sulfonyl group deactivates the ring slightly, but the C3-methyl group activates the C2 and C4/C5 positions. Since C2 is blocked, C5 is the electronic and steric preference.

Standard Operating Procedure (SOP)

Protocol: Controlled Bromination using NBS

  • Preparation: Dissolve 2-methanesulfonyl-3-methylthiophene (1.0 equiv) in DMF (5-10 volumes).

    • Note: DMF is preferred over MeCN if the sulfone substrate has poor solubility.

  • Cooling: Cool the solution to 0°C – 5°C using an ice/water bath.

  • Addition (The Critical Step): Add NBS (1.05 equiv) portion-wise over 30–60 minutes.

    • Warning: Do not add all at once. Monitor internal temperature. Ensure

      
       during addition.
      
  • Reaction: Allow to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

  • Quench: Cool back to 5°C. Add 10% aqueous

    
     (Sodium Thiosulfate)  or Sodium Bisulfite to quench unreacted active bromine.
    
  • Workup: Dilute with water. The product often precipitates (due to the sulfonyl group). Filter or extract with EtOAc.

Workflow Diagram

BrominationWorkflow Start Start: Dissolve Substrate (DMF, 25°C) Cool Cool to 0°C Start->Cool Add Add NBS Portion-wise (Maintain <10°C) Cool->Add React Warm to RT (Stir 2-4h) Add->React Monitor Check HPLC/TLC (Target: C5-Bromo) React->Monitor Monitor->React Incomplete Quench Quench (Na2S2O3) Monitor->Quench Complete Isolate Precipitation/Extraction Quench->Isolate

Figure 1: Optimized workflow for the bromination of 2-methanesulfonyl-3-methylthiophene ensuring thermal control.

Troubleshooting Center (FAQs)

Q1: I see a rapid temperature spike (>10°C) immediately upon adding NBS. What is happening?

Diagnosis: This indicates a "heat accumulation" scenario where the reaction rate is faster than your heat removal capacity. Corrective Action:

  • Stop Addition: Immediately halt NBS addition.

  • Check Solvent: Are you using a sufficient volume? (Recommended: 5–10 mL per gram of substrate).

  • Active Cooling: Ensure your cooling bath is in contact with the reaction mixture level.

  • Switch Protocols: If the spike persists, dilute the NBS in DMF and add it as a solution via a dropping funnel rather than adding solid portions.

Q2: The reaction mixture turned dark red/brown. Is my product decomposing?

Diagnosis: This is likely free bromine (


) accumulation or radical polymerization.
  • Cause: If NBS is old or wet, it can disproportionate to release

    
    . Alternatively, light exposure can trigger radical bromination on the C3-methyl group (benzylic bromination) rather than the ring.
    Corrective Action: 
    
  • Protect from Light: Wrap the flask in aluminum foil to suppress radical pathways.

  • Quench: The color should fade to pale yellow/white upon adding Sodium Thiosulfate. If the dark color persists after workup, you have polymerized by-products.

Q3: I am observing 10-15% of a di-bromo impurity by HPLC.

Diagnosis: Over-bromination at the C4 position. Root Cause: Localized high concentration of NBS (poor stirring) or excess stoichiometry. Corrective Action:

  • Stirring: Increase agitation speed (RPM) to ensure rapid dispersion of NBS.

  • Stoichiometry: Reduce NBS to 0.95 – 1.0 equiv. It is better to have 5% unreacted starting material (easy to separate) than 10% di-bromo impurity (very difficult to separate).

Troubleshooting Logic Tree

Troubleshooting Problem Issue Detected Type Identify Symptom Problem->Type Exotherm High Exotherm Type->Exotherm Temp Spike Impurity Di-Bromo Formed Type->Impurity HPLC Data Color Dark Red Color Type->Color Visual Sol1 Slow Addition Rate Dilute NBS Exotherm->Sol1 Sol2 Reduce Equiv to 0.95 Increase Stirring Impurity->Sol2 Sol3 Wrap in Foil (No Light) Check Reagent Quality Color->Sol3

Figure 2: Decision tree for diagnosing common reaction failures.

Scale-Up Considerations

When moving from grams to kilograms, the surface-area-to-volume ratio decreases, making heat removal significantly harder.

  • Adiabatic Temperature Rise (

    
    ):  Calculate the potential temp rise if cooling fails. For thiophene brominations, this can exceed 50°C.[4]
    
  • Dosing Control: Never add solid NBS to a large reactor. Dissolve NBS in DMF/MeCN and feed it via a pump.

  • End-of-Addition Stir: Ensure the reaction does not "sleep" (stall) at low temps and then "wake up" (runaway) when warmed. Verify conversion at 5°C before warming.

References

  • BenchChem. (2025).[1] Technical Support Center: Managing Side Products in the Bromination of Thiophene-2-Carboxylic Acid. Link (General thiophene bromination safety protocols).

  • Hou, H.-X., et al. (2022).[5] Mechanisms of bromination between thiophenes and NBS: A DFT investigation. Computational and Theoretical Chemistry. Link (Mechanistic insight into NBS vs Br2 pathways).

  • Karki, M., & Magolan, J. (2015).[6] Bromination of Olefins with HBr and DMSO. Journal of Organic Chemistry. Link (Alternative "green" bromination strategies).

  • Fisher Scientific. (2010). Safety Data Sheet: 2-Bromo-3-methylthiophene. Link (Safety data for brominated thiophene derivatives).

  • Organic Chemistry Portal. Electrophilic Aromatic Substitution: Bromination. Link (General EAS principles).

Sources

Storage conditions to prevent degradation of 3-(Bromomethyl)-2-methanesulfonylthiophene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Storage & Handling of 3-(Bromomethyl)-2-methanesulfonylthiophene

Executive Summary: The Stability Paradox

3-(Bromomethyl)-2-methanesulfonylthiophene is a specialized heterocyclic building block. Its utility in drug discovery stems from its dual functionality: the bromomethyl group (a highly reactive electrophile) and the methanesulfonyl group (a strong electron-withdrawing group, EWG).

However, this chemical architecture creates a "stability paradox." The sulfone group (


) at position 2 pulls electron density from the thiophene ring. While this stabilizes the ring against oxidative polymerization compared to simple alkyl-thiophenes, it renders the methylene bromide at position 3 exceptionally susceptible to nucleophilic attack, particularly by atmospheric moisture (hydrolysis) [1, 2].

The Critical Failure Mode: Hydrolysis releases Hydrogen Bromide (HBr). Unlike standard degradation, this is autocatalytic . The released acid protonates the thiophene ring or accelerates further hydrolysis, turning a white solid into a black, corrosive oil within days if improperly stored.

Core Storage Directives (The "Golden Triad")

To prevent the degradation cascade, you must maintain three non-negotiable conditions.

I. Thermal Suppression (-20°C)
  • Recommendation: Store at -20°C (Freezer) for long-term stability (>1 week).

  • Acceptable: 2–8°C (Refrigerator) is sufficient for active use (daily/weekly), provided the vial is resealed under inert gas.

  • The Science: Lowering temperature kinetically inhibits the

    
     hydrolysis reaction with trace moisture. Every 10°C drop roughly halves the degradation rate.
    
II. Photochemical Shielding (Amber/Foil)
  • Recommendation: Use amber glass vials or wrap clear vials in aluminum foil.

  • The Science: Carbon-Bromine (C-Br) bonds are photosensitive. UV/Visible light can induce homolytic cleavage, generating bromine radicals (

    
    ) that initiate radical chain decomposition [1].
    
III. Anhydrous Inert Atmosphere (Argon/Nitrogen)
  • Recommendation: Always store under a positive pressure of dry Argon or Nitrogen.

  • The Protocol: After every use, backfill the headspace with inert gas before closing the cap. Parafilm is insufficient for long-term moisture exclusion; use a cap with a PTFE liner and wrap with electrical tape or Parafilm over the seal.

  • Desiccants: Store the vial inside a secondary jar containing activated molecular sieves or Drierite.

Degradation Mechanism & Visualization

Understanding how the compound fails allows you to detect it early.

Figure 1: Autocatalytic Degradation Pathway This diagram illustrates the "Death Spiral" of thenyl bromides. Note that the formation of HBr is the tipping point.

DegradationPathway Compound 3-(Bromomethyl)-2- methanesulfonylthiophene (Intact) Intermediate Transition State (Nu: Attack) Compound->Intermediate + H2O Moisture Atmospheric Moisture (H2O) Moisture->Intermediate Alcohol 3-(Hydroxymethyl) -derivative Intermediate->Alcohol HBr HBr (Hydrogen Bromide) Intermediate->HBr Polymer Dark Tars/ Polymerization Alcohol->Polymer Oligomerization HBr->Compound Autocatalysis HBr->Polymer Acid-Cat. Decomp

Caption: Figure 1. The hydrolysis-driven degradation cycle. Note the red feedback loop where HBr accelerates further breakdown.

Troubleshooting Guide & FAQs

Q1: My sample has turned from off-white to yellow/orange. Is it usable?

Status: Compromised.

  • Diagnosis: The color change indicates the liberation of elemental bromine (

    
    ) or conjugated polymerization byproducts caused by HBr accumulation [1, 3].
    
  • Action:

    • Mild Yellow: Check purity via TLC or NMR. If purity >90%, purify via a short silica plug (neutralized with 1%

      
      ) before use.
      
    • Orange/Brown: Discard. The HBr present will likely interfere with your subsequent reaction (e.g., by protonating nucleophiles).

Q2: The compound has solidified into a hard cake. How do I weigh it?

Status: Physical Aggregation (Likely Hygroscopic).

  • Risk: Breaking the cake mechanically can generate static and disperse toxic dust.

  • Action:

    • Do not heat to melt (thermal instability).

    • Allow the vial to warm to room temperature before opening to prevent condensation.

    • Dissolve the entire content in the reaction solvent (e.g., DCM or THF) inside the vial, determine the concentration, and transfer volumetrically.

Q3: Can I store this compound in solution?

Status: Yes, but conditional.

  • Solvents: Anhydrous DCM (Dichloromethane) or Toluene are excellent. Avoid ethers (THF) for long-term storage as they can form peroxides which react with the bromide. Avoid nucleophilic solvents (MeOH, EtOH, DMSO, DMF) absolutely.

  • Condition: Store solutions over activated 3Å or 4Å molecular sieves to scavenge any ingress moisture.

Self-Validating QC Protocols

Before committing valuable starting materials to a reaction with this building block, perform these rapid checks.

Protocol A: The "Silver Nitrate" Test (Rapid Qualitative)

Use this to detect free HBr (hydrolysis).

  • Dissolve a small crystal (~5 mg) in 1 mL of acetonitrile.

  • Add 1 drop of 0.1 M

    
     (aqueous or alcoholic).
    
  • Result:

    • Slow/No Precipitate: Sample is good (C-Br bond is covalent and reacts slowly).

    • Instant Heavy Curdy Precipitate: Sample has degraded; free bromide (

      
      ) is present from HBr.
      
Protocol B: 1H-NMR Diagnostic (Quantitative)

Use


 neutralized with basic alumina or 

to prevent acid-catalyzed degradation in the tube.
MoietyChemical Shift (

ppm)
Diagnostic Change
-CH₂Br (Intact) ~4.6 - 4.8 ppm (Singlet) Sharp singlet.
-CH₂OH (Degraded) ~4.5 - 4.7 ppm Often shifts slightly upfield; look for broad -OH peak.
Thiophene Ring ~7.0 - 7.8 ppm Degraded samples show "muddy" multiplet baselines in this region.
-SO₂CH₃ ~3.0 - 3.3 ppm (Singlet) Usually remains stable; use as internal integration standard.

Calculation: Integrate the Sulfone Methyl (3H) vs. the Methylene Bromide (2H). If the ratio deviates from 3:2, degradation has occurred.

References

  • BenchChem Technical Support . Synthesis and Stability of 3-(Bromomethyl)thiophene and Analogues. BenchChem Knowledge Base. Accessed March 2026.

  • Fisher Scientific Safety Data Sheet . 2-Bromo-3-methylthiophene and Thiophene Derivatives. Fisher Scientific. Accessed March 2026.

  • PubChem Compound Summary . 3-(Bromomethyl)-2-methanesulfonylthiophene (Structure & Properties). National Center for Biotechnology Information.

  • Sigma-Aldrich Technical Bulletin . Handling of Lachrymatory Benzylic Halides. MilliporeSigma.[1][2]

Sources

Validation & Comparative

1H NMR Interpretation Guide: 3-(Bromomethyl)-2-methanesulfonylthiophene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Interpretation of 3-(Bromomethyl)-2-methanesulfonylthiophene Content Type: Publish Comparison Guide

Executive Summary & Strategic Importance

3-(Bromomethyl)-2-methanesulfonylthiophene is a critical electrophilic building block in medicinal chemistry, particularly for fragment-based drug discovery targeting GPCRs and kinase inhibitors. Its reactivity hinges on the bromomethyl group (a "warhead" for nucleophilic attack) and the methanesulfonyl group (which modulates lipophilicity and metabolic stability).

For researchers, the primary analytical challenge is not just identifying the molecule, but quantitatively distinguishing it from its unreacted precursor (3-methyl) and its over-reacted byproduct (gem-dibromide). This guide provides a comparative spectral analysis to ensure the integrity of this intermediate before it enters costly downstream coupling reactions.

Structural Analysis & Predicted Shifts

The molecule consists of a thiophene core substituted at positions 2 and 3. The 1H NMR spectrum is defined by four distinct proton environments.

The "Fingerprint" Regions
Proton EnvironmentStructural MoietyExpected Shift (

, ppm)
MultiplicityCoupling (

)
A Thiophene H5 7.50 – 7.65Doublet (d)

Hz
B Thiophene H4 7.10 – 7.25Doublet (d)

Hz
C Bromomethyl (

)
4.60 – 4.85 Singlet (s)-
D Methanesulfonyl (

)
3.15 – 3.35Singlet (s)-

Technical Insight: The coupling constant


 of ~5.2 Hz is diagnostic for 2,3-disubstituted thiophenes. If you observe a smaller coupling (

Hz) or a singlet in the aromatic region, you may have lost the regiochemistry or the ring integrity.

Comparative Analysis: Target vs. Alternatives

The "performance" of your synthesis is measured by the ratio of the Target to the Starting Material (SM) and the Over-Brominated Impurity .

Scenario A: Target vs. Starting Material (3-methyl-2-methanesulfonylthiophene)

The most common failure mode is incomplete radical bromination.

  • Target Signal:

    
     at ~4.7 ppm .
    
  • SM Signal:

    
     at ~2.6 ppm .
    
  • Differentiation: The methyl group in the SM is upfield. As the reaction proceeds, the integral at 2.6 ppm decreases while the integral at 4.7 ppm increases.

  • Protocol: Calculate conversion by integrating these two singlets.

    
    
    
Scenario B: Target vs. Over-Brominated Impurity (Gem-Dibromide)

Excess NBS or prolonged reflux leads to the gem-dibromide (


).
  • Target Signal:

    
     (2H) at ~4.7 ppm .
    
  • Impurity Signal:

    
     (1H) at ~6.8 – 7.1 ppm .
    
  • Risk: The gem-dibromide proton often overlaps with the aromatic thiophene protons (H4/H5), making it "invisible" at first glance.

  • Detection: Check the integration of the aromatic region. If the total aromatic integral (relative to the sulfone methyl) is > 2.0, you likely have the gem-dibromide hiding under the aromatic peaks.

Comparative Data Table
FeatureStarting Material (Precursor)Target Product Over-Brominated (Impurity)
C3 Substituent



Key Aliphatic Shift ~2.6 ppm (s, 3H) ~4.7 ppm (s, 2H) ~6.9 ppm (s, 1H)
Sulfone Shift ~3.2 ppm (s, 3H)~3.3 ppm (s, 3H)~3.35 ppm (s, 3H)
Aromatic Region 2H (d, d)2H (d, d)2H (d, d) + 1H (methine overlap)

Decision-Making Workflow (Visualization)

The following diagram outlines the logical flow for interpreting the NMR spectrum during the synthesis process.

NMR_Workflow Start Acquire 1H NMR (CDCl3) Check_4_7 Check 4.6-4.8 ppm region Start->Check_4_7 Singlet_Present Singlet Present? Check_4_7->Singlet_Present Check_2_6 Check 2.5-2.7 ppm region (Starting Material) Singlet_Present->Check_2_6 Yes Result_Mixed FAIL: Mixture Recrystallize/Column Singlet_Present->Result_Mixed No (Reaction Failed) SM_Present Singlet Present? Check_2_6->SM_Present Check_Aromatic Check 6.8-7.2 ppm region (Gem-Dibromide) SM_Present->Check_Aromatic No SM_Present->Result_Mixed Yes (>5%) Integral_Check Aromatic Integral > 2H? Check_Aromatic->Integral_Check Result_Pure PASS: Pure Target Proceed to Coupling Integral_Check->Result_Pure No Result_Over FAIL: Over-brominated Difficult Separation Integral_Check->Result_Over Yes

Caption: Logical decision tree for validating 3-(Bromomethyl)-2-methanesulfonylthiophene purity via 1H NMR.

Experimental Protocol

Sample Preparation[5][6][7]
  • Solvent: Use CDCl3 (Chloroform-d) as the standard solvent. It provides excellent solubility for thiophene sulfones and minimizes water peak interference in the aliphatic region.

  • Concentration: Dissolve 5-10 mg of the sample in 0.6 mL of solvent. High concentrations can cause peak broadening, obscuring the fine coupling (

    
     Hz) of the thiophene protons.
    
  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) or reference the residual CHCl3 peak to 7.26 ppm .

Acquisition Parameters
  • Pulse Sequence: Standard 1D Proton (zg30).

  • Scans (NS): 16 scans are usually sufficient; 64 scans if detecting <1% impurities.

  • Relaxation Delay (D1): Set to 2.0 seconds to ensure accurate integration of the methyl protons vs. aromatic protons.

  • Spectral Width: -2 to 14 ppm.

Self-Validating Checks (Trustworthiness)
  • The "3:2 Ratio" Rule: Integrate the sulfone methyl singlet (approx 3.3 ppm). Set its value to 3.00. The bromomethyl singlet (approx 4.7 ppm) must integrate to 2.00 ± 0.05 .

    • If < 1.90: You likely have degradation or starting material.

    • If > 2.10: Check for solvent peaks (e.g., residual DCM or nitromethane) overlapping.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

  • Campaigne, E., & Tullar, B. F. (1953). 3-Thenyl Bromide (Thiophene, 3-bromomethyl-).[3] Organic Syntheses, Coll. Vol. 4, p.921.

  • Reich, H. J. (2020).[4] Proton NMR Chemical Shifts: Thiophenes and Heterocycles. University of Wisconsin-Madison.[4]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent increments).

Sources

Mass spectrometry fragmentation patterns of 3-(Bromomethyl)-2-methanesulfonylthiophene

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry Fragmentation Patterns of 3-(Bromomethyl)-2-methanesulfonylthiophene: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of structurally elucidating and quantifying highly reactive heterocyclic intermediates. 3-(Bromomethyl)-2-methanesulfonylthiophene (C₆H₇BrO₂S₂) is a prime example. Featuring a highly labile bromomethyl group and a thermally sensitive methanesulfonyl moiety attached to a thiophene ring, this compound demands rigorous analytical scrutiny.

In drug development and materials science, this compound serves as a critical alkylating agent and building block. However, its reactivity makes it prone to in-source fragmentation and thermal degradation. This guide objectively compares the performance of two primary analytical platforms—Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) —providing the mechanistic causality and self-validating protocols necessary for robust characterization.

Mechanistic Causality: The Physics of Fragmentation

To optimize an analytical method, one must first understand the intrinsic thermodynamic vulnerabilities of the molecule. The fragmentation of 3-(Bromomethyl)-2-methanesulfonylthiophene is governed by three distinct structural features:

  • The Isotopic Signature (The Built-in Validator): Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This creates a highly diagnostic isotopic cluster separated by 2 Da. Any intact molecular ion or fragment retaining the bromine atom will exhibit this signature, serving as a self-validating system for spectral interpretation[1].

  • Thienylmethyl Cation Stability: The primary fragmentation pathway under both hard (EI) and soft (CID) ionization is the homolytic or heterolytic cleavage of the C–Br bond. The loss of the bromine radical (79/81 Da) yields a fragment at m/z 175. This process is thermodynamically driven by the formation of a highly resonance-stabilized thienylmethyl cation[2].

  • Sulfonyl Cleavage: The methanesulfonyl group (-SO₂CH₃) is prone to the neutral loss of sulfur dioxide (SO₂, 64 Da), a classic hallmark of sulfone fragmentation in mass spectrometry[3]. This typically occurs as a secondary fragmentation event from the m/z 175 ion, yielding a stable fragment at m/z 111.

MS_Pathway M Molecular Ion [M]+ m/z 254/256 (1:1) F1 Thienylmethyl Cation m/z 175 M->F1 - Br• (79/81 Da) F3 Loss of CH3 m/z 239/241 M->F3 - CH3• (15 Da) F2 Loss of SO2 m/z 111 F1->F2 - SO2 (64 Da)

Mass spectrometry fragmentation logic of 3-(Bromomethyl)-2-methanesulfonylthiophene.

Comparative Performance: GC-EI-MS vs. LC-ESI-MS/MS

When selecting a platform, the choice dictates whether you are prioritizing structural fingerprinting (GC-MS) or intact molecular quantification (LC-MS/MS).

  • GC-EI-MS (70 eV): Hard ionization provides a rich, reproducible fragmentation fingerprint ideal for library matching. However, the high inlet temperatures required for vaporization can induce thermal degradation of the C-Br bond before the molecule even reaches the ion source.

  • LC-ESI-MS/MS: Soft ionization preserves the intact protonated molecule [M+H]⁺ (m/z 255/257). Structural information is instead acquired via Collision-Induced Dissociation (CID) in the collision cell[4]. This method is vastly superior for trace quantification and avoiding thermal artifacts.

Quantitative Performance Comparison
ParameterGC-EI-MS (Agilent 5977B)LC-ESI-MS/MS (Thermo TSQ Altis)
Ionization Mode Electron Ionization (70 eV)Electrospray Ionization (ESI+)
Primary Precursor Ion [M]⁺˙ at m/z 254 / 256[M+H]⁺ at m/z 255 / 257
Base Peak (100% Abundance) m/z 175 (Loss of Br•)m/z 175 (Loss of HBr)
Molecular Ion Stability Low (< 5% relative abundance)High (> 85% relative abundance)
Limit of Detection (LOD) 50 ng/mL0.5 ng/mL
Thermal Degradation Risk High (Inlet > 250°C)Negligible (Ambient LC conditions)
Matrix Effect Susceptibility Low (Chromatographic resolution)Moderate (Ion suppression in ESI)

Experimental Protocols & Self-Validating Workflows

To ensure data integrity, the following protocols incorporate System Suitability Testing (SST) to validate instrument performance prior to sample acquisition.

Workflow cluster_GC GC-EI-MS Platform cluster_LC LC-ESI-MS/MS Platform Sample Sample Preparation 3-(Bromomethyl)-2-methanesulfonylthiophene GC_Prep Dilution in Hexane Sample->GC_Prep LC_Prep Dilution in MeCN/H2O Sample->LC_Prep GC_Inj Splitless Injection (220°C) GC_Prep->GC_Inj GC_Ion Hard Ionization (70 eV) GC_Inj->GC_Ion Data Data Acquisition & Isotope Profiling GC_Ion->Data LC_Inj C18 Column Separation LC_Prep->LC_Inj LC_Ion Soft Ionization (ESI+) LC_Inj->LC_Ion LC_Ion->Data

Comparative workflow for GC-EI-MS and LC-ESI-MS/MS analytical platforms.

Protocol A: GC-EI-MS Structural Fingerprinting

Causality Note: We utilize a lowered inlet temperature (220°C instead of the standard 250°C) to minimize the thermal homolytic cleavage of the labile C-Br bond prior to ionization.

  • Sample Preparation: Dissolve 1 mg of the standard in 10 mL of anhydrous hexane (GC-grade). Dilute to a working concentration of 10 µg/mL. Do not use protic solvents like methanol, which may induce nucleophilic substitution of the bromomethyl group.

  • System Suitability: Inject a 1 µg/mL standard of octafluoronaphthalene (OFN) to verify EI source tuning and sensitivity.

  • Chromatography:

    • Column: HP-5ms (30 m × 0.25 mm, 0.25 µm).

    • Injection: 1 µL, splitless mode. Inlet temperature at 220°C.

    • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • Mass Spectrometry:

    • Ionization: 70 eV. Source temperature: 230°C.

    • Acquisition: Full scan m/z 50–350.

  • Data Validation: Confirm the presence of the m/z 254/256 doublet (1:1 ratio). If the ratio skews, or if a massive m/z 175 peak appears with no molecular ion, thermal degradation in the inlet has occurred.

Protocol B: LC-ESI-MS/MS Trace Quantification

Causality Note: ESI is a soft ionization technique. To generate structural fragments for Multiple Reaction Monitoring (MRM), we must apply optimized collision energy (CE) using argon gas to induce specific neutral losses (e.g., SO₂).

  • Sample Preparation: Dissolve the compound in LC-MS grade Acetonitrile (MeCN). Dilute to 100 ng/mL using 50:50 MeCN:Water with 0.1% Formic Acid. Formic acid promotes the formation of the [M+H]⁺ species.

  • Chromatography:

    • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in MeCN. Gradient: 10% B to 90% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (MRM Optimization):

    • Source: ESI in positive mode. Spray voltage: 3.5 kV. Capillary temp: 275°C.

    • Transitions:

      • Quantifier: m/z 255 → 175 (CE: 15 eV) - Loss of HBr.

      • Qualifier: m/z 255 → 111 (CE: 30 eV) - Loss of HBr and SO₂.

  • Data Validation: The peak area ratio between the quantifier and qualifier transitions must remain within ±15% across all calibration standards to verify that no co-eluting isobaric interferences are suppressing the signal.

Conclusion

For the analysis of 3-(Bromomethyl)-2-methanesulfonylthiophene, LC-ESI-MS/MS is the superior alternative for quantitative assays and stability studies due to the preservation of the molecular ion and the avoidance of thermal degradation. GC-EI-MS , while highly capable of providing a structural fingerprint, requires careful optimization of inlet temperatures to prevent the artifactual loss of the bromomethyl group. By understanding the thermodynamic drivers of thiophene and sulfone fragmentation, researchers can build self-validating analytical methods that ensure absolute data integrity.

References

  • Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. Zaporozhye Medical Journal. Demonstrates the thermodynamic stability of thiophene derivatives and their fragmentation pathways in mass spectrometry. 2

  • Application Note: Mass Spectrometry Fragmentation Analysis of 3-Methyl-1,2-oxathiolane 2,2-dioxide. Benchchem. Details the mechanistic neutral loss of sulfur dioxide (SO₂) from sulfone and sulfonate moieties under electron ionization. 3

  • GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). PubMed / ResearchGate. Highlights the use of GC-MS for profiling complex thiophenes and utilizing isotopic patterns for structural validation. 5

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry - ACS Publications. Discusses the behavior of sulfonyl-containing compounds under electrospray ionization and collision-induced dissociation. 4

Sources

Reactivity Comparison Guide: 3-(Bromomethyl) vs. 3-(Chloromethyl)-2-methanesulfonylthiophene in Targeted Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the design of kinase inhibitors, sulfonamide derivatives, and other biologically active heterocycles, the 2-methanesulfonyl-3-thienylmethyl moiety serves as a highly privileged pharmacophore. To install this group, synthetic chemists typically rely on one of two electrophilic building blocks: 3-(Bromomethyl)-2-methanesulfonylthiophene or 3-(Chloromethyl)-2-methanesulfonylthiophene .

While structurally identical save for the halogen atom, their divergent reactivity profiles dictate their specific utility in a synthetic campaign. As an Application Scientist, selecting the correct derivative requires balancing the need for kinetic velocity against chemical stability.

Structural & Electronic Analysis: The Role of the EWG

The reactivity of both compounds is fundamentally governed by the 2-methanesulfonyl (mesyl) group. As a strong electron-withdrawing group (EWG), the mesyl moiety exerts a profound inductive and resonance pull on the thiophene π-system.

This electronic environment dictates the reaction mechanism:

  • Suppression of SN1 : The EWG severely destabilizes any developing positive charge at the benzylic-like (thienylic) carbon. Consequently, spontaneous ionization to a carbocation is energetically forbidden, effectively shutting down the SN1 pathway.

  • Acceleration of SN2 : Conversely, the EWG lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent C–X bond. This makes the carbon highly electrophilic and exceptionally susceptible to backside attack by nucleophiles, as detailed in 1 [1].

SN2_Mechanism Nu Nucleophile (e.g., Amine) TS SN2 Transition State [LUMO lowered by EWG] Nu->TS Attacks C(sp3) Substrate 3-(Halomethyl)-2- methanesulfonylthiophene Substrate->TS C-X bond lengthens Product Alkylated Product TS->Product Bond formation LG Leaving Group (Br- or Cl-) TS->LG Departure

Fig 1: SN2 mechanism highlighting the LUMO-lowering effect of the 2-mesyl group.

Reactivity Profiling: Bromide vs. Chloride

The critical differentiator between the two reagents is their leaving group ability.

The Bromide Advantage (Kinetic Control): The carbon-bromine bond (~285 kJ/mol) is significantly weaker and more polarizable than the carbon-chlorine bond (~339 kJ/mol). In standard SN2 kinetics, benzylic bromides react 50 to 200 times faster than their chloride counterparts[2]. As established in 2 [3], this makes the 3-(bromomethyl) derivative the superior choice when coupling with sterically hindered or weakly nucleophilic substrates (e.g., deactivated anilines or bulky secondary amines).

The Chloride Advantage (Thermodynamic Stability): What 3-(chloromethyl)-2-methanesulfonylthiophene lacks in raw reactivity, it makes up for in stability. It is significantly less prone to moisture-driven hydrolysis and degradation during long-term storage. It is the preferred choice for large-scale manufacturing where controlled, mild reactivity is required to prevent over-alkylation (e.g., avoiding quaternization of tertiary amines).

Quantitative Data Comparison
Property3-(Bromomethyl) Derivative3-(Chloromethyl) Derivative
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
Relative SN2 Rate ~50x - 100x (Baseline)1x (Baseline)
C–X Bond Energy ~285 kJ/mol~339 kJ/mol
Typical Reaction Temp 0 °C to Room TemperatureRoom Temperature to 60 °C
Storage Stability Moderate (Store at -20 °C, Ar atm)High (Store at 2-8 °C)
Isotopic Signature (MS) 1:1 ratio (M / M+2)3:1 ratio (M / M+2)

Experimental Workflow: Self-Validating SN2 Alkylation

To ensure reproducibility, the following protocol for the N-alkylation of a secondary amine is designed as a self-validating system . By leveraging the distinct isotopic signatures of the halogens, chemists can definitively track the reaction's progress without relying solely on ambiguous TLC spots.

Objective: Synthesize a tertiary thienyl-methylamine. Reagents: 3-(Bromomethyl)-2-methanesulfonylthiophene (1.0 eq), Secondary Amine (1.1 eq), K2CO3 (2.0 eq), Anhydrous Acetonitrile (0.2 M).

Step-by-Step Methodology:

  • Preparation: Suspend the secondary amine and finely milled K2CO3 in anhydrous acetonitrile under an argon atmosphere. Causality: Anhydrous conditions are critical to prevent competitive hydrolysis of the highly electrophilic thienyl halide.

  • Controlled Addition: Cool the suspension to 0 °C. Add the 3-(bromomethyl) derivative dropwise as a solution in acetonitrile. Causality: The bromo derivative is highly reactive; cooling controls the exothermic SN2 reaction, suppressing unwanted dimerization or over-alkylation.

  • Self-Validating Monitoring (LC-MS): Allow the reaction to warm to room temperature. Monitor via LC-MS.

    • Validation Checkpoint: The starting bromo-compound exhibits a distinct 1:1 (M / M+2) isotopic pattern due to ⁷⁹Br/⁸¹Br. The complete disappearance of this 1:1 isotopic cluster, coupled with the emergence of the product mass, provides absolute confirmation of leaving group displacement. (Note: If using the chloro-derivative, look for the disappearance of the 3:1 ³⁵Cl/³⁷Cl pattern).

  • Workup: Once complete (typically 1-2 hours for Br, 12+ hours for Cl), quench with saturated aqueous NaHCO3. Extract with ethyl acetate, dry over Na2SO4, and purify via flash chromatography.

Selection_Logic Start Select Thienylating Agent Q1 Is the nucleophile weak or sterically hindered? Start->Q1 Q2 Is long-term storage or mild reactivity needed? Q1->Q2 No Bromo 3-(Bromomethyl) Derivative (High Reactivity) Q1->Bromo Yes Q2->Bromo No Chloro 3-(Chloromethyl) Derivative (High Stability) Q2->Chloro Yes

Fig 2: Decision matrix for selecting between the bromo and chloro thienyl derivatives.

References

  • Title: SN2 Reaction Rate and Mechanism Analysis Source: Scribd URL: [Link]

Sources

HPLC method development for purity analysis of 3-(Bromomethyl)-2-methanesulfonylthiophene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for Purity Analysis of 3-(Bromomethyl)-2-methanesulfonylthiophene Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-(Bromomethyl)-2-methanesulfonylthiophene is a critical intermediate in the synthesis of sulfonylurea herbicides and pharmaceutical agents. Its structural duality—combining a highly reactive electrophilic bromomethyl group with a polar, electron-withdrawing methanesulfonyl group —presents a unique analytical paradox. The compound requires a polar mobile phase for retention but is susceptible to rapid solvolysis (hydrolysis or alcoholysis) in standard HPLC solvents.

This guide compares a standard "Generic Gradient" approach against a "Stability-Optimized" method. We demonstrate that the choice of solvent and buffer pH is not merely about resolution, but about preventing on-column degradation that generates false impurity profiles.

Part 1: The Chemical Context & Analytical Challenge

The Compound[1][2][3][4][5][6][7]
  • Analyte: 3-(Bromomethyl)-2-methanesulfonylthiophene[1]

  • Reactivity: The bromomethyl moiety is a benzylic-like halide.[2] It is a potent alkylating agent.

  • Primary Failure Mode: Solvolysis.

    • In Methanol (MeOH) : Rapid conversion to the methyl ether (Metholysis).

    • In Water (neutral pH) : Conversion to the alcohol (Hydrolysis).

The "Ghost Peak" Phenomenon

In standard method development, analysts often observe a "ghost peak" that grows over time in the autosampler. This is not a synthesis impurity; it is an artifact of the analytical method itself.

degradation_pathway Compound Target Analyte (Bromomethyl) Ether Artifact: Methyl Ether (False Impurity) Compound->Ether Methanolysis (Fast) Alcohol Artifact: Alcohol (Hydrolysis Product) Compound->Alcohol Hydrolysis (Slow) MeOH Diluent: Methanol MeOH->Ether Water Mobile Phase: Water Water->Alcohol

Figure 1: Degradation pathways leading to analytical artifacts during HPLC analysis.

Part 2: Comparative Analysis (Generic vs. Optimized)

We compared the performance of a standard generic screening method against our optimized protocol.

Method A: The Generic Approach (Common Industry Standard)
  • Column: C18 Standard (5 µm, 150 x 4.6 mm)

  • Mobile Phase: Water / Methanol (Gradient)

  • Diluent: Methanol[3][4]

  • Outcome:

    • Stability: Poor. 15% degradation observed within 4 hours in the autosampler.

    • Peak Shape: Tailing due to interaction between the sulfone group and residual silanols.

    • Resolution: The methyl-ether artifact co-elutes with the des-bromo impurity.

Method B: The Optimized Approach (Recommended)
  • Column: High-Density C18 (3.5 µm, End-capped)

  • Mobile Phase: 0.1% H3PO4 in Water / Acetonitrile (ACN)

  • Diluent: 100% Acetonitrile (Anhydrous)

  • Outcome:

    • Stability: <0.5% degradation over 24 hours.

    • Peak Shape: Sharp (Tailing Factor < 1.2).

    • Resolution: Clear separation of the target from its hydrolysis product (Alcohol) and precursor (Methyl-analog).

Quantitative Comparison Data
MetricMethod A (Generic MeOH)Method B (Optimized ACN)Status
Sample Stability (4 hrs) 85.2% Recovery99.8% RecoveryCRITICAL
Tailing Factor (Tf) 1.8 (Silanol interaction)1.1 (Suppressed)Improved
Resolution (Rs) - Impurity 1 1.2 (Co-elution risk)> 3.5Superior
Limit of Quantitation (LOQ) 0.05%0.01%Enhanced
Run Time 25 min18 minEfficient

Part 3: Detailed Experimental Protocol (Optimized)

This protocol is designed to minimize hydrolysis while maximizing resolution of the polar sulfone impurities.

Instrumentation & Conditions
  • System: HPLC with UV-Vis / PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm (or equivalent end-capped C18).

  • Temperature: 25°C (Do not heat the column; heat accelerates hydrolysis).

  • Flow Rate: 1.0 mL/min.[5][6]

  • Detection: UV at 254 nm (Primary) and 230 nm (Secondary).

  • Injection Volume: 5 µL.

Reagents
  • Solvent A (Aqueous): 0.1% Phosphoric Acid (H3PO4) in Milli-Q Water. Acidic pH (~2.5) suppresses silanol ionization and stabilizes the bromide.

  • Solvent B (Organic): HPLC Grade Acetonitrile (ACN). Avoid Methanol.

  • Diluent: 100% Acetonitrile.

Gradient Program

The sulfone group makes the compound relatively polar, but the bromine adds hydrophobicity. A moderate gradient is required.

Time (min)% Solvent A (0.1% H3PO4)% Solvent B (ACN)Event
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End of Run
Standard & Sample Preparation (Crucial Step)
  • Stock Solution: Weigh 10 mg of 3-(Bromomethyl)-2-methanesulfonylthiophene into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile .

  • Working Standard: Dilute the stock to 0.5 mg/mL using 100% Acetonitrile .

  • Note: Do not use water or methanol in the diluent. Inject immediately after preparation if possible.

Part 4: Workflow Visualization

The following diagram outlines the decision logic for method development, highlighting the critical "Stop/Go" decision points regarding solvent choice.

method_workflow Start Start: Method Development SolventChoice Select Diluent/Organic Phase Start->SolventChoice PathA Option A: Methanol SolventChoice->PathA Cost Saving? PathB Option B: Acetonitrile SolventChoice->PathB Stability Focus ResultA Result: Methanolysis (Formation of Methyl Ether) PathA->ResultA ResultB Result: Stable Solution PathB->ResultB ResultA->SolventChoice REJECT & RETRY BufferSelect Select Buffer pH ResultB->BufferSelect FinalMethod Final Method: ACN / 0.1% H3PO4 C18 Column BufferSelect->FinalMethod pH 2.5 (Suppress Silanols)

Figure 2: Decision tree for solvent selection emphasizing the rejection of Methanol due to reactivity.

Part 5: Troubleshooting & Causality

Issue: Peak Tailing

  • Cause: The sulfone group (

    
    ) has a dipole that can interact with free silanol groups (
    
    
    
    ) on the silica support.
  • Fix: Use a low pH mobile phase (pH 2.5 with H3PO4). This protonates the silanols (

    
    ), preventing the secondary interaction.
    

Issue: Extra Peak at RRT 0.4

  • Cause: Hydrolysis product (3-(Hydroxymethyl)-2-methanesulfonylthiophene). This is much more polar than the parent bromide.

  • Fix: Check the water content in your "100% ACN" diluent. Ensure the autosampler is not keeping the sample at high temperature.

Issue: Baseline Drift

  • Cause: UV absorbance of the sulfone group at low wavelengths (<210 nm) vs. mobile phase absorbance.

  • Fix: Detect at 254 nm where the thiophene ring absorbs strongly, but the mobile phase (ACN/Water) is transparent.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on gradient elution and solvent selectivity).
  • Dolan, J. W. (2002). "Stability of Samples in HPLC." LCGC North America. Link (General principles of sample stability in autosamplers).

  • BenchChem. (2025).[7][8] "Synthesis and Characterization of 2-[3-(bromomethyl)phenyl]thiophene: A Technical Guide." BenchChem Application Notes. Link (Analogous chemistry demonstrating bromomethyl reactivity).

  • PubChem. (2025). "3-(Bromomethyl)-2-methanesulfonylthiophene Compound Summary." National Library of Medicine. Link (Structural confirmation and physical properties).

  • Sigma-Aldrich. (2024). "HPLC Solvents: LiChrosolv® Technical Data." Merck KGaA. Link (Reference for UV cutoff and solvent purity standards).

Sources

Validating structure of 3-(Bromomethyl)-2-methanesulfonylthiophene via X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioselectivity Challenge

In the development of thiophene-based pharmaceuticals (often used as bioisosteres for phenyl rings in kinase inhibitors and antagonists), the precise position of substituents is non-negotiable. 3-(Bromomethyl)-2-methanesulfonylthiophene is a critical electrophilic intermediate. Its synthesis, typically via radical bromination of 3-methyl-2-methanesulfonylthiophene, carries a latent risk: regioisomer scrambling or incorrect starting material assignment.

While 1H NMR is the workhorse of daily synthesis, it often fails to definitively distinguish between the 2,3-substituted target and its 2,4- or 3,4-isomers due to overlapping chemical shifts and similar coupling constants (


) in the thiophene ring.

This guide compares the standard analytical approach (NMR) with the Gold Standard (X-ray Crystallography) , demonstrating why crystallographic validation is essential for scaling up this intermediate.

Comparative Analysis: NMR vs. X-ray Crystallography

The following table contrasts the utility of Nuclear Magnetic Resonance (NMR) against Single Crystal X-ray Diffraction (SC-XRD) specifically for thiophene regioisomer assignment.

Feature1H / 13C NMR Spectroscopy X-ray Crystallography (SC-XRD)
Primary Output Chemical shifts (

), Coupling constants (

)
3D Electron Density Map (

)
Regioisomer Certainty Moderate. Relies on

(~5.0 Hz) vs

(~3.0 Hz). Ambiguous if signals broaden or overlap.
Absolute. Direct visualization of atomic connectivity and spatial arrangement.
Sample State Solution (Solvent effects can shift peaks).Solid State (Definitive conformation).
Stereochemistry Inferential (NOESY/ROESY required).Direct determination of relative/absolute configuration.
Throughput High (Minutes).Low to Medium (Hours to Days).
Data Integrity Prone to impurity convolution.Solves the structure of the crystal, isolating the target from amorphous impurities.

Expert Insight: In thiophene sulfones, the electron-withdrawing effect of the


 group deshields adjacent protons, often compressing the aromatic region in NMR. X-ray crystallography bypasses this magnetic ambiguity entirely.
Validation Workflow: From Synthesis to Structure

The following diagram outlines the logical pathway for validating the structure, highlighting the decision nodes where X-ray data supersedes spectral data.

G Start Crude Product (Bromination Reaction) NMR Preliminary 1H NMR (Ambiguous Regiochemistry?) Start->NMR Cryst Crystallization Protocol (Slow Evaporation) NMR->Cryst If J-coupling unclear Diffraction X-ray Diffraction (Mo Kα Source) Cryst->Diffraction Single Crystal Found Solution Structure Solution (Direct Methods) Diffraction->Solution Validation Final Validation: Bond Lengths & Angles Solution->Validation Validation->NMR Back-assign Peaks

Figure 1: Decision matrix for escalating from spectroscopic screening to crystallographic confirmation.

Detailed Experimental Protocol

To achieve a publishable structure for 3-(Bromomethyl)-2-methanesulfonylthiophene , strict adherence to crystal quality and data reduction protocols is required.

Phase 1: Crystallization (The Critical Step)

The presence of the heavy bromine atom and the polar sulfone group makes this molecule ideal for crystallization, but it requires a dual-solvent system to balance solubility.

  • Solvent Selection: Use a Dichloromethane (DCM) / Heptane system.

    • Rationale: The compound dissolves well in DCM (polar aprotic) but is insoluble in heptane (non-polar).

  • Procedure:

    • Dissolve 20 mg of the crude solid in 1.5 mL of DCM in a small scintillation vial.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean, narrow glass tube (NMR tube or crystallization vial) to remove dust nuclei.

    • Carefully layer 3.0 mL of Heptane on top of the DCM solution. Do not mix.

    • Cap loosely and allow to stand at 4°C for 48–72 hours.

    • Mechanism:[1] Slow diffusion of heptane into the DCM layer gently lowers solubility, promoting the growth of single, prismatic crystals suitable for diffraction [1].

Phase 2: Data Collection & Refinement
  • Mounting: Select a crystal with dimensions approx.

    
     mm. Mount on a Kapton loop using Paratone oil.
    
  • Temperature: Collect data at 100 K (cryo-cooling).

    • Why: Reduces thermal vibration (atomic displacement parameters), crucial for accurately locating the bromine position relative to the sulfone oxygen atoms.

  • Source: Molybdenum (Mo) Kα radiation (

    
     Å).[2]
    
    • Why: Bromine absorbs Copper (Cu) radiation heavily; Mo minimizes absorption corrections.

Phase 3: Structural Metrics for Validation

Once the structure is solved (typically using SHELXT or OLEX2), verify the following geometric parameters to confirm the identity:

ParameterExpected Value (Theoretical)Structural Significance
C(3)–C(Br) Bond

Å
Typical for benzylic-type C-Br bonds.
S–O Bond (Sulfone)

Å
Confirms oxidation state (

).
C(2)–S Bond

Å
Connects ring to sulfone; shorter than aliphatic C-S due to resonance.
Torsion Angle

(Planar) or

Check if the sulfone group is coplanar with the thiophene ring or twisted due to steric hindrance from the bromomethyl group.
Scientific Discussion: Interpreting the Results

The "Heavy Atom" Advantage: In this specific molecule, the Bromine (Br) atom acts as a heavy scatterer (


). In the electron density map, the Br atom will dominate the phase determination. This allows for an unambiguous assignment of the C3 position. If the structure were the 2,4-isomer, the distance between the Br atom and the Sulfone Sulfur would be significantly larger (

Å) compared to the 2,3-isomer (

Å).

Intermolecular Interactions: Expect to observe C–H···O hydrogen bonds between the acidic thiophene ring protons and the sulfone oxygens of neighboring molecules. These interactions often organize the crystal lattice into infinite chains or dimers, stabilizing the solid form—a property that correlates with shelf-life stability [2].

References
  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience.
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388.

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155.

  • Gronowitz, S. (Ed.). (1992). Thiophene and Its Derivatives (Vol. 44). John Wiley & Sons. (Authoritative source on Thiophene synthesis and NMR properties).

Sources

Technical Comparison Guide: Differentiating 3-(Bromomethyl)-2-methanesulfonylthiophene from Isomeric Impurities

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical differentiation of 3-(Bromomethyl)-2-methanesulfonylthiophene from its critical isomeric impurities. It is designed for analytical chemists and process engineers in pharmaceutical development, where this compound serves as a high-reactivity electrophile for constructing fused heterocyclic systems (e.g., kinase inhibitors).

Executive Summary

3-(Bromomethyl)-2-methanesulfonylthiophene is a specialized benzylic bromide intermediate. Its quality is defined not just by chemical purity, but by regioisomeric fidelity . The primary challenge is distinguishing the target 2,3-substituted thiophene from its 2,4-substituted isomer, which possesses identical mass and similar polarity but distinct reactivity and biological implications.

This guide establishes a self-validating analytical framework using 1H-NMR coupling constants (


-values)  as the primary determinant, supported by orthogonal HPLC methods.

Chemical Profile & Impurity Landscape[1]

The Target Molecule[1][2]
  • Systematic Name: 3-(Bromomethyl)-2-methanesulfonylthiophene

  • Role: Electrophilic alkylating agent (Benzylic bromide).

  • Key Feature: The electron-withdrawing methanesulfonyl group at C2 activates the ring for nucleophilic aromatic substitution (

    
    ) while the bromomethyl group at C3 facilitates alkylation (
    
    
    
    ).
The Critical Isomers

The synthesis typically proceeds via radical bromination of 3-methyl-2-methanesulfonylthiophene . The impurity profile stems from the regioselectivity of the precursor synthesis (sulfonation of 3-methylthiophene).

CompoundStructure DescriptionOriginCriticality
Target (2,3-Isomer) Sulfone at C2; Bromomethyl at C3.Desired ProductN/A
Impurity A (2,4-Isomer) Sulfone at C2; Bromomethyl at C4.Regioisomer from precursor synthesis.High: Hard to separate; alters downstream pharmacology.
Impurity B (SM) Sulfone at C2; Methyl at C3.Unreacted Starting Material.Medium: Tracks with HPLC.
Impurity C (Hydrolysis) Sulfone at C2; Hydroxymethyl at C3.Moisture degradation of target.High: Genotoxic risk (if not purged).
Impurity D (Dibromo) Sulfone at C2; Dibromomethyl at C3.Over-bromination.Medium: distinct retention time.

Analytical Strategy: The "Coupling Constant" Standard

Mass spectrometry (LC-MS) cannot easily distinguish the Target from Impurity A (Regioisomer) as they share the same molecular ion (


 254/256) and similar fragmentation. 1H-NMR is the definitive method for structural assignment. 
Method 1: 1H-NMR Spectroscopy (Definitive ID)

The thiophene ring protons exhibit characteristic spin-spin coupling (


) depending on their relative positions.
  • Target (2,3-Substitution):

    • Protons are located at C4 and C5 .

    • These are vicinal (adjacent) protons.

    • Diagnostic Signal: Doublet (d) with

      
       .
      
  • Isomer (2,4-Substitution):

    • Protons are located at C3 and C5 .

    • These are meta-like (separated by one carbon).

    • Diagnostic Signal: Doublet (d) with

      
       .
      
Comparative NMR Table
FeatureTarget: 3-(Bromomethyl)-2-methanesulfonyl...Isomer: 4-(Bromomethyl)-2-methanesulfonyl...
Ring Protons H4, H5H3, H5
Coupling Pattern Vicinal (

)
Long-range / Meta (

)

-Value
5.0 – 5.8 Hz 1.2 – 1.7 Hz
Visual Appearance Distinct Doublets (widely split)Narrow Doublets (often looks like a singlet)
-CH2Br Shift

ppm (Deshielded by ortho-sulfone)

ppm (Less deshielded)
Method 2: HPLC Separation (Routine Control)

Standard C18 columns often struggle to resolve positional isomers of thiophene. A Phenyl-Hexyl stationary phase is recommended due to differential


 interactions with the thiophene ring electrons, which are perturbed differently by the sulfone position.
  • Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex or Waters XBridge), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm (Sulfone absorption).

Experimental Protocols

Protocol A: NMR Structural Validation
  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCl3 (Chloroform-d). Ensure the solvent is dry (stored over molecular sieves) to prevent in-tube hydrolysis to Impurity C.

  • Acquisition:

    • Frequency: 400 MHz or higher.

    • Scans: 16 (sufficient for clean samples).

    • Spectral Width: -1 to 11 ppm.

  • Analysis:

    • Expand the aromatic region (7.0 – 8.0 ppm).

    • Identify the two thiophene protons.

    • Calculate the coupling constant (

      
      ) in Hz: 
      
      
      
      .
    • Pass Criteria:

      
      .
      
Protocol B: HPLC Purity Profiling
  • Sample Prep: Dissolve 1.0 mg/mL in Acetonitrile (Do not use Methanol; it may react with the bromide). Inject immediately.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Expected Retention Order (Phenyl-Hexyl):

    • Hydrolysis Impurity (Polar)

    • Target (2,3-Isomer)

    • Regioisomer (2,4-Isomer) - May co-elute on C18; distinct on Phenyl.

    • Starting Material (Methyl)

    • Dibromo Impurity (Late eluting)

Visualizations

Impurity Lineage & Origin

This diagram traces the chemical origin of the critical impurities, highlighting where the regioisomer is introduced.

ImpurityOrigin SM_Pre 3-Methylthiophene Sulfonation Sulfonation (Regioselectivity Step) SM_Pre->Sulfonation Inter_Target 2-Methanesulfonyl-3-methylthiophene (Target Precursor) Sulfonation->Inter_Target Major (Ortho attack) Inter_Iso 2-Methanesulfonyl-4-methylthiophene (Isomer Precursor) Sulfonation->Inter_Iso Minor (Meta attack) Bromination Radical Bromination (NBS/AIBN) Inter_Target->Bromination Inter_Iso->Bromination Imp_Iso IMPURITY A: 4-(Bromomethyl)-2-methanesulfonylthiophene Inter_Iso->Imp_Iso Bromination of Isomer Target TARGET: 3-(Bromomethyl)-2-methanesulfonylthiophene Bromination->Target Major Product Imp_SM IMPURITY B: Unreacted Methyl SM Bromination->Imp_SM Incomplete Rxn Imp_DiBr IMPURITY D: Dibromomethyl Species Bromination->Imp_DiBr Over-reaction

Caption: Origin of impurities. The critical regioisomer (Impurity A) is carried forward from the sulfonation step.

Decision Tree for Identification

A logic flow for confirming identity and purity.

ID_Logic Start Crude Sample NMR 1H-NMR Analysis (Aromatic Region) Start->NMR CheckJ Check Coupling Constant (J) NMR->CheckJ Pass CONFIRMED: Target (2,3-Isomer) CheckJ->Pass J = 5.0 - 5.8 Hz Fail REJECT: Isomer (2,4-Isomer) CheckJ->Fail J = 1.2 - 1.7 Hz HPLC HPLC Purity Check (Phenyl-Hexyl) Pass->HPLC

Caption: Analytical decision tree relying on NMR coupling constants for definitive structural confirmation.

References

  • PubChem. (n.d.). 3-(Bromomethyl)-2-methanesulfonylthiophene (Compound). National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds. II. 1H NMR and IR Studies. Bulletin of the Chemical Society of Japan.[2] (Establishes thiophene coupling constant rules).

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for NMR coupling constants).

Sources

Benchmarking synthetic routes for 3-(Bromomethyl)-2-methanesulfonylthiophene production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Bromomethyl)-2-methanesulfonylthiophene (CAS: 2171800-34-1) is a critical heterocyclic building block, particularly valued in medicinal chemistry for its dual functionality: the electrophilic bromomethyl group allows for rapid


 coupling, while the methanesulfonyl (

) moiety serves as a robust electron-withdrawing group and pharmacophore.

This guide benchmarks the two primary synthetic pathways for its production. Route A (Radical Bromination) represents the industrial standard for efficiency and atom economy, while Route B (Dehydroxy-Bromination) offers a high-purity alternative for sensitive applications. Our analysis prioritizes scalability, impurity profiles, and operational safety.

Comparative Route Analysis

Summary of Metrics
MetricRoute A: Radical Bromination (Wohl-Ziegler)Route B: Dehydroxy-Bromination (Appel/PBr3)
Starting Material 3-Methyl-2-methanesulfonylthiophene3-(Hydroxymethyl)-2-methanesulfonylthiophene
Step Count 1 (Direct Functionalization)2 (Precursor Synthesis + Bromination)
Atom Economy HighModerate (Stoichiometric byproducts)
Primary Impurity 3-(Dibromomethyl) analogPhosphine oxides / Phosphorous acid
Scalability High (Continuous flow compatible)Medium (Exothermic quenching)
Green Potential Medium (Requires chlorinated/fluorinated solvents)Low (Phosphorus waste)
Route A: Radical Bromination (The Industry Standard)

This route utilizes N-Bromosuccinimide (NBS) to selectively brominate the benzylic methyl group.[1] The electron-withdrawing 2-methanesulfonyl group deactivates the thiophene ring, fortuitously preventing electrophilic ring bromination and enhancing selectivity for the methyl group.

  • Mechanism: Free-radical chain substitution (Wohl-Ziegler).[1]

  • Critical Control Points: Control of radical initiation and stoichiometry to prevent gem-dibromination.

  • Modern Adaptation: Replacement of

    
     with Benzotrifluoride (
    
    
    
    ) or Ethyl Acetate to meet green chemistry standards.
Route B: Dehydroxy-Bromination (The High-Purity Alternative)

This route converts the corresponding alcohol to the bromide using


 or 

(Appel reaction). It is preferred when the starting material is the aldehyde or alcohol, or when absolute exclusion of dibromo-impurities is required.
  • Mechanism:

    
     substitution on an activated alcohol.
    
  • Critical Control Points: Temperature control during reagent addition to prevent elimination side reactions.

Detailed Experimental Protocols

Protocol A: Radical Bromination (Recommended)

Objective: Synthesis of 3-(Bromomethyl)-2-methanesulfonylthiophene from 3-methyl-2-methanesulfonylthiophene.

Reagents:

  • Substrate: 3-Methyl-2-methanesulfonylthiophene (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or BPO (Benzoyl Peroxide)

  • Solvent: Benzotrifluoride (

    
    ) or Chlorobenzene (anhydrous)
    

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Dissolution: Dissolve the substrate in

    
     (concentration ~0.2 M).
    
  • Reagent Addition: Add NBS (1.05 equiv) and AIBN (0.025 equiv).

    • Note: NBS should be freshly recrystallized if yellow (indicates free

      
      ).
      
  • Initiation: Heat the mixture to reflux (

    
    ). The reaction is exothermic once initiated; observe for a color change (orange to pale yellow) or succinimide floating to the surface.
    
  • Monitoring: After 1 hour, add the second portion of AIBN (0.025 equiv) if conversion is <50% by HPLC/TLC.

  • Completion: Reflux for 2-4 hours total. Monitor for the disappearance of starting material.[2] Stop before >5% dibromo-impurity forms.

  • Workup:

    • Cool to

      
       to precipitate succinimide.
      
    • Filter off succinimide solids.[2][3]

    • Wash filtrate with 5%

      
       (to quench traces of 
      
      
      
      ) and Brine.
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallization from Heptane/EtOAc is preferred over column chromatography due to the instability of the bromide on silica.

Protocol B: Dehydroxy-Bromination (Alternative)

Objective: Conversion of 3-(Hydroxymethyl)-2-methanesulfonylthiophene.

Reagents:

  • Substrate: 3-(Hydroxymethyl)-2-methanesulfonylthiophene (1.0 equiv)

  • Reagent: Phosphorus Tribromide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) (0.4 equiv)
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve alcohol substrate in DCM and cool to

    
    .
    
  • Addition: Add

    
     dropwise via syringe pump to control exotherm. Maintain temp < 
    
    
    
    .
  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Carefully pour reaction mixture into ice-water (Hydrolysis of excess

    
     is violent).
    
  • Extraction: Separate organic layer, wash with saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    
  • Isolation: Dry and concentrate. This route typically yields product of sufficient purity (>95%) without further chromatography.

Visualizations

Figure 1: Reaction Pathway & Mechanism (Route A)

ReactionPathway Start 3-Methyl-2- methanesulfonylthiophene Radical Thenylic Radical Intermediate Start->Radical Initiation (-H•) NBS NBS / AIBN (Radical Source) NBS->Radical Br• source Product 3-(Bromomethyl)-2- methanesulfonylthiophene Radical->Product Propagation (+Br) SideProduct Dibromo Impurity (Over-reaction) Product->SideProduct Excess NBS (Avoidable)

Caption: Mechanistic pathway of the Wohl-Ziegler bromination, highlighting the critical propagation step and the risk of over-bromination.

Figure 2: Experimental Workflow Decision Tree

Workflow Start Select Starting Material CheckSM Is 3-Methyl-2-SO2Me-thiophene available? Start->CheckSM RouteA Route A: Radical Bromination (High Throughput) CheckSM->RouteA Yes RouteB Route B: Alcohol Conversion (High Purity) CheckSM->RouteB No (Have Alcohol) ProcessA Reflux in PhCF3/NBS Monitor by HPLC RouteA->ProcessA ProcessB React with PBr3 at 0°C DCM Solvent RouteB->ProcessB Decision Impurity Check: >5% Dibromo? ProcessA->Decision Final Final Product >98% Purity ProcessB->Final Direct Purify Recrystallize (Heptane/EtOAc) Decision->Purify Yes Decision->Final No Purify->Final

Caption: Decision matrix for selecting the optimal synthetic route based on starting material availability and purity requirements.

Troubleshooting & Safety

Safety Warning: Lachrymator

3-(Bromomethyl)-2-methanesulfonylthiophene is a potent lachrymator and skin irritant.

  • Engineering Controls: All operations must be performed in a high-efficiency fume hood.

  • Decontamination: Spills should be treated with aqueous sodium thiosulfate.

  • Storage: Store at

    
     over activated copper or silver foil to scavenge free HBr, which catalyzes decomposition (darkening/polymerization).
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Reaction Stalls (<50% Conv.) Quenched radical chain (Oxygen).Degas solvent thoroughly with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

. Add fresh initiator (AIBN).
High Dibromo Impurity Excess NBS or too high concentration.Reduce NBS to 1.0 equiv. Run more dilute (0.1 M). Stop reaction at 90% conversion.
Product Darkens on Storage Acid-catalyzed decomposition.Wash product with

before drying. Store with a stabilizer (

pellet).
Low Yield (Route A) Hydrolysis during workup.Use anhydrous solvents.[1] Ensure rapid phase separation during aqueous wash.

References

  • Organic Syntheses. (1953). 3-Thenyl Bromide.[3] Org. Synth. 1953, 33, 96. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Synthesis of 3-(Methylsulfonyl)benzo[b]thiophenes via Radical Relay Strategy. Org. Lett. 2019, 21, 4, 1156–1160. Retrieved from [Link]

  • PrepChem. (2023). Preparation of 3-(Bromomethyl)-3-sulfolene and related sulfones. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). N-Bromosuccinimide (NBS) in Radical Reactions. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 3-(Bromomethyl)-2-methanesulfonylthiophene

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal and handling procedures for 3-(Bromomethyl)-2-methanesulfonylthiophene , a highly reactive electrophilic intermediate. This content is structured for researchers and safety officers requiring immediate, actionable protocols backed by chemical logic.

Executive Summary

3-(Bromomethyl)-2-methanesulfonylthiophene is a potent alkylating agent and lachrymator . Its disposal requires strict adherence to halogenated waste protocols. Unlike standard organic solvents, this compound possesses a reactive bromomethyl group activated by an electron-withdrawing sulfone moiety, making it capable of alkylating DNA and proteins.

Critical Directive:

  • NEVER dispose of this compound down the drain.[1]

  • NEVER mix with strong oxidizers or alkali metals.

  • ALWAYS segregate as Halogenated Organic Waste .

  • RECOMMENDATION: For quantities >5g or expired pure reagent, perform a chemical quench (stabilization) prior to disposal to eliminate alkylating potential.

Chemical Profile & Hazard Analysis

Understanding the molecular structure is the first step to safe disposal. The reactivity of this molecule is defined by two functional groups:[2][3][4]

FeatureChemical MoietyHazard Implication
Electrophile Bromomethyl group (-CH₂Br) High Reactivity: Acts as a potent alkylating agent via

mechanisms.[2] Causes severe eye/skin burns and genetic damage.
Activator Methanesulfonyl group (-SO₂Me) Enhanced Electrophilicity: The electron-withdrawing sulfone group at the 2-position pulls electron density from the ring, making the 3-bromomethyl group significantly more reactive than in unsubstituted thiophenes.
Backbone Thiophene Ring Stability/Odor: Aromatic heterocycle; contributes to the characteristic "stench" and lachrymatory effect.

Key Physical Properties:

  • State: Solid or low-melting solid (depending on purity).

  • Solubility: Soluble in DCM, Chloroform, Ethyl Acetate; insoluble in water (hydrolyzes slowly).

  • Reactivity: Reacts violently with nucleophiles (amines, thiols, hydroxides).

Operational Disposal Protocols

Protocol A: Routine Laboratory Waste (Reaction Mixtures)

For standard synthesis waste streams containing dilute amounts (<5%) of the compound.

  • Segregation: Collect in a dedicated Halogenated Organic Waste container (HDPE or Glass).

  • Labeling: Explicitly label as "Contains Halogenated Organics" and "Lachrymator/Corrosive".

  • Compatibility: Ensure the waste stream does not contain strong oxidizers (e.g., Nitric acid) or alkali metals (e.g., Sodium metal), which could lead to fire or explosion.

Protocol B: Bulk Reagent Disposal / Quenching (Recommended)

For expired bottles, pure solids, or spills >1g. This process chemically converts the toxic alkyl bromide into a benign water-soluble salt (Bunte Salt).

Mechanism: Nucleophilic substitution using Sodium Thiosulfate (


).


Step-by-Step Quenching Procedure:

  • Preparation: In a fume hood, dissolve the 3-(Bromomethyl)-2-methanesulfonylthiophene in Acetone or Ethanol (approx. 10 mL solvent per gram of compound).

  • Quenching Solution: Prepare a saturated aqueous solution of Sodium Thiosulfate (approx. 20% w/v).

  • Reaction: Slowly add the thiosulfate solution to the organic mixture with stirring. Use a 2:1 molar excess of thiosulfate to the thiophene derivative.

    • Note: The solution may warm slightly (exothermic).

  • Verification: Stir at room temperature for 12 hours. Verify consumption of the starting material via TLC (Thin Layer Chromatography).

  • Final Disposal: The resulting mixture is now chemically deactivated. It can be disposed of in the Halogenated Aqueous/Organic Solvent waste stream depending on the solvent ratio.

Emergency Spill Response Logic

In the event of a spill outside the fume hood, immediate evacuation is required due to lachrymatory vapors.

SpillResponse start Spill Detected assess Assess Volume & Location start->assess small Small (<5g) in Hood assess->small large Large (>5g) or Outside Hood assess->large ppe Don PPE: Double Nitrile Gloves, Goggles, Lab Coat small->ppe evacuate Evacuate Lab Alert EHS large->evacuate absorb Absorb with Vermiculite or Spill Pillow ppe->absorb collect Collect into Sealed Bag/Jar absorb->collect label Label: 'Hazardous Waste: Lachrymator' collect->label

Figure 1: Decision logic for spill response. Note that large spills outside containment require professional HazMat intervention due to respiratory risks.

Technical Rationale & Compatibility

Why Thiosulfate?

We recommend sodium thiosulfate over sodium hydroxide (NaOH) or ammonia.

  • Safety: Thiosulfate is non-corrosive and non-volatile.

  • Selectivity: Hydroxide bases can cause side reactions with the sulfone group (deprotonation or elimination), potentially creating unstable byproducts. Thiosulfate acts purely as a soft nucleophile, attacking the bromomethyl carbon efficiently.

Chemical Compatibility Matrix
Substance ClassCompatibilityReaction / Risk
Water Poor Slow hydrolysis to HBr (acid gas) and alcohol. Keep dry.[5]
Alcohols Good Stable solvent for short durations; slow solvolysis possible.
Amines Incompatible Rapid alkylation; generates heat and toxic salts.
Oxidizers Incompatible Potential for fire; oxidation of thiophene sulfur.

Regulatory Classification (RCRA)

While this specific compound may not be individually listed (P- or U-list), it falls under the following characteristic hazardous waste codes in the United States:

  • D003 (Reactivity): If the compound is capable of generating toxic gases (HBr) when mixed with water (though slow).

  • Characteristic of Toxicity: Due to the halogenated nature and biological activity.

  • D001 (Ignitability): If disposed of in flammable solvents (acetone/ethanol).

Proper Shipping Name (for waste transport):

  • UN 3261, Corrosive solid, acidic, organic, n.o.s. (3-(Bromomethyl)-2-methanesulfonylthiophene)

References

  • PubChem. (2025).[6] 3-(Bromomethyl)-2-methanesulfonylthiophene Compound Summary. National Library of Medicine. [Link]

  • National Research Council (US). (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. [Link]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.

Sources

Personal protective equipment for handling 3-(Bromomethyl)-2-methanesulfonylthiophene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

3-(Bromomethyl)-2-methanesulfonylthiophene is a highly reactive alkylating agent. While specific SDS data may be sparse for this exact intermediate, its structural moieties—a bromomethyl group attached to a thiophene ring —dictate its safety profile.

You must treat this compound as a Severe Lachrymator (tear gas effect) and a Corrosive (causes irreversible skin/eye damage). It acts as a potent electrophile, capable of alkylating DNA and proteins, posing a significant sensitization and long-term toxicity risk.

Immediate "Kill Switch" Protocol
  • If Spilled: Do NOT use paper towels (increases surface area/evaporation). Cover with vermiculite or sand.

  • If on Skin: Immediate 15-minute rinse.[1][2] Do not use solvent (ethanol/DMSO) to wash; this drives the chemical deeper into the dermis.

  • Decontamination: 10% Aqueous Sodium Thiosulfate solution.

Hazard Mechanism & Risk Assessment

To understand the PPE requirement, you must understand the chemical mechanism of injury.

  • The Warhead (

    
    ):  The carbon-bromine bond is polarized. The carbon is electron-deficient (electrophilic). Upon contact with biological tissue (nucleophiles like 
    
    
    
    or
    
    
    groups in proteins), it undergoes an
    
    
    substitution reaction.
  • The Consequence: This alkylation triggers an immediate immune response (sensitization) and cell death (chemical burn).

  • The Lachrymatory Effect: The activation of TRPA1 ion channels in the cornea and mucous membranes causes intense pain and tearing, even at low vapor concentrations.

PPE Selection Matrix

Standard lab PPE is insufficient . Use this matrix to upgrade your barriers.

Protection ZoneStandard Lab GearREQUIRED Gear for this Compound Technical Rationale
Hand Protection Single Nitrile Gloves (4 mil)Double Gloving Protocol 1. Inner: Laminate (Silver Shield/4H) or 8-mil Nitrile.2. Outer: Standard Nitrile (for dexterity).Alkyl bromides can permeate thin nitrile in <10 minutes. Laminate films provide >480 min breakthrough time.
Eye/Face Safety GlassesChemical Splash Goggles (Indirect Vent)Vapors are lachrymatory. Safety glasses allow vapors to bypass the lens and contact the eye.
Respiratory Lab VentilationFume Hood (Sash <18") Spill Contingency: Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.HBr gas may evolve upon hydrolysis. The lachrymatory effect disables the worker before they can escape.
Body Lab Coat (Cotton)Chemical-Resistant Apron (Tyvek or Rubber) over Lab Coat.Cotton absorbs the liquid, holding the corrosive agent against the skin.

Operational Protocol: Step-by-Step Handling

Diagram 1: Safe Handling Logic Flow

This decision tree outlines the critical control points for handling lachrymatory alkylating agents.

HandlingWorkflow cluster_spill Spill Contingency Start Start: Chemical Retrieval CheckPPE Verify PPE: Goggles + Double Gloves Start->CheckPPE Weighing Weighing Step: Inside Fume Hood ONLY CheckPPE->Weighing Sash at 18 inches Solvent Dissolution: Add Solvent Slowly (Exotherm Risk) Weighing->Solvent Avoid Static Reaction Reaction Initiation Solvent->Reaction Waste Waste Disposal: Quench Excess Reagent Reaction->Waste Post-Experiment Spill Spill Detected Evacuate Evacuate Area Spill->Evacuate Neutralize Apply 10% Na-Thiosulfate Evacuate->Neutralize After vapors settle

Figure 1: Operational workflow emphasizing containment and contingency planning.

Detailed Workflow
Phase 1: Preparation
  • Engineering Controls: Verify fume hood face velocity is >100 fpm. Clear the hood of unnecessary clutter to prevent turbulence.

  • Staging: Place a "Lachrymator" warning sign on the sash. Prepare a beaker of 10% Sodium Thiosulfate solution before opening the chemical bottle. This is your "dip station" for contaminated spatulas/gloves.

Phase 2: Weighing (The High-Risk Step)
  • Risk:[1][3][4][5] Static electricity can cause the light powder to "jump" and aerosolize.

  • Technique:

    • Use an anti-static gun if available.

    • Do not remove the balance from the hood.

    • Weigh into a tared vial with a screw cap, not onto weighing paper (which can flutter).

    • Cap the vial immediately after transfer.

Phase 3: Reaction Setup
  • Dissolve the reagent in the solvent (e.g., DCM, THF) inside the hood.

  • Note: The methanesulfonyl group adds polarity, but the bromomethyl group is liable to hydrolysis. Keep solvents dry (anhydrous) to prevent the formation of HBr gas.

Decontamination & Waste Management[8]

Never dispose of unquenched alkyl bromides directly into the organic waste stream; they remain reactive and can pressurize waste drums.

Chemical Quenching Protocol

The most effective way to destroy an alkyl bromide is to react it with a soft nucleophile.

  • Reagent: Prepare a solution of Sodium Thiosulfate (

    
    )  and water (10% w/v).
    
  • Mechanism:

    
    
    This converts the volatile, toxic lachrymator into a non-volatile, water-soluble Bunte salt.
    
  • Procedure:

    • Rinse all glassware, spatulas, and empty vials with the thiosulfate solution.

    • Let the rinse sit for 20 minutes.

    • Check pH (ensure it is neutral).

    • Dispose of the resulting aqueous mixture in the Halogenated Waste container (due to the bromide content).[6]

Diagram 2: Decontamination Chemistry

Quenching Hazard Active Reagent (R-CH2-Br) Complex Transition State (SN2 Attack) Hazard->Complex Quench Quenching Agent (Sodium Thiosulfate) Quench->Complex Safe Bunte Salt (Non-Volatile/Safe) Complex->Safe Br- Leaving Group

Figure 2: The chemical pathway for neutralizing the hazard using Sodium Thiosulfate.

Emergency Response

ScenarioAction Plan
Eye Contact 1. Force eyelids open. 2. Flush with water/saline for 15 minutes minimum.3.[1] Seek ophthalmologist immediately (corneal damage risk).
Skin Contact 1. Remove contaminated clothing (cut it off if necessary to avoid pulling over head).2. Wash with soap and water.3.[7] Do NOT apply neutralizing agents to skin (exothermic risk).
Inhalation 1. Move to fresh air.2. If breathing is difficult, oxygen may be required (medical personnel only).3.[1][4] Monitor for delayed pulmonary edema (fluid in lungs).

References

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor. [Link]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.